2-propylpentanoate
説明
Valproate is a branched-chain saturated fatty acid anion that is the conjugate base of valproic acid. It has a role as an antimanic drug. It derives from a valerate. It is a conjugate base of a valproic acid.
A fatty acid with anticonvulsant and anti-manic properties that is used in the treatment of EPILEPSY and BIPOLAR DISORDER. The mechanisms of its therapeutic actions are not well understood. It may act by increasing GAMMA-AMINOBUTYRIC ACID levels in the brain or by altering the properties of VOLTAGE-GATED SODIUM CHANNELS.
Structure
3D Structure
特性
分子式 |
C8H15O2- |
|---|---|
分子量 |
143.2 g/mol |
IUPAC名 |
2-propylpentanoate |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/p-1 |
InChIキー |
NIJJYAXOARWZEE-UHFFFAOYSA-M |
SMILES |
CCCC(CCC)C(=O)[O-] |
正規SMILES |
CCCC(CCC)C(=O)[O-] |
同義語 |
2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Propylpentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-propylpentanoate, a significant ester derivative of valproic acid. The document details the primary synthetic pathway, commencing with the malonic ester synthesis of the precursor, 2-propylpentanoic acid (valproic acid), followed by its esterification. The mechanisms of these reactions are elucidated, and detailed experimental protocols are provided. Quantitative data, including reaction yields and conditions, are systematically presented in tabular format. Furthermore, this guide includes mandatory visualizations of the synthesis pathway and experimental workflow, rendered using the DOT language for clarity and precision. Spectroscopic data for the characterization of the final product are also compiled. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound esters are derivatives of 2-propylpentanoic acid, commonly known as valproic acid, a widely used anticonvulsant and mood-stabilizing drug. The synthesis of these esters is of significant interest for various applications, including their potential use as prodrugs or as intermediates in the synthesis of other pharmaceutical agents. This guide focuses on a robust and widely applicable two-stage synthesis route: the preparation of 2-propylpentanoic acid via the malonic ester synthesis, followed by the Fischer esterification to yield the desired this compound.
Synthesis Pathway Overview
The overall synthesis is a two-step process:
-
Synthesis of 2-Propylpentanoic Acid: This is achieved through the dialkylation of diethyl malonate with propyl bromide, followed by hydrolysis and decarboxylation.
-
Esterification of 2-Propylpentanoic Acid: The carboxylic acid is then converted to its corresponding ester, for example, methyl this compound or ethyl this compound, via Fischer esterification.
Synthesis of 2-Propylpentanoic Acid (Valproic Acid)
The malonic ester synthesis
An In-depth Technical Guide on the Physicochemical Properties of 2-Propylpentanoate and Related Compounds
This technical guide provides a comprehensive overview of the physicochemical properties of 2-propylpentanoic acid, commonly known as valproic acid, and its corresponding sodium salt, sodium 2-propylpentanoate. The term "this compound" refers to the carboxylate anion of 2-propylpentanoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Valproic acid is a branched short-chain fatty acid that has been widely used as an anticonvulsant and mood-stabilizing drug.[1][2] Its therapeutic efficacy and pharmacokinetic profile are intrinsically linked to its physicochemical characteristics.
Physicochemical Properties
The core physicochemical properties of 2-propylpentanoic acid and its sodium salt are summarized below. These parameters are crucial for understanding the compound's behavior in biological systems and for the design of effective drug delivery systems.
1. 2-Propylpentanoic Acid (Valproic Acid)
Valproic acid (VPA) is a colorless to pale yellow liquid at room temperature with a characteristic odor.[3][4] It is the primary active form of the drug.
-
Chemical Structure:
2. Sodium this compound (Sodium Valproate)
Sodium valproate is the sodium salt of valproic acid and is often used in pharmaceutical formulations due to its improved solubility in water.[7] It typically appears as a white, crystalline, hygroscopic powder.[4][7]
Data Presentation: Summary of Physicochemical Properties
The quantitative physicochemical data for 2-propylpentanoic acid and its sodium salt are presented in the table below for easy comparison.
| Property | 2-Propylpentanoic Acid (Valproic Acid) | Sodium this compound (Sodium Valproate) | Reference(s) |
| CAS Number | 99-66-1 | 1069-66-5 | [6],[7] |
| Molecular Weight ( g/mol ) | 144.21 | 166.19 | [6],[7] |
| Appearance | Colorless to pale yellow liquid | White crystalline solid | [3],[7] |
| Melting Point (°C) | 25 | 300 | [9],[7] |
| Boiling Point (°C) | 220 - 222 | Not Applicable | [6][10][11] |
| Density (g/mL) | 0.905 (at 20°C) | 1.0803 (g/cm³) | [9],[7] |
| Water Solubility | Slightly soluble (2 g/L) | Very soluble (50 mg/mL) | [9],[7] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform (B151607), methanol, acetone | Soluble in ethanol, practically insoluble in chloroform and ether | [3][4],[7] |
| pKa (at 25°C) | 4.6 | 4.8 | [5],[7] |
| logP (Octanol/Water) | 2.75 | Not Applicable (as a salt) | [11] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are essential for reproducibility and validation in research and development.
1. Determination of pKa (Acid Dissociation Constant)
The pKa is a measure of the strength of an acid in solution. For valproic acid, this is a critical parameter influencing its absorption and distribution.
-
Methodology: Potentiometric Titration
-
Preparation: A standard solution of 2-propylpentanoic acid of known concentration (e.g., 0.01 M) is prepared in a co-solvent system (e.g., water-methanol mixture) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25°C).
-
Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
-
2. Determination of logP (Octanol-Water Partition Coefficient)
The logP value indicates the lipophilicity of a compound and is a key predictor of its membrane permeability and interaction with biological macromolecules.
-
Methodology: Shake-Flask Method (OECD Guideline 107)
-
Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically pH 7.4 to simulate physiological conditions) are pre-saturated with each other by shaking for 24 hours.
-
Partitioning: A known amount of 2-propylpentanoic acid is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.
-
Quantification: The concentration of the analyte in both phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
3. Synthesis of 2-Propylpentanoic Acid
Understanding the synthesis route is crucial for identifying potential impurities and for process optimization. A common laboratory-scale synthesis involves the alkylation of cyanoacetic ester.[5]
-
Methodology:
-
Alkylation: Cyanoacetic ester is reacted with two equivalents of propyl bromide in the presence of a strong base like sodium ethoxide. This results in the formation of diethyl dipropylcyanoacetate.
-
Hydrolysis and Decarboxylation: The resulting ester is then subjected to hydrolysis (saponification) using a strong base (e.g., NaOH), followed by acidification and heating. This process removes the cyano and one of the carboxyl groups, yielding dipropylacetonitrile.
-
Final Hydrolysis: The dipropylacetonitrile is then hydrolyzed under strong acidic or basic conditions to produce 2-propylpentanoic acid.[5]
-
Purification: The final product is typically purified by distillation under reduced pressure.
-
Mandatory Visualizations
1. Signaling Pathway: Histone Deacetylase (HDAC) Inhibition
Valproic acid is known to act as a histone deacetylase (HDAC) inhibitor.[7] This mechanism is linked to its potential anticancer and neuroprotective effects. The diagram below illustrates this pathway.
2. Experimental Workflow: Determination of logP via Shake-Flask Method
The following diagram outlines the logical steps involved in the experimental determination of the octanol-water partition coefficient (logP).
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Propylpentanoic acid | 99-66-1 [chemicalbook.com]
- 6. 2-Propylpentanoic acid 99-66-1 [sigmaaldrich.com]
- 7. Sodium this compound | 1069-66-5 [chemicalbook.com]
- 8. 1069-66-5|Sodium this compound|BLD Pharm [bldpharm.com]
- 9. 2-Propylvaleric acid CAS 99-66-1 | 814439 [merckmillipore.com]
- 10. 2-Propylpentanoic acid 99-66-1 [sigmaaldrich.com]
- 11. 2-propylpentanoic acid [stenutz.eu]
An In-depth Technical Guide to the Molecular Structure and Isomers of 2-Propylpentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, isomers, and key chemical properties of 2-propylpentanoate esters. The content is tailored for professionals in research, science, and drug development, with a focus on data presentation, experimental methodologies, and visual representations of chemical concepts.
Molecular Structure of this compound
This compound refers to an ester derivative of 2-propylpentanoic acid, which is more commonly known as valproic acid, a widely used anticonvulsant and mood-stabilizing drug.[1] The generalized structure of a this compound ester consists of a valproyl group (derived from valproic acid) and an alkoxy group. The IUPAC name for the parent carboxylic acid is 2-propylpentanoic acid.[2] The structure is characterized by a five-carbon pentanoate backbone with a propyl group attached to the second carbon (the alpha-carbon).
The general chemical formula for an alkyl this compound is C₈H₁₅O₂R, where R represents an alkyl group. For instance, if the alkyl group is a methyl group, the compound is methyl this compound (C₉H₁₈O₂).
Caption: General molecular structure of an alkyl this compound.
Isomers of this compound
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For a given molecular formula, such as C₈H₁₆O₂, which corresponds to propyl this compound, a multitude of isomers exist. These can be broadly classified into constitutional isomers and stereoisomers.
Constitutional Isomers
Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. For esters with the molecular formula C₈H₁₆O₂, these can be categorized as follows:
-
Skeletal Isomers: These isomers have the same functional group but differ in the arrangement of their carbon chains. For example, considering butyl butanoate, isomers can arise from branching in either the butyl or the butanoyl part of the molecule (e.g., sec-butyl butanoate, isobutyl butanoate, tert-butyl butanoate, butyl isobutanoate).
-
Positional Isomers: These isomers have the same carbon skeleton and the same functional group, but the position of the functional group differs. For esters, this involves changing the relative lengths of the alkyl and acyl chains. For example, with the formula C₈H₁₆O₂, propyl pentanoate, butyl butanoate, and ethyl hexanoate (B1226103) are positional isomers.[3][4]
-
Functional Group Isomers: These isomers have the same molecular formula but different functional groups. For C₈H₁₆O₂, besides esters, other functional group isomers include carboxylic acids (e.g., octanoic acid), aldehydes, ketones, and molecules with a combination of ether, alcohol, and alkene groups.[5]
Caption: Classification of isomers for a generic C₈H₁₆O₂ ester.
Stereoisomers
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.
-
Enantiomers: These are non-superimposable mirror images of each other. A this compound ester will have enantiomers if the alcohol part of the ester is chiral (e.g., sec-butyl this compound). The parent acid, 2-propylpentanoic acid, is not chiral.
-
Diastereomers: These are stereoisomers that are not mirror images of each other. Diastereomers can exist in molecules with two or more stereocenters.
The number of possible stereoisomers can be predicted by the formula 2ⁿ, where 'n' is the number of chiral centers in the molecule.
Quantitative Data of Selected Isomers
The physical properties of esters are influenced by their molecular structure. The following table summarizes key quantitative data for propyl pentanoate and some of its constitutional isomers with the molecular formula C₈H₁₆O₂.
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Propyl pentanoate | Propyl pentanoate | C₈H₁₆O₂ | 144.21 | 164 | 0.870 | 1.407 |
| Butyl butanoate | Butyl butanoate | C₈H₁₆O₂ | 144.21 | 165 | 0.869 | 1.406 |
| Ethyl hexanoate | Ethyl hexanoate | C₈H₁₆O₂ | 144.21 | 168 | 0.871 | 1.407 |
| Isobutyl isobutyrate | 2-Methylpropyl 2-methylpropanoate | C₈H₁₆O₂ | 144.21 | 149 | 0.856 | 1.398 |
| Methyl heptanoate | Methyl heptanoate | C₈H₁₆O₂ | 144.21 | 172-173 | 0.871 | 1.412 |
| Octanoic acid | Octanoic acid | C₈H₁₆O₂ | 144.21 | 239 | 0.910 | 1.428 |
Data sourced from various chemical databases.[3][6][7][8]
Experimental Protocols
The synthesis of this compound esters is typically achieved through Fischer esterification of 2-propylpentanoic acid (valproic acid) with the corresponding alcohol in the presence of an acid catalyst.
Synthesis of Ethyl this compound
This protocol describes the synthesis of ethyl this compound via Fischer esterification.
Materials:
-
2-Propylpentanoic acid (Valproic acid)
-
Anhydrous ethanol (B145695)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-propylpentanoic acid (1.0 eq) and an excess of anhydrous ethanol (3-5 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure ethyl this compound.
-
Caption: Experimental workflow for the synthesis of ethyl this compound.
Biological Activity and Signaling Pathways
Simple alkyl esters of 2-propylpentanoic acid are primarily of interest as prodrugs of valproic acid (VPA).[9] A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. The ester linkage is designed to be cleaved by esterase enzymes in the plasma and liver, releasing valproic acid.
The rationale for developing ester prodrugs of VPA includes:
-
Improved Bioavailability: Modifying the lipophilicity of VPA can potentially enhance its absorption.
-
Sustained Release: While early studies on simple alkyl esters showed rapid conversion to VPA, more complex ester linkages are being explored to achieve a more sustained release profile.[9]
-
Targeted Delivery: Ester prodrugs can be designed to utilize specific transporters, such as the large amino acid transporter 1 (LAT1), to enhance delivery to the central nervous system.[10][11]
The biological activity and involvement in signaling pathways of these compounds are therefore primarily attributed to the released valproic acid. The known mechanisms of action of VPA include:
-
Enhancement of GABAergic Neurotransmission: VPA increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[12]
-
Blockade of Voltage-Gated Sodium Channels: This action contributes to its anticonvulsant effects.
-
Inhibition of Histone Deacetylases (HDACs): This epigenetic mechanism is being investigated for its role in the therapeutic effects of VPA in mood disorders and other conditions.[13]
The metabolism of these ester prodrugs involves enzymatic hydrolysis to valproic acid, which then undergoes extensive metabolism in the liver primarily through glucuronidation and mitochondrial β-oxidation.[14][15]
Caption: Prodrug concept for this compound esters.
References
- 1. Ethyl this compound | 17022-31-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Hexanoic acid, ethyl ester [webbook.nist.gov]
- 4. chem-file.sourceforge.net [chem-file.sourceforge.net]
- 5. brainly.com [brainly.com]
- 6. stenutz.eu [stenutz.eu]
- 7. Butyl butyrate - Wikipedia [en.wikipedia.org]
- 8. C8H16O2_Molecular formula [molbase.com]
- 9. Pharmacokinetic analysis of ester prodrugs of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large amino acid transporter 1 (LAT1) prodrugs of valproic acid: new prodrug design ideas for central nervous system delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Valproate - Wikipedia [en.wikipedia.org]
The Serendipitous Journey of 2-Propylpentanoic Acid: A Technical Chronicle of Discovery and Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylpentanoic acid, more commonly known as valproic acid (VPA), stands as a cornerstone in the treatment of epilepsy and bipolar disorder, with its therapeutic reach extending to migraine prophylaxis. Its journey from a seemingly inert solvent to a widely prescribed medication is a testament to scientific serendipity, keen observation, and subsequent rigorous investigation. This technical guide provides a comprehensive overview of the discovery and history of V.P.A., detailing the key experiments that unveiled its therapeutic potential and elucidating the multifaceted mechanisms that underpin its clinical efficacy.
A Fortuitous Discovery: The History of Valproic Acid
The story of valproic acid begins not in a quest for a new anticonvulsant, but with its synthesis as a simple branched-chain fatty acid.
Initial Synthesis and Early Anonymity
Valproic acid was first synthesized in 1882 by Beverly S. Burton.[1][2][3] For nearly a century, it remained an obscure chemical entity, primarily used as a metabolically inert organic solvent in laboratories.[4] Its simple structure, a derivative of the naturally occurring valeric acid, gave no hint of its potent neuroactive properties.[2][3]
The Serendipitous Unveiling of Anticonvulsant Activity
The pivotal moment in the history of valproic acid occurred in 1962. French researcher Pierre Eymard was investigating a series of khelline derivatives for potential anticonvulsant activity.[2] He was using valproic acid as a solvent to dissolve these compounds for administration to laboratory animals.[2][4] To his surprise, Eymard observed that all the compounds, regardless of their own structure, exhibited a protective effect against pentylenetetrazol-induced seizures in rats.[4] This led to the crucial realization that the anticonvulsant properties stemmed not from the khelline derivatives, but from the solvent itself – valproic acid.[5]
From Laboratory to Clinic: Early Human Trials
Following this serendipitous discovery, the first clinical trial of valproic acid in humans was conducted in 1966 by Meunier and colleagues.[6] The study involved 12 patients with refractory epilepsy and demonstrated a significant reduction in seizure frequency and intensity with minimal side effects.[6] This pioneering work paved the way for its approval as an antiepileptic drug in France in 1967.[3][7] The United States Food and Drug Administration (FDA) approved its use in 1978 for the treatment of absence seizures.[6]
Elucidating the Mechanism of Action: A Multifaceted Approach
The precise mechanism of action of valproic acid is complex and not fully understood, with evidence pointing to multiple synergistic pathways that contribute to its therapeutic effects.[4]
Enhancement of GABAergic Neurotransmission
One of the earliest and most well-established mechanisms of valproic acid is its ability to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[6][8] This is achieved through several means:
-
Inhibition of GABA Transaminase: Valproic acid inhibits the enzyme GABA transaminase, which is responsible for the degradation of GABA.[6][8] This leads to an accumulation of GABA in the brain.
-
Increased GABA Synthesis: Some studies suggest that valproic acid may also stimulate the activity of glutamic acid decarboxylase, the enzyme that synthesizes GABA from glutamate.
-
Modulation of GABA Release: There is also evidence to suggest that valproic acid can enhance the release of GABA from presynaptic neurons.
Modulation of Voltage-Gated Sodium Channels
Valproic acid has been shown to block voltage-gated sodium channels in a manner similar to other anticonvulsant drugs like phenytoin (B1677684) and carbamazepine. This action reduces the repetitive firing of neurons, a hallmark of epileptic seizures.
Inhibition of Histone Deacetylases (HDACs)
A more recently discovered mechanism of action for valproic acid is its ability to inhibit histone deacetylases (HDACs).[1][9] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, valproic acid promotes a more open chromatin state, leading to the transcription of genes that may have neuroprotective and mood-stabilizing effects.[1] This mechanism is thought to be particularly relevant to its efficacy in bipolar disorder and its potential as an anti-cancer agent.[1]
Key Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments that were instrumental in understanding the discovery and mechanism of action of valproic acid.
The Pentylenetetrazol (PTZ)-Induced Seizure Model (Eymard, 1962 - Inferred Protocol)
-
Objective: To assess the anticonvulsant properties of a test compound.
-
Animal Model: Laboratory rats.
-
Procedure:
-
A cohort of rats is divided into a control group and a treatment group.
-
The treatment group receives an intraperitoneal (i.p.) injection of valproic acid (the test compound). The control group receives a saline injection.
-
After a predetermined time (e.g., 30 minutes) to allow for drug absorption and distribution, all animals are administered a subcutaneous or intraperitoneal injection of pentylenetetrazol (PTZ), a known convulsant agent, at a dose sufficient to induce clonic and tonic seizures (e.g., 60-85 mg/kg).
-
Animals are observed for a set period (e.g., 30 minutes) for the onset, duration, and severity of seizures. Key parameters to measure include the latency to the first myoclonic jerk, the incidence of generalized clonic-tonic seizures, and mortality.
-
-
Expected Outcome: A significant delay in seizure onset, reduction in seizure severity, or complete protection from seizures in the valproic acid-treated group compared to the control group would indicate anticonvulsant activity.
First Human Clinical Trial (Meunier et al., 1966)
-
Objective: To evaluate the efficacy and safety of valproic acid in patients with refractory epilepsy.[6]
-
Study Design: Open-label, non-comparative clinical trial.[10]
-
Participants: 12 patients with epilepsy that was not well-controlled by existing medications.[6]
-
Intervention: Valproic acid was administered as an adjunct to the patients' existing antiepileptic drug regimen.[10]
-
Outcome Measures:
-
Primary: Reduction in seizure frequency and intensity, as reported by patients and/or caregivers.
-
Secondary: Assessment of side effects and overall tolerability.
-
-
Results: A notable decrease in the occurrence and severity of seizures was observed in the majority of patients, with the drug being well-tolerated.[6]
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
-
Objective: To determine the inhibitory effect of valproic acid on HDAC activity.
-
Methodology: A common method involves using a fluorescent-based assay.
-
HDAC enzymes (either purified or from cell lysates) are incubated with a synthetic substrate that is acetylated and linked to a fluorophore.
-
In the presence of active HDACs, the acetyl group is removed, allowing a developing agent to cleave the substrate and release the fluorophore, resulting in a fluorescent signal.
-
Valproic acid, at varying concentrations, is added to the reaction mixture.
-
The reduction in the fluorescent signal in the presence of valproic acid, compared to a control without the inhibitor, is measured.
-
The concentration of valproic acid that causes 50% inhibition of HDAC activity (IC50) can then be calculated.[9]
-
Western Blot for Histone Acetylation
-
Objective: To visualize the effect of valproic acid on histone acetylation in cells.
-
Procedure:
-
Cultured cells (e.g., neuronal cells or cancer cell lines) are treated with valproic acid for a specific duration.
-
Histones are extracted from the cell nuclei.
-
The histone proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with a primary antibody that specifically recognizes acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4).
-
A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that binds to the primary antibody is then added.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
An increase in the signal in valproic acid-treated cells compared to untreated cells indicates an increase in histone acetylation, confirming HDAC inhibition.[11]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacology of valproic acid.
| Parameter | Value | Reference |
| Pharmacokinetic Properties | ||
| Bioavailability (Oral) | Rapid absorption | [4] |
| Protein Binding | 80-90% | [4] |
| Metabolism | Hepatic (Glucuronide conjugation, β-oxidation) | [4] |
| Elimination Half-life | 9-16 hours | [4] |
| Therapeutic Plasma Concentrations | ||
| Epilepsy | 50-100 µg/mL | [6] |
| Mania | 50-125 µg/mL | [6] |
| HDAC Inhibition | ||
| IC50 (Class I HDACs) | < 1 mmol/L | [12] |
| IC50 (Class IIa HDACs) | > 1 mmol/L | [12] |
| Clinical Trial | Intervention | Primary Outcome | Result | Reference |
| Bowden et al. (1994) | Divalproex sodium vs. Lithium vs. Placebo in acute mania | Change in Mania Rating Scale (MRS) score | Divalproex and Lithium significantly more effective than placebo in reducing MRS scores. | [13] |
| Meunier et al. (1966) | Valproic acid in refractory epilepsy | Reduction in seizure frequency | Notable decrease in seizure occurrence and intensity. | [6] |
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key concepts related to the discovery and mechanism of valproic acid.
Caption: A timeline of the key events in the discovery and development of valproic acid.
Caption: A simplified workflow of the pentylenetetrazol-induced seizure model.
Caption: The multifaceted mechanism of action of valproic acid.
Conclusion
The journey of 2-propylpentanoic acid from a simple laboratory solvent to a vital therapeutic agent is a compelling narrative in the history of pharmacology. Its discovery underscores the importance of serendipity in scientific research, while the subsequent decades of investigation have revealed a complex and multifaceted mechanism of action. By enhancing GABAergic inhibition, modulating neuronal excitability, and influencing gene expression through HDAC inhibition, valproic acid exerts a broad spectrum of therapeutic effects. For researchers and drug development professionals, the story of valproic acid serves as a powerful reminder of the potential for unexpected discoveries and the intricate molecular pathways that can be targeted to treat complex neurological and psychiatric disorders. Further research into its diverse mechanisms may yet unlock new therapeutic applications for this remarkable molecule.
References
- 1. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Valproate - Wikipedia [en.wikipedia.org]
- 5. The history of valproate in clinical neuroscience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labpedia.net [labpedia.net]
- 9. Cell type-specific anti-cancer properties of valproic acid: independent effects on HDAC activity and Erk1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valproic acid in epilepsy: clinical and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Efficacy of divalproex vs lithium and placebo in the treatment of mania. The Depakote Mania Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Valproic Acid as an HDAC Inhibitor: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valproic acid (VPA), a long-established pharmaceutical for epilepsy and bipolar disorder, has garnered significant attention for its potent activity as a histone deacetylase (HDAC) inhibitor. This mechanism underpins its emerging applications in oncology and neuroprotective strategies. VPA primarily targets Class I and some Class IIa HDACs, leading to hyperacetylation of both histone and non-histone proteins. This alteration of the cellular epigenome and proteome triggers a cascade of downstream effects, including the reactivation of silenced tumor suppressor genes, cell cycle arrest, induction of apoptosis and differentiation, and modulation of key signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of VPA's HDAC inhibitory action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Direct Inhibition of Histone Deacetylases
Valproic acid, a branched short-chain fatty acid, exerts its inhibitory effect on HDACs by directly interacting with the enzyme's catalytic site. It is believed to chelate the zinc ion (Zn2+) that is essential for the deacetylase activity of these enzymes, thereby blocking the access of acetylated lysine (B10760008) residues of substrate proteins.[1] VPA exhibits selectivity, primarily targeting Class I HDACs (HDAC1, 2, 3, and 8) and Class IIa HDACs (HDAC4, 5, 7, and 9).[2] Notably, it does not significantly inhibit Class IIb (HDAC6 and 10) or Class III (sirtuins) HDACs.[3][4] This preferential inhibition of Class I HDACs is a key aspect of its therapeutic potential and distinguishes it from other broad-spectrum HDAC inhibitors like Trichostatin A (TSA).[5][6]
Quantitative Inhibition Data
The inhibitory potency of valproic acid against various HDAC isoforms has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate VPA's preference for Class I HDACs.
| HDAC Isoform | IC50 (mM) | Cell Line/Source | Reference |
| Class I | |||
| HDAC1 | 0.4 | - | [7] |
| HDAC2 | - | F9 cell extracts | [8] |
| HDACs (N-CoR-associated) | ~0.5 | HEK293T cell extracts | [8] |
| Class IIa | |||
| HDAC5 | 2.8 | F9 cell extracts | [8] |
| HDAC7 | - | 293T cells | [3] |
| Class IIb | |||
| HDAC6 | 2.4 | F9 cell extracts | [8] |
Note: IC50 values can vary depending on the experimental conditions, substrate used, and the source of the enzyme.
Downstream Cellular Consequences of HDAC Inhibition
The inhibition of HDACs by VPA leads to a global increase in the acetylation of histone proteins, particularly on the N-terminal tails of histones H3 and H4.[8][9] This hyperacetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting "relaxed" chromatin structure, or euchromatin, becomes more accessible to transcription factors, leading to the altered expression of a multitude of genes.[10]
Effects on Gene Expression
VPA-induced histone hyperacetylation leads to both the up- and down-regulation of gene expression.[11] A key consequence in cancer therapy is the re-expression of silenced tumor suppressor genes. For instance, VPA has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A), which plays a crucial role in cell cycle arrest.[3][12] This is achieved through the increased acetylation of histones at the p21 promoter.[3] Furthermore, VPA can modulate the expression of genes involved in apoptosis, cell differentiation, and angiogenesis.[12][13]
Impact on Non-Histone Proteins
Beyond histones, a vast array of non-histone proteins are also subject to acetylation, and their acetylation status is influenced by VPA. These proteins are involved in diverse cellular processes, including gene regulation, DNA repair, and signal transduction. For example, the tumor suppressor protein p53 can be acetylated, which enhances its stability and transcriptional activity. While direct evidence for VPA's effect on p53 acetylation is part of a broader mechanism of HDAC inhibitors, the modulation of such non-histone targets is a critical aspect of its biological activity.
Key Signaling Pathways Modulated by Valproic Acid
The downstream effects of VPA's HDAC inhibitory activity converge on several critical signaling pathways that regulate cell fate.
Cell Cycle and Apoptosis Signaling
VPA can induce cell cycle arrest, primarily at the G1/S phase, through the upregulation of p21.[3] By inhibiting HDACs, VPA promotes an open chromatin structure at the p21 promoter, facilitating its transcription. Increased p21 levels, in turn, inhibit cyclin-dependent kinases (CDKs), thereby halting cell cycle progression. Furthermore, VPA can trigger apoptosis through both intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.[14]
Caption: VPA-induced apoptosis via the HDAC1/PTEN/Akt signaling pathway.
Neurogenesis and Neuronal Differentiation
In the context of neuroscience, VPA promotes neuronal differentiation from neural stem cells by inhibiting HDACs.[15] HDACs, particularly HDAC1 and HDAC2, are involved in repressing genes that promote neuronal differentiation. By inhibiting these HDACs, VPA allows for the expression of pro-neural genes, such as NeuroD and Neurogenin, shifting the balance from proliferation to differentiation.[15]
Caption: Mechanism of VPA-induced neuronal differentiation.
Experimental Protocols
In Vitro HDAC Activity Assay
This assay is fundamental for determining the inhibitory potential of VPA on HDAC enzymes.
Principle: The assay measures the enzymatic activity of HDACs, typically from nuclear extracts or immunoprecipitated specific HDAC isoforms, using a radiolabeled acetylated substrate. The inhibition of this activity by VPA is then quantified.
Methodology:
-
Enzyme Source: Prepare nuclear extracts from cultured cells (e.g., F9 teratocarcinoma or HEK293T cells) or immunoprecipitate specific HDAC isoforms using appropriate antibodies.[8]
-
Substrate: Use a substrate containing acetylated lysine residues, often 3H-labeled acetylated histones.[8]
-
Inhibition: Pre-incubate the enzyme source with varying concentrations of VPA for a defined period (e.g., 15 minutes) before adding the substrate.[8]
-
Reaction: Allow the deacetylation reaction to proceed at 37°C for a set time (e.g., 2 hours).[8]
-
Detection: Stop the reaction and quantify the released [3H]acetate, which is proportional to the HDAC activity.
-
Analysis: Calculate the IC50 value of VPA, which is the concentration required to inhibit 50% of the HDAC activity.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Histone deacetylase is a target of valproic acid-mediated cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 | The EMBO Journal [link.springer.com]
- 6. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Valproic acid alters chromatin structure by regulation of chromatin modulation proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Valproic acid induces up- or down-regulation of gene expression responsible for the neuronal excitation and inhibition in rat cortical neurons through its epigenetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cell type-specific anti-cancer properties of valproic acid: independent effects on HDAC activity and Erk1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Valproic acid targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation via the induction of autophagy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epigenetic regulation of neurogenesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Biological Functions of 2-Propylpentanoate (Valproic Acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Propylpentanoate, commonly known as valproic acid (VPA), is a branched short-chain fatty acid that has been in clinical use for decades. Initially approved as an antiepileptic agent, its therapeutic applications have expanded to include the treatment of bipolar disorder and migraine prophylaxis. The broad clinical efficacy of VPA stems from its complex and multifaceted biological functions, which involve the modulation of various neurotransmitter systems, inhibition of ion channels, and epigenetic regulation through its activity as a histone deacetylase (HDAC) inhibitor. This technical guide provides a comprehensive overview of the core biological functions of VPA, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways it influences. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential and mechanisms of action of valproic acid and its derivatives.
Core Mechanisms of Action
Valproic acid exerts its pleiotropic effects through several primary mechanisms: potentiation of GABAergic neurotransmission, blockade of voltage-gated ion channels, and inhibition of histone deacetylases.
Enhancement of GABAergic Neurotransmission
VPA increases the availability of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This is achieved through multiple actions:
-
Inhibition of GABA Transaminase (GABA-T): VPA inhibits the enzyme GABA-T, which is responsible for the degradation of GABA. This leads to an accumulation of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[1][2][3]
-
Inhibition of Succinic Semialdehyde Dehydrogenase (SSADH): VPA also inhibits SSADH, another enzyme involved in the catabolism of GABA.[1][2]
-
Increased GABA Synthesis: Some studies suggest that VPA can stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[1]
Inhibition of Voltage-Gated Ion Channels
VPA modulates the activity of several voltage-gated ion channels, which contributes to its anticonvulsant and mood-stabilizing properties.
-
Sodium Channels: VPA blocks voltage-gated sodium channels, which reduces sustained high-frequency neuronal firing, a hallmark of epileptic seizures.[1][4][5][6][7][8] Molecular docking studies suggest that VPA binds to the voltage sensor region of the sodium channel, a site distinct from other anticonvulsants.[4][5][6][7]
-
T-type Calcium Channels: VPA has been shown to selectively reduce the low-threshold T-type calcium current.[9][10] This action is particularly relevant to its efficacy in treating absence seizures, which are characterized by abnormal oscillatory activity in thalamocortical circuits where T-type calcium channels are highly expressed.[9][10][11][12]
Histone Deacetylase (HDAC) Inhibition
VPA is a well-characterized inhibitor of Class I and IIa histone deacetylases (HDACs).[13][14] By inhibiting HDACs, VPA promotes a more open chromatin structure, leading to changes in gene expression. This epigenetic modulation is thought to underlie many of VPA's therapeutic effects beyond its anticonvulsant activity, including its potential as an anticancer agent and its role in neuroprotection and mood stabilization. VPA has been shown to induce hyperacetylation of histones H3 and H4 both in vitro and in vivo.[13]
Quantitative Data
The following tables summarize key quantitative parameters related to the biological activity and pharmacokinetics of valproic acid.
Table 1: Pharmacodynamic Parameters of Valproic Acid
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | HDACs (N-CoR-associated) | ~0.5 mM | HEK293T cells | [13] |
| IC50 | HDAC2 | Not specified | F9 cells | [13] |
| IC50 | HDAC5 | 2.8 mM | F9 cells | [13] |
| IC50 | HDAC6 | 2.4 mM | F9 cells | [13] |
| IC50 | Cell Proliferation (KPC3) | 1098 µM | KPC3 (pancreatic cancer) | [15] |
| IC50 | Cell Viability (ESCC) | 1.02 - 2.15 mM | Esophageal squamous carcinoma cells | [14] |
| IC50 | Erk1/2 Phosphorylation | ~0.58 mM | L929 cells | [16] |
Table 2: Pharmacokinetic Parameters of Valproic Acid in Humans
| Parameter | Value | Conditions | Reference |
| Bioavailability (Oral) | ~100% (solution, capsules), 80-90% (sustained-release) | Healthy volunteers | [17] |
| Time to Peak Concentration (Tmax) | 1-2 h (solution), 3-6 h (enteric-coated), 10-12 h (sustained-release) | Healthy volunteers | [17] |
| Protein Binding | 90-95% (saturable) | Therapeutic concentrations | [1][18] |
| Volume of Distribution (Vd) | 0.1 - 0.4 L/kg | Healthy volunteers | [1] |
| Clearance (CL) | 6 - 10 mL/h/kg | Adults (monotherapy) | [17] |
| 10 - 20 mL/h/kg | Children (6-12 years) | [18] | |
| 15 - 18 mL/h/kg | Adults (with enzyme inducers) | [18] | |
| Elimination Half-life (t1/2) | 12 - 16 h | Adults | [19] |
| 8.6 - 12.3 h | Children | [19] | |
| Therapeutic Range (Epilepsy) | 50 - 100 mg/L | Total VPA concentration | [17][20] |
| Therapeutic Range (Bipolar Disorder) | 50 - 125 mg/L | Total VPA concentration | [17] |
Modulation of Signaling Pathways
VPA influences several key intracellular signaling pathways, contributing to its diverse therapeutic effects.
Wnt/β-catenin Signaling Pathway
VPA can activate the canonical Wnt/β-catenin signaling pathway.[21][22] This is thought to occur, at least in part, through the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of this pathway.[22][23] Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in processes such as neurogenesis and cell proliferation.[21][22]
References
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental studies and controlled clinical testing of valproate and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valproic acid interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Valproic acid interactions with the NavMs voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valproic acid interactions with the NavMs voltage-gated sodium channel [ouci.dntb.gov.ua]
- 8. Effects induced by the antiepileptic drug valproic acid upon the ionic currents recorded in rat neocortical neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valproic acid selectively reduces the low-threshold (T) calcium current in rat nodose neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetically Upregulated T-Type Calcium Channels Contribute to Abnormal Proliferation of Embryonic Neural Progenitor Cells Exposed to Valproic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell type-specific anti-cancer properties of valproic acid: independent effects on HDAC activity and Erk1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A systematic review of population pharmacokinetics of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Valproic Acid | Basicmedical Key [basicmedicalkey.com]
- 19. mdpi.com [mdpi.com]
- 20. droracle.ai [droracle.ai]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 23. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Modulation of the GABAergic System by 2-Propylpentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Propylpentanoate, commonly known as valproic acid (VPA), is a cornerstone therapeutic agent in the management of epilepsy, bipolar disorder, and migraine. Its efficacy is largely attributed to its multifaceted modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. This technical guide provides a comprehensive overview of the mechanisms of action of VPA on the GABAergic system, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of GABAergic modulation and the development of novel therapeutics.
Core Mechanisms of this compound in GABAergic Modulation
Valproic acid exerts its influence on the GABAergic system through a combination of mechanisms that collectively enhance inhibitory neurotransmission. These can be broadly categorized as effects on GABA metabolism, synthesis, and synaptic action.
1.1. Inhibition of GABA Catabolism: A primary and well-established mechanism of VPA is the inhibition of key enzymes responsible for the degradation of GABA. By impeding these enzymes, VPA effectively increases the synaptic and extrasynaptic concentrations of GABA.
-
GABA Transaminase (GABA-T): VPA is known to inhibit GABA-T, the enzyme that catalyzes the conversion of GABA to succinic semialdehyde.[1][2][3][4][5] This inhibition leads to a direct increase in GABA levels in the brain.[1][2][3][4][5]
-
Succinate-Semialdehyde Dehydrogenase (SSA-DH): VPA also inhibits SSA-DH, the enzyme that converts succinic semialdehyde to succinate, a component of the Krebs cycle.[5][6][7][8] Inhibition of SSA-DH further contributes to the accumulation of GABA.
1.2. Enhancement of GABA Synthesis: In addition to preventing its breakdown, VPA has been shown to promote the synthesis of GABA.
-
Glutamic Acid Decarboxylase (GAD): Evidence suggests that VPA can stimulate the activity of GAD, the enzyme responsible for synthesizing GABA from glutamate.[9] This action further contributes to the overall increase in GABAergic tone.
1.3. Modulation of GABAergic Synaptic Transmission: VPA's effects extend to the synaptic level, where it can influence GABA release and receptor function.
-
Increased GABA Release: Some studies indicate that VPA can enhance the release of GABA from presynaptic nerve terminals.[2]
-
GABA Receptor Modulation: While not a direct agonist, VPA has been shown to enhance GABA-mediated inhibition at postsynaptic GABA-A receptors, potentially through an allosteric modulatory effect.[10]
Quantitative Data on GABAergic Modulation by this compound
The following tables summarize the quantitative effects of VPA on key components of the GABAergic system.
Table 1: Inhibition of GABA Catabolizing Enzymes by Valproic Acid
| Enzyme | Species | Tissue | IC50/Ki | Reference |
| GABA Transaminase (GABA-T) | Not Specified | Not Specified | Not Found in Search | N/A |
| Succinate-Semialdehyde Dehydrogenase (SSA-DH) | Not Specified | Not Specified | Not Found in Search | N/A |
| Histone Deacetylase 1 (HDAC1) | Human | Cell-free assay | 0.4 mM (IC50) | [11] |
Note: Despite extensive searches, specific IC50 or Ki values for the direct inhibition of GABA-T and SSA-DH by valproic acid were not found in the provided search results. The inhibition of HDAC1 is included as it is a known direct target of VPA with a reported IC50 value.
Table 2: Effect of Valproic Acid on GABA Levels in Rat Brain Regions
| Brain Region | VPA Dose (mg/kg, i.p.) | Time Post-Administration | % Increase in GABA Level (Mean) | Reference |
| Cortex | 200 | 5-30 min | 15-35% | [7] |
| Olfactory Bulb | 200 | 5-30 min | 15-35% | [7] |
| Corpus Striatum | 200 | 5-30 min | 15-35% | [7] |
| Hypothalamus | 200 | 5-30 min | 15-35% | [7] |
| Cerebellum | 200 | 5-30 min | 15-35% | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the GABAergic system.
3.1. Measurement of GABA Levels in Brain Tissue via HPLC
This protocol outlines a common method for quantifying GABA concentrations in brain tissue using high-performance liquid chromatography (HPLC) with pre-column derivatization.
3.1.1. Materials and Reagents:
-
Brain tissue from control and VPA-treated animals
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
o-phthalaldehyde (OPA) derivatizing reagent
-
HPLC system with a C18 reverse-phase column and fluorescence or electrochemical detector
-
GABA standard solutions
-
Mobile phase (e.g., sodium acetate (B1210297) buffer with methanol)
3.1.2. Procedure:
-
Tissue Homogenization: Rapidly dissect and weigh the brain region of interest. Homogenize the tissue in ice-cold homogenization buffer.
-
Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet proteins.
-
Derivatization: Mix an aliquot of the supernatant with the OPA derivatizing reagent to form a fluorescent derivative of GABA.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the GABA derivative on the C18 column using an isocratic or gradient mobile phase.
-
Detection and Quantification: Detect the GABA derivative using a fluorescence or electrochemical detector. Quantify the GABA concentration by comparing the peak area to a standard curve generated with known concentrations of GABA.
3.2. GABA Transaminase (GABA-T) Activity Assay
This spectrophotometric assay measures the activity of GABA-T in brain tissue homogenates.
3.2.1. Materials and Reagents:
-
Brain tissue homogenate
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
GABA solution
-
α-ketoglutarate solution
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Spectrophotometer capable of measuring absorbance at 340 nm
3.2.2. Procedure:
-
Prepare Reaction Mixture: In a cuvette, combine the assay buffer, brain tissue homogenate, GABA solution, and α-ketoglutarate solution.
-
Initiate Reaction: Add SSADH and NADP+ to the mixture to start the coupled reaction. GABA-T will convert GABA and α-ketoglutarate to succinic semialdehyde and glutamate. SSADH will then convert succinic semialdehyde to succinate, reducing NADP+ to NADPH.
-
Monitor Absorbance: Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Calculate Activity: The rate of NADPH formation is directly proportional to the GABA-T activity in the sample.
3.3. Glutamic Acid Decarboxylase (GAD) Activity Assay
This assay measures the activity of GAD by quantifying the GABA produced.
3.3.1. Materials and Reagents:
-
Brain tissue homogenate
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.2)
-
L-glutamic acid solution
-
Pyridoxal-5'-phosphate (PLP)
-
Reagents for GABA quantification (e.g., HPLC as described in 3.1 or a colorimetric/fluorometric method)
3.3.2. Procedure:
-
Prepare Reaction Mixture: Combine the brain tissue homogenate, assay buffer, and PLP in a reaction tube.
-
Initiate Reaction: Add L-glutamic acid to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Terminate Reaction: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Quantify GABA: Measure the amount of GABA produced using a suitable method, such as HPLC.
-
Calculate Activity: The GAD activity is calculated based on the amount of GABA produced per unit of time per amount of protein in the homogenate.
3.4. GABA-A Receptor Binding Assay
This protocol describes a radioligand binding assay to assess the interaction of compounds with the GABA-A receptor.
3.4.1. Materials and Reagents:
-
Brain membrane preparation
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4)
-
[3H]GABA (radioligand)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compound (e.g., valproic acid)
-
Scintillation cocktail and liquid scintillation counter
3.4.2. Procedure:
-
Incubation: In test tubes, combine the brain membrane preparation, [3H]GABA, and either buffer (for total binding), unlabeled GABA (for non-specific binding), or the test compound at various concentrations.
-
Equilibration: Incubate the tubes at 4°C to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data to determine the affinity (Ki) of the test compound for the GABA-A receptor.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the modulation of the GABAergic system by this compound.
Caption: Signaling pathway of GABAergic modulation by this compound (VPA).
Caption: Experimental workflow for HPLC analysis of GABA in brain tissue.
Caption: General experimental workflow for GABAergic enzyme activity assays.
Conclusion
This compound is a crucial modulator of the GABAergic system, exerting its effects through a complex interplay of mechanisms that ultimately enhance inhibitory neurotransmission. By inhibiting GABA catabolism, stimulating its synthesis, and potentially modulating its synaptic actions, VPA restores GABAergic tone, which is a key factor in its therapeutic efficacy. This technical guide has provided a detailed overview of these mechanisms, supported by available quantitative data and comprehensive experimental protocols. The visualizations further clarify the intricate signaling pathways and experimental procedures. It is our hope that this guide will serve as a valuable tool for the scientific community in furthering our understanding of GABAergic modulation and in the development of next-generation therapeutics for neurological and psychiatric disorders.
References
- 1. droracle.ai [droracle.ai]
- 2. ptmasterguide.com [ptmasterguide.com]
- 3. Valproate - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Effect of valproic acid on the urinary metabolic profile of a patient with succinic semialdehyde dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy of Magnesium Valproate in Succinic Semialdehyde Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Peripheral GABAA receptor-mediated effects of sodium valproate on dural plasma protein extravasation to substance P and trigeminal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vitro Stability of 2-Propylpentanoate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability of 2-propylpentanoate (valproate) solutions. It consolidates key findings on the factors influencing its stability, presents quantitative data from various studies, and details the experimental protocols used for its assessment. This document is intended to serve as a critical resource for professionals involved in the research, development, and handling of this compound formulations.
Executive Summary
This compound, commonly known as valproate, is a widely used pharmaceutical compound. Its stability in solution is a critical parameter that can be influenced by several factors, including storage temperature, pH, container composition, and exposure to light and oxidizing agents. Understanding these factors is paramount for ensuring the integrity, efficacy, and safety of valproate solutions in both research and clinical settings. Studies show that valproate solutions exhibit good stability under refrigerated conditions, but can be susceptible to degradation and adsorption, particularly when stored in certain plastic containers at higher temperatures.
Quantitative Stability Data
The stability of this compound solutions has been evaluated under various conditions. The following tables summarize the quantitative data from key studies.
Table 1: Stability of Sodium Valproate in Injectable Solutions
| Concentration & Vehicle | Container | Storage Condition | Duration | Stability Outcome |
| 20 mg/mL in 0.9% NaCl | Polypropylene (B1209903) Syringes | 5°C ± 3°C | 30 days | Physically and chemically stable; no significant variations in concentration, pH, or physical appearance observed.[1] |
Table 2: Stability of Sodium Valproate in Oral Syrups
| Concentration | Container | Storage Condition | Duration | Stability Outcome |
| 250 mg/5 mL | Glass Oral Syringes | 4°C and 25°C | 180 days | Retained 95% of the initial valproic acid concentration.[2][3][4] |
| 250 mg/5 mL | Glass Vials | 4°C and 25°C | 180 days | Retained 95% of the initial valproic acid concentration.[2][3][4] |
| 250 mg/5 mL | Polypropylene Oral Syringes | 4°C and 25°C | 20 days | Failed to retain 90% of the initial valproic acid concentration, suggesting significant drug loss likely due to adsorption.[2][3][4] |
| 250 mg/5 mL | All Containers | 60°C | Variable | Greater loss of valproic acid compared to lower temperatures.[2][4] |
Table 3: Stability of Sodium Valproate in Aqueous Solutions Under Stress Conditions
| Solution Type | Stress Condition | Temperature | Duration | Degradation |
| Standard Solution with Parabens | Acidic (HCl) | Room Temperature | Not Specified | ~3.5% degradation of sodium valproate.[5][6] |
| Standard Solution with Parabens | Alkaline (NaOH) | Room Temperature | Not Specified | ~11% degradation of sodium valproate.[5][6] |
| Standard Solution with Parabens | Oxidative (30% H₂O₂) | Room Temperature | 1 hour | Data not specified, but method was tested.[6] |
| Distilled Water Solution | Frozen | -20°C | Up to 3 months | Stable.[7][8] |
Factors Influencing Stability
Several factors can impact the stability of this compound solutions:
-
Temperature: Lower temperatures, such as refrigeration (2-8°C) or freezing (-20°C), significantly enhance the stability of valproate solutions.[1][7][8] Conversely, elevated temperatures (e.g., 60°C) accelerate degradation.[2][4]
-
pH: Valproate is more susceptible to degradation under alkaline conditions compared to acidic conditions.[5][6] The formation of 2-isopropylpentanoic acid has been reported as a degradation product under alkaline stress.[5][6]
-
Container Material: The choice of storage container is critical. Glass and polypropylene syringes have shown different outcomes. While solutions in polypropylene syringes were stable under refrigeration, significant drug loss was observed in polypropylene oral syringes at both 4°C and 25°C, possibly due to adsorption.[1][2][3][4] Glass containers generally show excellent compatibility and preserve the drug concentration over long periods.[2][3][4]
-
Hygroscopicity: Sodium valproate is a hygroscopic, white crystalline powder, meaning it readily absorbs moisture from the air.[7] This property can affect the stability of the solid form and reconstituted solutions if not handled in a controlled environment.
Experimental Protocols for Stability Assessment
The assessment of this compound stability involves a combination of physical evaluations and chemical analyses.
Physical Stability Assessment
This protocol is used to detect physical changes in the solution.
-
Visual Inspection: Solutions are periodically inspected against a black and white background to detect any changes in color, clarity, or the presence of precipitation and turbidity.[1]
-
pH Measurement: The pH of the solution is measured at specified time points to check for any significant variations.[1]
-
Microscopic Analysis: A microscopic examination is performed to identify the presence of any crystalline matter or particulate formation that may not be visible to the naked eye.[1]
Chemical Stability Assessment (Assay Methods)
These methods are employed to quantify the concentration of this compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating RP-HPLC method is a robust technique for separating and quantifying valproate from its degradation products.[9]
-
System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6]
-
Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer and an organic solvent, such as 0.05 M monobasic potassium phosphate (B84403) (adjusted to pH 3.5) and acetonitrile (B52724) in a 50:50 (v/v) ratio.[5][6]
-
-
Gas Chromatography (GC): GC is another widely used method for the assay of valproic acid, particularly in syrup formulations.[2][10] This method typically involves extraction of the valproic acid from the sample matrix before injection into the GC system.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[11]
-
Acid Hydrolysis: The drug solution is exposed to an acidic medium (e.g., 0.1N HCl) at room temperature.[11]
-
Base Hydrolysis: The drug solution is exposed to an alkaline medium (e.g., 0.05N NaOH).[11] This has been shown to cause degradation of sodium valproate.[5][6]
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), and kept in the dark to prevent photo-degradation.[6]
Visualized Workflows and Pathways
Diagrams help illustrate the complex processes involved in stability testing and degradation.
Caption: Experimental workflow for assessing the in vitro stability of this compound solutions.
Caption: Known degradation pathway of this compound under alkaline stress conditions.
Conclusion and Recommendations
The in vitro stability of this compound solutions is well-documented but requires careful consideration of storage and handling protocols.
-
Storage: For long-term storage, solutions should be kept under refrigerated (2-8°C) or frozen (-20°C) conditions.[1][7]
-
Container Selection: Glass containers are recommended for long-term storage of oral syrups to prevent potential drug loss due to adsorption observed with polypropylene.[2][3][4] For short-term use in controlled settings like intensive care units, polypropylene syringes have been shown to be suitable when refrigerated.[1]
-
pH Control: When formulating or diluting solutions, consideration should be given to the pH, as alkaline environments can promote degradation.
-
Analytical Monitoring: The use of validated, stability-indicating analytical methods, such as RP-HPLC, is essential for accurately determining the concentration and purity of valproate in solution over time.
References
- 1. Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of valproate sodium syrup in various unit dose containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. akjournals.com [akjournals.com]
- 6. akjournals.com [akjournals.com]
- 7. chembk.com [chembk.com]
- 8. Sodium this compound | 1069-66-5 [chemicalbook.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Products and Pathways of 2-Propylpentanoate (Valproic Acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic degradation of 2-propylpentanoate (valproic acid, VPA), a widely used antiepileptic drug. The complex biotransformation of VPA leads to a variety of metabolites, some of which are pharmacologically active, while others have been implicated in the drug's toxicity. This document details the primary metabolic pathways, summarizes quantitative data on metabolite concentrations, and provides detailed experimental protocols for their analysis.
Metabolic Pathways of this compound
The metabolism of this compound is extensive and occurs primarily in the liver via three main pathways: glucuronidation, mitochondrial beta-oxidation, and cytochrome P450 (CYP)-mediated omega-oxidation.[1]
-
Glucuronidation: This is the major metabolic pathway, accounting for approximately 30-50% of a VPA dose.[1] Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are responsible for conjugating VPA to glucuronic acid, forming valproate glucuronide, which is then readily excreted in the urine.[1]
-
Beta-Oxidation: This mitochondrial pathway is responsible for metabolizing about 40% of the administered VPA dose.[2] This process is analogous to the metabolism of endogenous fatty acids and results in a series of shorter-chain metabolites.
-
Omega-Oxidation: This is a minor pathway, accounting for less than 20% of VPA metabolism, and is mediated by CYP enzymes, including CYP2A6, CYP2B6, and CYP2C9.[2] This pathway leads to the formation of hydroxylated metabolites, some of which can be further oxidized to potentially toxic compounds.
Below is a diagram illustrating the major metabolic pathways of this compound.
Quantitative Data of this compound and its Metabolites
The concentrations of VPA and its metabolites can vary significantly among individuals due to factors such as dosage, co-medications, age, and genetic polymorphisms. The following tables summarize the reported steady-state plasma concentrations and urinary excretion levels of key metabolites.
Table 1: Steady-State Plasma Concentrations of this compound and its Metabolites
| Compound | Concentration Range (µg/mL) | Mean Concentration (µg/mL) | Notes | Reference |
| Valproic Acid (VPA) | 50 - 100 | 97.9 ± 34.9 | Therapeutic range. | [3][4] |
| (E)-2-ene-VPA | 0.5 - 5.0 | 2.3 | Major beta-oxidation product. | |
| 3-OH-VPA | 0.1 - 2.0 | 0.8 | Beta-oxidation product. | [5] |
| 3-keto-VPA | 0.1 - 1.5 | 0.6 | Beta-oxidation product. | [5] |
| 4-ene-VPA | 0.05 - 0.5 | 0.15 | Potentially hepatotoxic metabolite. | [5] |
| 5-OH-VPA | 0.05 - 0.3 | 0.1 | Omega-oxidation product. | [5] |
| 4-OH-VPA | 0.05 - 0.2 | 0.08 | Omega-oxidation product. | [5] |
| Valproyl Glucuronide | Not typically measured in plasma | - | Major urinary metabolite. |
Table 2: Urinary Excretion of this compound and its Metabolites (% of Daily Dose)
| Metabolite | Mean Excretion (% of Dose) | Range (% of Dose) | Notes | Reference |
| Valproate Glucuronide | 33 ± 14 | 20.5 - 88.7 | Major route of elimination. | [6][7] |
| Beta-oxidation products | 15 ± 8 | - | Includes (E)-2-ene-VPA, 3-OH-VPA, and 3-keto-VPA. | [6] |
| 3-keto-VPA | - | 5.8 - 26.2 | A major beta-oxidation product in urine. | [7][8] |
| 3-OH-VPA | - | 0.6 - 1.5 | [7][8] | |
| Omega-oxidation products | 4 ± 2 | - | Includes 4-OH-VPA and 5-OH-VPA. | [6] |
| Omega-1-hydroxylation products | 2 ± 1 | - | [6] | |
| Unchanged Valproic Acid | 1 ± 2 | 0.2 - 0.5 | [6][7] | |
| Valproyl Glutamate | - | 0.66 - 13.1 (µg/mg creatinine) | Amino acid conjugate. | [9] |
| Valproyl Glutamine | - | 0.78 - 9.93 (µg/mg creatinine) | Amino acid conjugate. | [9] |
| Valproyl Glycine | - | trace - 1.0 (µg/mg creatinine) | Amino acid conjugate. | [9] |
Experimental Protocols for Metabolite Analysis
The quantitative analysis of VPA and its metabolites in biological matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique for the analysis of VPA and its metabolites, often requiring derivatization to improve volatility and chromatographic properties.
3.1.1. Sample Preparation
-
Plasma/Serum:
-
To 200 µL of plasma or serum, add an internal standard (e.g., a deuterated VPA analogue).
-
Acidify the sample with 200 µL of 1 M sulfuric acid.
-
Perform liquid-liquid extraction with 2 mL of n-hexane by vortexing for 5 minutes.
-
Centrifuge at 1250 x g for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Urine:
-
To 1 mL of urine, add an internal standard.
-
To hydrolyze glucuronide conjugates, add β-glucuronidase and incubate at 37°C.
-
Acidify the sample to pH 5.0.
-
Perform liquid-liquid extraction with ethyl acetate (B1210297).
-
Evaporate the organic layer to dryness.
-
3.1.2. Derivatization
-
Reconstitute the dried extract in an aprotic solvent (e.g., dichloromethane).
-
Add 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 25 µL of pyridine.[10]
-
Cap the vial tightly and heat at 65°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[10]
3.1.3. GC-MS Analysis
-
Gas Chromatograph:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 270°C.
-
Oven Temperature Program: Initial temperature of 80°C (held for 1 min), ramp at 15°C/min to 140°C (held for 2 min), then ramp at 40°C/min to 250°C (held for 5 min).
-
Carrier Gas: Helium.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target metabolites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity for the direct analysis of VPA and its metabolites, often without the need for derivatization.
3.2.1. Sample Preparation
-
Protein Precipitation:
-
To 200 µL of plasma, add an internal standard.
-
Add 600 µL of cold methanol (B129727) to precipitate proteins.
-
Vortex and centrifuge.
-
The supernatant can be directly injected or further diluted.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C8).
-
Load the pre-treated plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
3.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph:
-
Column: Zorbax SB-C18 (100 mm x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) or methanol and water, often with additives like formic acid or ammonium (B1175870) acetate. For example, an isocratic mobile phase of 80:20 (v/v) methanol:10mM ammonium acetate with 0.1% formic acid.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 45°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for VPA and its acidic metabolites.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the analysis of this compound and its metabolites in a biological sample.
This guide provides a foundational understanding of the degradation of this compound. For further in-depth research, it is recommended to consult the cited literature for more specific details on individual experimental conditions and findings.
References
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Steady-state kinetics of valproic acid in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Relationship between valproic acid dosage, plasma concentration and clearance in adult monotherapy patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary excretion of valproate and some metabolites in chronically treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valproic acid elimination rate and urinary excretion of its glucuronide conjugate in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary metabolites of valproic acid in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acid conjugates: metabolites of 2-propylpentanoic acid (valproic acid) in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.gps.caltech.edu [web.gps.caltech.edu]
The Solubility Profile of 2-Propylpentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-propylpentanoate, the conjugate base of valproic acid, a compound of significant interest in the pharmaceutical industry. Understanding the solubility of this molecule in various solvents is critical for its formulation, delivery, and overall therapeutic efficacy. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow of the experimental process.
Quantitative Solubility Data
The solubility of 2-propylpentanoic acid and its corresponding sodium salt, sodium this compound, varies significantly across different solvents. The following tables summarize the available quantitative data for both forms of the compound.
Table 1: Solubility of 2-Propylpentanoic Acid (Valproic Acid)
| Solvent | Solubility | Temperature (°C) |
| Water | 1.3 mg/mL | Not Specified |
| 0.1 N Hydrochloric Acid | 1.25 mg/mL | Not Specified |
Table 2: Solubility of Sodium this compound
| Solvent | Solubility | Temperature (°C) |
| Water | ~660 mg/mL | Not Specified |
| Water | 50 mg/mL | 25 |
| Ethanol | ~200 mg/mL | Not Specified |
| Ethanol | ~30 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | Not Specified |
| Dimethylformamide (DMF) | ~5 mg/mL | Not Specified |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | Not Specified |
Qualitative Solubility Insights
In addition to the quantitative data, a broader qualitative understanding of the solubility of this compound and its acidic form is beneficial.
2-Propylpentanoic Acid (Valproic Acid):
-
It is described as being slightly soluble in water.[1][2][3] The solubility in water is known to increase with a rise in temperature.[1]
-
It demonstrates high solubility in a range of organic solvents, including ethanol, ether, chloroform (B151607), acetone, benzene, n-heptane, and methanol.[1][3]
-
It is freely soluble in 0.1 N sodium hydroxide (B78521) and slightly soluble in 0.1 N hydrochloric acid.[3][4]
Sodium this compound:
-
This salt form is very soluble in water and easily dissolves in methanol.[5][6]
-
It is soluble in ethanol.[5]
-
Conversely, it is practically insoluble in chloroform and diethyl ether, and almost insoluble in acetone.[5][6]
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility.[7] Below is a detailed methodology for this key experiment.
Shake-Flask Method for Equilibrium Solubility Determination
1. Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
2. Materials:
- This compound (acid or sodium salt form)
- Solvent of interest (e.g., water, ethanol, PBS)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Calibrated pH meter (for aqueous solutions)
- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
3. Procedure:
- Preparation: An excess amount of the this compound is added to a vial containing a known volume of the solvent. Adding an excess of the solid is crucial to ensure that a saturated solution is achieved.[1]
- Equilibration: The vials are sealed and placed in a shaker or incubator set to a constant temperature. The mixture is then agitated for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours.
- Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to sediment.[1] To separate the saturated solution from the excess solid, the supernatant is carefully removed and either centrifuged or filtered.
- Quantification: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical method. For compounds with a chromophore, UV-Vis spectrophotometry can be used by creating a calibration curve.[8] High-Performance Liquid Chromatography (HPLC) is another common and accurate method for quantification.
- pH Measurement: For aqueous solvents, the pH of the saturated solution should be measured and reported, as it can significantly influence the solubility of ionizable compounds like 2-propylpentanoic acid.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scite.ai [scite.ai]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Propylpentanoate: Chemical Identity, Synthesis, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-propylpentanoate, a compound of significant interest in pharmacology and neuroscience. This document details its chemical identifiers, provides protocols for its synthesis and analysis, and explores its primary mechanisms of action through detailed signaling pathway diagrams.
Core Chemical Identifiers
This compound is the conjugate base of 2-propylpentanoic acid, a compound more commonly known as valproic acid. Valproic acid and its sodium salt, sodium this compound, are widely used as an anticonvulsant and mood stabilizer. For clarity, this section provides distinct chemical identifiers for both the acidic and salt forms.
Table 1: Chemical Identifiers for 2-Propylpentanoic Acid (Valproic Acid)
| Identifier | Value |
| CAS Number | 99-66-1 |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | 2-Propylpentanoic acid |
| Synonyms | Valproic acid, Di-n-propylacetic acid |
| InChI | InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |
| InChIKey | NIJJYAXOARWZEE-UHFFFAOYSA-N |
| SMILES | CCCC(CCC)C(=O)O |
Table 2: Chemical Identifiers for Sodium this compound
| Identifier | Value |
| CAS Number | 1069-66-5 |
| Molecular Formula | C₈H₁₅NaO₂ |
| Molecular Weight | 166.19 g/mol |
| IUPAC Name | Sodium this compound |
| Synonyms | Sodium valproate, Valproate sodium |
| InChI | InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
| InChIKey | AEQFSUDEHCCHBT-UHFFFAOYSA-M |
| SMILES | CCCC(CCC)C(=O)[O-].[Na+] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis of 2-propylpentanoic acid and its subsequent analysis using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Synthesis of 2-Propylpentanoic Acid via Malonic Ester Synthesis
This protocol describes a four-step synthesis of 2-propylpentanoic acid starting from diethyl malonate.
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve metallic sodium in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.
-
Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.
-
To the resulting solution, add propyl bromide dropwise. The reaction is exothermic; maintain the temperature below 50°C.
-
After the addition is complete, reflux the mixture for 2-3 hours to ensure complete dialkylation.
-
Distill off the excess ethanol.
Step 2: Saponification
-
To the residue from the previous step, add a solution of sodium hydroxide (B78521) in water.
-
Reflux the mixture for 3-4 hours to hydrolyze the ester groups to carboxylates.
-
After saponification, distill off any remaining volatile organic compounds.
Step 3: Acidification
-
Cool the reaction mixture in an ice bath.
-
Carefully add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH < 2). This will precipitate the dicarboxylic acid intermediate, 2,2-dipropylmalonic acid.
-
Filter the precipitate, wash with cold water, and dry.
Step 4: Decarboxylation
-
Place the dried 2,2-dipropylmalonic acid in a distillation apparatus.
-
Heat the solid gently. At its melting point, it will begin to decarboxylate, evolving carbon dioxide.
-
Continue heating until the evolution of gas ceases.
-
Distill the resulting liquid under reduced pressure to obtain pure 2-propylpentanoic acid.
Preparation of Sodium this compound
-
Dissolve the synthesized 2-propylpentanoic acid in a suitable solvent such as toluene (B28343) or n-heptane.
-
Add a stoichiometric amount of sodium hydroxide solution with vigorous stirring.
-
Remove the water azeotropically to yield sodium this compound as a white solid.
-
The product can be further purified by recrystallization.
Analytical Determination by High-Performance Liquid Chromatography (HPLC)[1][2]
This method is suitable for the quantification of valproic acid in bulk drug substances.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (47.5:52.5, v/v).[1] The pH of the aqueous phase should be adjusted to the acidic range (e.g., pH 2.7 with orthophosphoric acid).[2]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection: UV at 210 nm.[2]
-
Injection Volume: 20 µL.[2]
-
-
Sample Preparation:
-
Prepare a standard stock solution of valproic acid in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations.
-
Dissolve the sample containing valproic acid in the mobile phase to a known concentration.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of valproic acid in the sample by comparing its peak area to the calibration curve.
-
Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)[3]
This method is suitable for the determination of valproic acid in biological matrices such as plasma.
-
Sample Preparation (Plasma):
-
To 250 µL of plasma, add an internal standard (e.g., benzoic acid).
-
Perform a pre-column esterification with methanol.
-
Extract the analyte with hexane.
-
Evaporate the organic layer to dryness and reconstitute in a suitable solvent for injection.
-
-
GC-MS System:
-
Column: HP-5MSUI or equivalent.[3]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimize for the separation of valproic acid and the internal standard.
-
Mass Spectrometer: Operate in electron impact (EI) ionization mode with selective ion monitoring (SIM).
-
Monitored Ions for Valproic Acid: m/z 159, 116, and 87.[3]
-
-
Procedure:
-
Inject the prepared sample into the GC-MS system.
-
Identify and quantify valproic acid based on its retention time and the abundance of its characteristic ions relative to the internal standard.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through multiple mechanisms, primarily by potentiating the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and by inhibiting histone deacetylases (HDACs).
GABAergic Pathway
Valproic acid increases the concentration of GABA in the brain. It is believed to achieve this by inhibiting GABA transaminase, the enzyme responsible for GABA catabolism, and by stimulating the activity of glutamic acid decarboxylase, the enzyme that synthesizes GABA from glutamate.
Caption: Mechanism of GABA concentration increase by this compound.
Histone Deacetylase (HDAC) Inhibition Pathway
Valproic acid is a known inhibitor of class I and IIa histone deacetylases. By inhibiting HDACs, valproic acid promotes a more open chromatin structure (euchromatin), leading to the transcription of genes that can have neuroprotective and other therapeutic effects. This epigenetic modification is a key aspect of its long-term efficacy.
Caption: Epigenetic regulation via HDAC inhibition by this compound.
References
Valproic Acid: A Technical Guide to its Neuroprotective Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA), a branched-chain fatty acid, has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades[1][2]. Beyond its established clinical uses, a substantial body of preclinical evidence has illuminated its potent neuroprotective properties, positioning it as a promising candidate for a range of neurodegenerative and neurological conditions[1][3][4]. VPA's therapeutic potential appears to stem from its ability to modulate multiple, often interconnected, cellular pathways that are fundamental to neuronal survival, plasticity, and resilience[1][3].
This technical guide provides an in-depth review of the core mechanisms underlying the neuroprotective effects of valproic acid. It synthesizes findings from key preclinical studies, presents quantitative data in a structured format, details common experimental protocols, and visualizes the critical signaling pathways involved. The aim is to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic application of VPA and its derivatives in neurology.
Core Mechanisms of Neuroprotection
VPA exerts its neuroprotective effects through a multi-targeted mechanism of action. The primary pathways identified include the inhibition of histone deacetylases (HDACs) and glycogen (B147801) synthase kinase-3β (GSK-3β), activation of pro-survival signaling cascades, and modulation of inflammatory and apoptotic processes.
Histone Deacetylase (HDAC) Inhibition
A principal mechanism of VPA-mediated neuroprotection is its direct inhibition of class I and IIa histone deacetylases (HDACs)[1][5]. HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, which remodels chromatin to a more relaxed state, thereby facilitating the transcription of genes involved in neuronal survival and function[1][2][6].
This epigenetic regulation has several downstream consequences:
-
Upregulation of Neuroprotective Genes : VPA-mediated HDAC inhibition leads to increased expression of anti-apoptotic proteins like Bcl-2 and heat shock protein 70 (HSP70), while downregulating pro-apoptotic factors such as Bax and Fas-L[2][6].
-
Enhanced Neurotrophic Factor Expression : The expression of crucial neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), is increased, supporting neuronal growth and survival[4][7].
-
Anti-inflammatory Effects : HDAC inhibition can suppress neuroinflammation by reducing the production of pro-inflammatory mediators by microglia[4][8].
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
VPA inhibits the activity of GSK-3β, a serine/threonine kinase implicated in a multitude of cellular processes, including apoptosis, inflammation, and synaptic plasticity[9]. VPA often induces the phosphorylation of GSK-3β at the Ser9 residue, which inactivates the enzyme[9]. The inhibition of GSK-3β by VPA is linked to several neuroprotective outcomes:
-
Reduced Tau Hyperphosphorylation : In models of Alzheimer's disease, VPA's inhibition of GSK-3β leads to decreased hyperphosphorylation of the tau protein, a key pathological feature[10].
-
Activation of Pro-Survival Transcription Factors : Inactivating GSK-3β allows for the activation of transcription factors like cAMP response element-binding protein (CREB), which promotes the expression of survival genes such as BDNF[9][10].
-
Enhanced Neurite Outgrowth and Synaptic Plasticity : By modulating GSK-3β, VPA can modify synaptic structure and accelerate neurite outgrowth, improving neuronal connectivity[9][10].
Modulation of Pro-Survival Signaling Pathways
VPA has been shown to activate key intracellular signaling pathways that are critical for neuronal survival and proliferation. These include:
-
PI3K/Akt Pathway : VPA treatment can lead to the phosphorylation and activation of Akt (also known as Protein Kinase B)[11][12]. The PI3K/Akt pathway is a central regulator of cell survival, and its activation by VPA contributes to the inhibition of apoptosis and promotion of cell growth[13][11][14].
-
ERK/MAPK Pathway : VPA can also activate the extracellular signal-regulated kinase (ERK) pathway[4][13][11]. This pathway is involved in mediating the effects of neurotrophic factors and plays a significant role in neuronal plasticity, differentiation, and survival[2][11].
Experimental Evidence and Data Presentation
The neuroprotective effects of VPA have been demonstrated across a wide range of in vitro and in vivo models of neurological disorders.
Quantitative Data Summary: In Vivo Studies
| Model | Species | VPA Dosage & Route | Duration | Key Quantitative Outcomes | Reference |
| Parkinson's Disease (LRRK2 R1441G) | Mouse | Not Specified | Not Specified | Increased Tyrosine Hydroxylase (TH) positive neurons; Reduced iba-1 positive microglia. | [8] |
| Alzheimer's Disease (APP/PS1) | Mouse | 100 mg/kg/d (i.p.) | 3 months | Improved long-term recognition memory and spatial learning. | [4] |
| Intracerebral Hemorrhage (ICH) | Rat | 300 mg/kg (i.p.), twice daily | Post-ICH | Inhibited hematoma expansion and perihematomal cell death; Improved functional recovery. | [6] |
| Spinal Cord Injury (SCI) | Rat | 200 mg/kg (i.p.), twice daily | 7 days | Significantly higher Basso-Beattie-Bresnahan (BBB) scale scores (p<0.05). | [2] |
| Brain Ischemia (Carotid Clamping) | Rat | 25, 50, 100 mg/kg (p.o.) | 7 days | Partially or completely reversed behavioral deficits and neurochemical alterations. | [15] |
| Focal Cerebral Ischemia (tMCAO) | Mouse | 300 mg/kg (i.p.) | Pre-MCAO or Post-reperfusion | Reduced brain infarct size and neurological deficits. | [16] |
Quantitative Data Summary: In Vitro Studies
| Model System | Cell Type | VPA Concentration | Duration | Key Quantitative Outcomes | Reference |
| Glutamate Excitotoxicity | Cerebellar Granule Cells | 0.8 mM (with 3mM LiCl) | 24 hours | Potentiated inhibition of GSK-3 activity by ~70%. | [17] |
| ALS (hSOD1G93A) | NSC34 Cells | 1.0 mM - 1.5 mM | 24 hours | Significantly enhanced cell viability by 18.18% ± 3.50% (at 1.0 mM). | [14] |
| MPP+ Neurotoxicity | Primary Dopamine Neurons | Dose-dependent | Not Specified | Reversed MPP+-induced mitochondrial apoptosis and counteracted ERK/Akt repression. | [13] |
| Excitotoxicity (SYM 2081) | Cerebellar Granule Cultures | Not Specified | Protracted | Robustly protected mature cultures from excitotoxicity; Suppressed GAPDH nuclear accumulation. | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common protocols used in VPA neuroprotection studies.
In Vivo Spinal Cord Injury (SCI) Model
-
Animal Model : Adult female Sprague-Dawley rats are typically used.
-
Injury Induction : A moderate contusion injury is induced at the T10 spinal level using an impactor device.
-
VPA Administration : Rats receive intraperitoneal (i.p.) injections of VPA (e.g., 200 mg/kg) or an equivalent volume of normal saline. The first injection is given shortly after SCI, followed by twice-daily injections for a period of 7 days[2].
-
Functional Assessment : Locomotor function is assessed using the Basso-Beattie-Bresnahan (BBB) open-field locomotor rating scale at regular intervals post-injury[2].
-
Histological Analysis : At the end of the study period, spinal cord tissue is harvested for analysis of lesion size, neuronal survival, and expression of relevant biomarkers via immunohistochemistry or Western blot.
In Vitro Cell Viability Assay for ALS
-
Cell Line : NSC34 cells, a hybrid motor neuron-like cell line, are stably transfected to express the hSOD1G93A mutation, a common model for amyotrophic lateral sclerosis (ALS)[14][19].
-
Cell Culture : Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin[14][19].
-
VPA Treatment : Cells are seeded in 96-well plates. After overnight culture, they are treated with varying concentrations of VPA (e.g., 0.5 mM to 2.0 mM) for 24 hours[14][19].
-
Viability Measurement : Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay. The absorbance is measured at 450 nm, with higher absorbance correlating to greater cell viability[14][19].
Visualization of Core Pathways and Workflows
The following diagrams, rendered using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Caption: VPA inhibits HDAC, leading to histone hyperacetylation and neuroprotective gene expression.
Caption: VPA promotes GSK-3β inactivation via Akt/ERK, modulating downstream neuroprotective targets.
Caption: A typical experimental workflow for evaluating VPA's neuroprotective effects in vivo.
Conclusion and Future Directions
Valproic acid demonstrates significant neuroprotective activity across a variety of preclinical models of neurological injury and disease. Its efficacy is rooted in a pleiotropic mechanism of action, primarily involving the inhibition of HDAC and GSK-3β, which in turn modulates gene expression, activates pro-survival signaling, and suppresses inflammation and apoptosis. The quantitative data from these studies provide a strong rationale for its continued investigation.
However, challenges remain in translating these promising preclinical findings to the clinic[3]. VPA's broad spectrum of action is associated with potential neurotoxicities and adverse effects, particularly with chronic use[3]. Future research should focus on:
-
Optimizing Dosing and Delivery : Establishing therapeutic windows that maximize neuroprotection while minimizing toxicity.
-
Developing Novel Derivatives : Designing new VPA derivatives with improved potency and target specificity to enhance efficacy and safety[5].
-
Combination Therapies : Investigating VPA in combination with other neuroprotective agents to achieve synergistic effects[14][17][19].
By addressing these areas, the full therapeutic potential of VPA and related compounds as disease-modifying agents for neurodegenerative and neurological disorders may be realized.
References
- 1. Biochemical, molecular and epigenetic mechanisms of valproic acid neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effect of Treatment of Valproic Acid in Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium valproate's uncharted role in neuroprotection and neurotoxicity-A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Insight Into the Role of Valproic Acid in Neurodegenerative Disorders: An Updated Review [biomedrb.com]
- 5. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproic acid-mediated neuroprotection in intracerebral hemorrhage via histone deacetylase inhibition and transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase-3β Signaling Pathway in an Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Valproic Acid Protects Primary Dopamine Neurons from MPP+-Induced Neurotoxicity: Involvement of GSK3 β Phosphorylation by Akt and ERK through the Mitochondrial Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation [frontiersin.org]
- 15. Neuroprotective effects of valproic acid on brain ischemia are related to its HDAC and GSK3 inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotection by Valproic Acid in Mouse Models of Permanent and Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic Neuroprotective Effects of Lithium and Valproic Acid or Other Histone Deacetylase Inhibitors in Neurons: Roles of Glycogen Synthase Kinase-3 Inhibition | Journal of Neuroscience [jneurosci.org]
- 18. Valproic acid inhibits histone deacetylase activity and suppresses excitotoxicity-induced GAPDH nuclear accumulation and apoptotic death in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation - PMC [pmc.ncbi.nlm.nih.gov]
Histone Deacetylase Inhibition by Valproic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valproic acid (VPA), a well-established anticonvulsant and mood stabilizer, has garnered significant attention for its role as a histone deacetylase (HDAC) inhibitor. This activity underlies its potential as an anti-cancer agent and its influence on various cellular processes, including gene expression, cell cycle progression, and differentiation. This technical guide provides an in-depth overview of the core mechanisms of VPA-mediated HDAC inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information presented is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of VPA's epigenetic modulating properties.
Mechanism of Action: Inhibition of Histone Deacetylases
Valproic acid, a branched short-chain fatty acid, exerts its epigenetic effects primarily by directly inhibiting class I and some class IIa histone deacetylases (HDACs).[1][2][3] The mechanism of inhibition is believed to involve the binding of VPA's carboxyl group to the zinc ion within the catalytic active site of the HDAC enzyme, thereby blocking the access of acetylated histone substrates.[4] Molecular docking and dynamic simulations suggest that VPA can bind to the catalytic site of HDAC1, HDAC2, HDAC3, and HDAC7.[1][5] For HDAC8, studies indicate that VPA may bind with high affinity to a hydrophobic active site channel (HASC), suggesting a potential alternative inhibitory mechanism.[6] This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates gene transcription.[4]
Structural Basis of Inhibition
Molecular modeling studies have provided insights into the interaction between VPA and the HDAC active site. The carboxyl group of VPA is thought to chelate the essential zinc ion in the catalytic pocket.[6] In HDAC8, VPA's hydrophobic chains are believed to engage in van der Waals interactions with several residues, including Y18, I19, Y20, V25, R37, A38, V41, H42, I135, and W137, while its carboxylate group forms hydrogen bonds with the backbones of S138, I19, N136, and W137.[6] Computational analyses suggest that VPA has a lower binding affinity for the HDAC active site compared to more potent HDAC inhibitors like Trichostatin A (TSA), which may account for its moderate inhibitory activity and potentially more favorable toxicity profile.[7]
Quantitative Data on Valproic Acid's HDAC Inhibition
The inhibitory potency of valproic acid varies among different HDAC isoforms and cell types. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of Valproic Acid against HDACs
| HDAC Isoform/Complex | IC50 (mM) | Cell Line/System | Reference |
| HDAC1 | 0.4 | In vitro assay | [2] |
| HDAC2 | 0.54 | In vitro assay | [2] |
| N-CoR-associated HDACs | ~0.5 (near maximal inhibition) | HEK293T cell extracts | [4] |
| HDAC5 | 2.8 | F9 cell extracts | [4] |
| HDAC6 | 2.4 | F9 cell extracts | [4] |
Table 2: Cellular Effects of Valproic Acid on Histone Acetylation and Gene Expression
| Cell Line | VPA Concentration | Effect | Fold Change/Observation | Reference |
| F9 teratocarcinoma | 0.25 - 2 mM | Increased Histone H4 acetylation | Dose-dependent increase | [4] |
| K562 | 1 mM | Increased Histone H3 acetylation | Time-dependent increase, evident within 3 hours | [8] |
| U937 | 0.25 - 2 mM | p21 protein induction | Dose-dependent increase | [9] |
| U87, U251, LN18 (Glioblastoma) | Not specified | p21/WAF1 upregulation | Upregulation observed | [10] |
| HeLa | 0.5 and 2 mM | Increased p21WAF1/Cip1 protein | Increased abundance | [11] |
| RN46A (serotonergic cell line) | Therapeutically relevant doses | Increased Spr gene expression | ~8-fold increase | [12] |
Table 3: Clinical Data on Valproic Acid-Induced Histone Hyperacetylation
| Patient Population | VPA Dosage | Outcome | Observation | Reference |
| Cervical Cancer | 20-40 mg/kg for 5 days | Histone H3 and H4 hyperacetylation in tumors | Observed in 9/10 and 7/10 patients, respectively | [13] |
| Cervical Cancer | 20-40 mg/kg for 5 days | Decreased tumor HDAC activity | Statistically significant decrease (p < 0.0264) | [13] |
| Advanced Melanoma | 60 mg/kg/day | Increased histone acetylation in peripheral blood leukocytes | 2.9-fold increase over baseline | [14] |
| Solid Tumor Malignancies | 120 mg/kg/day | Histone acetylation in PBMCs and tumor cells | Correlated with VPA plasma levels | [15] |
| Medulloblastoma (mouse model) | ~70 µg/mL serum concentration | Accumulation of histone acetylation in tumors | Observed in VPA-treated tumors | [16] |
Signaling Pathways Modulated by Valproic Acid
VPA's influence extends beyond histone modification, impacting several key signaling pathways implicated in cell fate decisions.
Wnt/β-Catenin Signaling Pathway
VPA has been shown to activate the Wnt/β-catenin signaling pathway.[17][18][19] This activation is thought to be mediated, at least in part, through the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the pathway.[17][18] Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for Wnt target genes.[20]
Akt/GSK-3β Signaling Pathway
VPA can also modulate the Akt signaling pathway, which further impacts GSK-3β activity. VPA has been shown to promote the phosphorylation of Akt, which in turn phosphorylates and inactivates GSK-3β.[21][22] This pathway contributes to VPA's neuroprotective effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the HDAC inhibitory activity of valproic acid.
Western Blot for Histone Acetylation
This protocol is used to assess the levels of acetylated histones in cells treated with VPA.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Sulfuric acid (0.4 N)
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with desired concentrations of VPA for the specified duration.
-
Harvest cells and lyse them in lysis buffer.
-
Extract histones by incubating the nuclear pellet in 0.4 N sulfuric acid.[8]
-
Precipitate histones with ethanol and resuspend in Laemmli buffer.[8]
-
Separate proteins by SDS-PAGE on a 15% gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
HDAC Activity Assay
This assay measures the enzymatic activity of HDACs in the presence of VPA.
Materials:
-
HDAC activity assay kit (e.g., fluorometric or colorimetric)
-
Cell or tissue extracts
-
Valproic acid at various concentrations
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates according to the assay kit instructions.
-
In a 96-well plate, add the cell lysate, the HDAC substrate, and varying concentrations of VPA.
-
Incubate the plate at 37°C for the recommended time.
-
Stop the reaction and add the developer solution.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of HDAC inhibition for each VPA concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This assay determines the effect of VPA on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
Valproic acid at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of VPA concentrations for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the association of acetylated histones with specific gene promoters following VPA treatment.
Materials:
-
Cells treated with VPA
-
Formaldehyde (1%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibody against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting a specific gene promoter
Procedure:
-
Treat cells with VPA.
-
Crosslink proteins to DNA with 1% formaldehyde.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and nuclei.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody against the acetylated histone of interest.
-
Wash the immune complexes to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks and digest the proteins with proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of the target promoter region using quantitative PCR (qPCR).
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for investigating the effects of valproic acid on histone deacetylase inhibition.
Conclusion
Valproic acid's role as a histone deacetylase inhibitor provides a compelling avenue for therapeutic intervention in various diseases, most notably cancer. Its ability to modulate gene expression through epigenetic mechanisms highlights the intricate interplay between cellular signaling and chromatin architecture. This guide has provided a comprehensive technical overview of VPA's action, from its molecular interactions with HDACs to its effects on cellular pathways and the methodologies used to study these phenomena. For researchers and drug development professionals, a thorough understanding of these core principles is essential for harnessing the full therapeutic potential of VPA and for the development of novel, more specific epigenetic modulators.
References
- 1. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Valproic acid (VPA) - HDAC Inhibitor [hdacis.com]
- 4. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach | Semantic Scholar [semanticscholar.org]
- 6. Exploration of the valproic acid binding site on histone deacetylase 8 using docking and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Valproic acid induces p21 and topoisomerase-II (alpha/beta) expression and synergistically enhances etoposide cytotoxicity in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium valproate affects the expression of p16INK4a and p21WAFI/Cip1 cyclin‑dependent kinase inhibitors in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Histone acetylation and histone deacetylase activity of magnesium valproate in tumor and peripheral blood of patients with cervical cancer. A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase I–II study of the histone deacetylase inhibitor valproic acid plus chemoimmunotherapy in patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical and biological effects of valproic acid as a histone deacetylase inhibitor on tumor and surrogate tissues: phase I/II trial of valproic acid and epirubicin/FEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 18. Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Wnt signaling pathway participates in valproic acid-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Valproic Acid Protects Primary Dopamine Neurons from MPP+-Induced Neurotoxicity: Involvement of GSK3 β Phosphorylation by Akt and ERK through the Mitochondrial Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase-3β Signaling Pathway in an Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Propylpentanoate (Valproic Acid) in Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylpentanoate, commonly known as Valproic Acid (VPA), is a short-chain fatty acid that has been widely used for decades as an anti-epileptic drug and a mood stabilizer.[1][2] More recently, VPA has garnered significant attention for its role in regulating cell differentiation, making it a molecule of interest in regenerative medicine, developmental biology, and oncology.[3][4] This technical guide provides an in-depth overview of the mechanisms, experimental data, and methodologies related to the effects of VPA on cell differentiation.
The primary mechanism through which VPA influences cellular processes is its activity as a histone deacetylase (HDAC) inhibitor.[5][6] By inhibiting HDACs, VPA leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcriptional activation of genes involved in cell differentiation.[6][7] Beyond its epigenetic effects, VPA also modulates several key signaling pathways, including the Wnt/β-catenin, Notch, and MAPK/ERK pathways, which are crucial for determining cell fate.[7][8][9]
This guide will delve into the quantitative effects of VPA on various cell types, provide detailed experimental protocols for studying these effects, and visualize the key signaling pathways involved.
Data Presentation: Quantitative Effects of this compound on Cell Differentiation
The following tables summarize the quantitative data from various studies on the effects of VPA on cell differentiation markers and cell cycle distribution.
Table 1: Effect of this compound on the Expression of Neuronal Differentiation Markers
| Cell Type | VPA Concentration | Treatment Duration | Marker | Change in Expression | Reference |
| C17.2 Neural Stem Cells | 0.5 mM | 24 hours | CDNF mRNA | Significant Increase | [5] |
| C17.2 Neural Stem Cells | 1.0 mM | 24 hours | CDNF mRNA | Significant Increase | [5] |
| C17.2 Neural Stem Cells | 0.5 mM | 24 hours | GDNF mRNA | Significant Increase | [5] |
| C17.2 Neural Stem Cells | 1.0 mM | 24 hours | GDNF mRNA | Significant Increase | [5] |
| C17.2 Neural Stem Cells | 0.5 mM | 24 hours | Nurr1 mRNA | Significant Increase | [5] |
| C17.2 Neural Stem Cells | 1.0 mM | 24 hours | Nurr1 mRNA | Significant Increase | [5] |
| Rat Spinal Cord Injury Model | 100 mg/kg/day | 1 week | Nestin | Increased Density | [10] |
| Rat Spinal Cord Injury Model | 100 mg/kg/day | 1 week | SOX2 | Increased Protein Levels | [10] |
| Embryonic Neural Stem Cells | Not Specified | 4 days | Tuj1 | Enhanced Immunofluorescence | |
| Embryonic Neural Stem Cells | Not Specified | 4 days | GFAP | Increased Cell Count |
Table 2: Effect of this compound on Cancer Cell Differentiation and Proliferation
| Cell Line | VPA Concentration | Treatment Duration | Effect | Quantitative Measurement | Reference |
| HT-29 Colon Cancer | 0.5 - 2.0 mM | 72 hours | Inhibition of Proliferation | Dose-dependent decrease in [3H]thymidine incorporation | [3] |
| MT-450 Breast Carcinoma | 0.5 - 2.0 mM | 72 hours | Inhibition of Proliferation | Dose-dependent decrease in [3H]thymidine incorporation | [3] |
| F9 Teratocarcinoma | 1.0 mM | 48 hours | Induction of Differentiation | Increased AP-2 protein expression | [3] |
| U937 Myeloid Leukemia | 0.5 - 1.0 mM | 6 days | Induction of Differentiation | Increased expression of CD11a, CD11b, CD11c, CD18, CD64 | [11] |
| N-PA Thyroid Cancer | 1.0 mM | Not Specified | Cell Cycle Arrest | Arrest in G1 phase | [12] |
| BHT-101 Thyroid Cancer | 1.0 mM | Not Specified | Cell Cycle Arrest | Arrest in G1 phase | [12] |
| LNCaP Prostate Cancer | 1.0 mM | 48, 72, 96 hours | Inhibition of Proliferation | Significant decrease in cell growth at all time points | [13] |
| LNCaP Prostate Cancer | 1.0 mM | 48, 72, 96 hours | Cell Cycle Arrest | Increase in G0/G1 phase, reduction in S phase | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound on cell differentiation.
Protocol 1: In Vitro Treatment of Neural Stem Cells with this compound
This protocol is a composite based on methodologies described for the differentiation of neural stem cells (NSCs).[1][14]
-
Cell Culture:
-
Culture NSCs (e.g., mouse embryonic stem cell-derived NSCs or C17.2) on plates coated with an appropriate substrate (e.g., poly-D-lysine/laminin).
-
Maintain the cells in a growth medium such as DMEM/F12 supplemented with B27, N2, penicillin-streptomycin, and growth factors like EGF and bFGF.
-
-
VPA Treatment for Differentiation:
-
Prepare a stock solution of VPA (sodium salt) in sterile water or cell culture medium.
-
When cells reach the desired confluency (typically 70-80%), replace the growth medium with a differentiation medium. The differentiation medium is often the basal medium without the growth factors (EGF and bFGF).
-
Add VPA to the differentiation medium at the desired final concentration (e.g., 0.5 mM to 2 mM). Include a vehicle-treated control group.
-
Culture the cells for the desired duration (e.g., 24 hours to 10 days), changing the medium with fresh VPA every 2-3 days.
-
-
Analysis of Differentiation:
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with a suitable blocking solution (e.g., 3% FBS in PBS). Incubate with primary antibodies against neuronal markers (e.g., Tuj1), astrocyte markers (e.g., GFAP), and oligodendrocyte markers (e.g., O4). Follow with fluorescently labeled secondary antibodies and visualize using a fluorescence microscope.
-
Quantitative PCR (qPCR): Extract total RNA from the cells, synthesize cDNA, and perform qPCR using primers for genes associated with neural differentiation (e.g., Nestin, Sox2, Tuj1, Gfap). Normalize the expression to a housekeeping gene like GAPDH.
-
Western Blotting: Lyse the cells, quantify protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against differentiation markers.
-
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol is based on methodologies for assessing the HDAC inhibitory activity of VPA.[6][15][16][17][18]
-
Histone Extraction:
-
Harvest cells treated with VPA and a vehicle control.
-
Isolate nuclei using a hypotonic lysis buffer.
-
Extract histones from the nuclear pellet by acid extraction using 0.2 N HCl overnight at 4°C.
-
Centrifuge to pellet the debris and collect the supernatant containing the histones.
-
Determine the protein concentration of the histone extract using a Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of histone proteins (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, stain a parallel gel with Coomassie Blue or probe the Western blot membrane with an antibody against total histone H3.
-
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol is based on methods used to assess the anti-proliferative effects of VPA on cancer cells.[12][13]
-
Cell Preparation:
-
Culture cells (e.g., LNCaP prostate cancer cells) with and without VPA for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
-
Signaling Pathways and Mechanisms of Action
VPA's influence on cell differentiation is mediated by its interaction with multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.
HDAC Inhibition and Gene Expression
The most well-characterized mechanism of VPA is the inhibition of histone deacetylases, leading to changes in gene expression that favor differentiation.
Wnt/β-catenin Signaling Pathway
VPA can activate the canonical Wnt signaling pathway by inhibiting Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of β-catenin.[7][9][19][20][21]
Notch Signaling Pathway
VPA has been shown to activate the Notch signaling pathway in several cell types, which can either promote or inhibit differentiation depending on the cellular context.[8][22][23][24]
Experimental Workflow for Studying VPA Effects
The following diagram outlines a typical experimental workflow for investigating the role of VPA in cell differentiation.
Conclusion
This compound is a potent modulator of cell differentiation with a multifaceted mechanism of action. Its ability to inhibit HDACs and influence key signaling pathways like Wnt/β-catenin and Notch makes it a valuable tool for in vitro studies of cell fate determination and a potential therapeutic agent in regenerative medicine and oncology. This guide provides a foundational understanding of the role of VPA in cell differentiation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. Further research is warranted to fully elucidate the context-dependent effects of VPA and to translate its potential into clinical applications.
References
- 1. Frontiers | Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling [frontiersin.org]
- 2. Valproic Acid Promotes Early Neural Differentiation in Adult Mesenchymal Stem Cells Through Protein Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Induction of neurotrophic and differentiation factors in neural stem cells by valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibition with Valproic Acid Downregulates Osteocalcin Gene Expression in Human Dental Pulp Stem Cells and Osteoblasts: Evidence for HDAC2 Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Wnt signaling pathway participates in valproic acid-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valproic Acid Increases Expression of Neuronal Stem/Progenitor Cell in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Valproic acid induces apoptosis and cell cycle arrest in poorly differentiated thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone acetylation and histone deacetylase activity of magnesium valproate in tumor and peripheral blood of patients with cervical cancer. A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Valproic acid exposure sequentially activates Wnt and mTOR pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Valproic Acid Inhibits Proliferation and Reduces Invasiveness in Glioma Stem Cells Through Wnt/β Catenin Signalling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Valproic Acid Activates Notch1 Signaling and Induces Apoptosis in Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Valproic acid activates notch-1 signaling and regulates the neuroendocrine phenotype in carcinoid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Teratogenic Mechanisms of Valproic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valproic acid (VPA), a widely prescribed antiepileptic and mood-stabilizing medication, is a known human teratogen, associated with an increased risk of major congenital malformations, including a 20-fold increased risk of neural tube defects (NTDs) compared to the general population.[1] This technical guide provides an in-depth exploration of the core molecular mechanisms underlying VPA's teratogenicity. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating developmental toxicity and seeking to develop safer therapeutic alternatives. This guide synthesizes current knowledge on the primary teratogenic mechanisms of VPA—histone deacetylase (HDAC) inhibition, folate antagonism, and induction of oxidative stress—and explores their intricate interplay and impact on critical developmental signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of molecular pathways and experimental workflows are provided to facilitate a deeper understanding and guide future research in this critical area of drug safety.
Core Teratogenic Mechanisms of Valproic Acid
The teratogenicity of VPA is not attributed to a single mechanism but rather a convergence of multiple, interconnected molecular disruptions. The three primary and most extensively studied mechanisms are:
-
Histone Deacetylase (HDAC) Inhibition: VPA is a direct inhibitor of class I and IIa histone deacetylases.[2][3] HDACs play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, VPA promotes a state of histone hyperacetylation, resulting in a more open chromatin structure. This aberrant epigenetic modification leads to the dysregulation of gene expression critical for embryonic development, including genes involved in neural tube closure, cell differentiation, and proliferation.[1][4] The teratogenic effects of VPA are strikingly similar to those of other known HDAC inhibitors, such as Trichostatin A (TSA), further supporting the centrality of this mechanism.[5]
-
Folate Antagonism: Folate (vitamin B9) is essential for one-carbon metabolism, which is critical for the synthesis of nucleotides and methylation reactions required for DNA synthesis, repair, and epigenetic regulation. VPA has been shown to interfere with folate metabolism through multiple proposed mechanisms. One significant mechanism is the noncompetitive inhibition of high-affinity folate receptors, which would reduce the transport of folates to the developing embryo.[6] VPA may also inhibit key enzymes in the folate pathway.[5] This disruption of folate homeostasis can lead to a functional folate deficiency, a well-established risk factor for NTDs.[7]
-
Induction of Oxidative Stress: VPA exposure has been demonstrated to increase the production of reactive oxygen species (ROS) in embryonic tissues.[4][6] The developing embryo has a limited antioxidant capacity, making it particularly vulnerable to oxidative damage.[8] Excessive ROS can damage cellular macromolecules, including lipids, proteins, and DNA, leading to apoptosis and disruption of cellular signaling. This oxidative stress is thought to contribute significantly to VPA-induced teratogenesis. There is also evidence suggesting a link between VPA-induced oxidative stress and epigenetic alterations, creating a vicious cycle of developmental toxicity.[6][9]
Disruption of Key Developmental Signaling Pathways
VPA's primary mechanisms of toxicity converge on and disrupt essential signaling pathways that orchestrate embryonic development.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for neural development, including neural tube patterning and closure. VPA has been shown to activate the Wnt signaling pathway.[9][10][11] A key regulatory component of this pathway is Glycogen Synthase Kinase 3β (GSK3β), which phosphorylates β-catenin, targeting it for degradation. VPA can inhibit GSK3β, leading to the stabilization and nuclear accumulation of β-catenin.[10][12] This results in the aberrant activation of Wnt target genes, disrupting the precise spatiotemporal control of gene expression required for normal neural development.
Fibroblast Growth Factor (FGF) Signaling Pathway
FGF signaling is crucial for a multitude of developmental processes, including cell proliferation, differentiation, and migration. VPA has been shown to modulate the expression of FGFs and their receptors. For instance, VPA can upregulate the expression of Fibroblast Growth Factor 21 (FGF21).[1] The downstream effects of FGF signaling often involve the activation of the Ras/MAPK (ERK) pathway. VPA has been demonstrated to activate the ERK-p21Cip/WAF1 pathway, which can lead to cell cycle arrest and altered differentiation.[13]
Quantitative Data on Valproic Acid Teratogenicity
The teratogenic effects of VPA are dose-dependent. The following tables summarize key quantitative data from in vivo and in vitro studies.
Table 1: Dose-Dependent Incidence of Major Congenital Malformations (MCMs) in Humans
| VPA Daily Dose | Approximate Risk of MCMs | Reference(s) |
| < 600 mg/day | Low teratogenicity | [14] |
| > 1000 mg/day | High teratogenicity (>10%) | [14] |
| 1257 ± 918 mg/day | Associated with various malformations | [15] |
| 2000 ± 707 mg/day | Associated with spina bifida | [15] |
| 2417 ± 1320 mg/day | Associated with hypospadias | [15] |
Table 2: In Vitro Quantitative Data on VPA's Molecular Effects
| Parameter | Cell Line/System | VPA Concentration | Effect | Reference(s) | | :--- | :--- | :--- | :--- | | HDAC1 Inhibition (IC50) | In vitro assay | 0.4 mM | 50% inhibition of HDAC1 activity |[3] | | HDAC5 Inhibition (IC50) | F9 cell extracts | 2.8 mM | 50% inhibition of HDAC5 activity |[2] | | HDAC6 Inhibition (IC50) | F9 cell extracts | 2.4 mM | 50% inhibition of HDAC6 activity |[2] | | Cell Viability (EC50) | Rat hepatocytes | 1.1 ± 0.4 mM | 50% reduction in cell viability |[16][17] | | Necrosis (EC50) | Rat hepatocytes | 12.2 ± 1.4 mM | 50% increase in lactate (B86563) dehydrogenase release |[16][17] | | Oxidative Stress (EC50) | Rat hepatocytes | 12.3 ± 1.9 mM | 50% increase in dichlorofluorescein fluorescence |[16][17] | | Histone H3/H4 Acetylation | U87 glioblastoma cells | Starting at 0.6 mM | Increased acetylation |[11] | | Histone H3/H4 Acetylation | MCF-7 cells | 2 mM | Increased acetylation within 0.5-4 hours |[18] | | ROS Generation | EoL-1 cells | 1-10 mM | Dose-dependent increase in ROS |[4][19] |
Experimental Protocols for Studying VPA Teratogenicity
A variety of in vivo and in vitro models are utilized to investigate the teratogenic mechanisms of VPA.
In Vivo Mouse Model for VPA-Induced Neural Tube Defects
This protocol provides a general framework for inducing and assessing NTDs in a mouse model.
-
Animal Model: Use a susceptible mouse strain, such as SWV/Fnn or CD-1.
-
Time-Mating: House female mice with males and check for vaginal plugs daily. The morning a plug is found is designated as gestational day (GD) 0.5.
-
VPA Administration: On GD 8.5, administer a single intraperitoneal (IP) injection of VPA at a teratogenic dose (e.g., 400-600 mg/kg).[20] A control group should receive a vehicle injection (e.g., saline).
-
Embryo/Fetus Collection: On a designated day (e.g., GD 10.5 for early developmental effects or GD 18.5 for gross malformations), euthanize the pregnant dams.
-
Endpoint Analysis:
-
Gross Morphology: Examine fetuses for external malformations, particularly exencephaly (the murine equivalent of anencephaly).
-
Histology: Fix embryos/fetuses in 4% paraformaldehyde, embed in paraffin, and section for histological analysis of neural tube and other organ development.
-
Molecular Analysis: Dissect embryonic tissues (e.g., neural tube, somites) for Western blotting (to assess protein levels and histone acetylation), qPCR (to measure gene expression), or other molecular assays.
-
In Vitro Neural Rosette Assay
This assay models early neural tube formation and can be used to assess the impact of VPA on neurodevelopment.
-
Cell Culture: Culture human pluripotent stem cells (hPSCs) under conditions that promote neural induction.
-
VPA Exposure: Differentiate hPSCs into neuroepithelial cells in the presence of varying concentrations of VPA for a specified period (e.g., 6 days).[5]
-
Rosette Formation: Re-plate the neuroepithelial cells and allow them to self-organize into neural rosettes for several days.
-
Analysis:
-
Immunofluorescence: Stain the rosettes for neural markers (e.g., PAX6, SOX1) and markers of rosette architecture (e.g., N-cadherin, ZO-1) to visualize their structure.
-
Image Analysis: Use an automated imaging system and algorithm to quantify rosette size, number, and morphology.[5]
-
Transcriptome Analysis: Extract RNA from the cells to analyze changes in gene expression.
-
Experimental and Logical Workflows
The investigation of VPA's teratogenic mechanisms involves a multi-faceted approach, integrating in vivo and in vitro studies to build a comprehensive understanding from the molecular to the organismal level.
Conclusion and Future Directions
The teratogenicity of valproic acid is a complex interplay of epigenetic dysregulation, metabolic disruption, and oxidative stress, which collectively derail critical developmental signaling pathways. While significant progress has been made in elucidating these mechanisms, a complete understanding of their intricate connections and the full spectrum of their downstream consequences remains an active area of research.
Future investigations should focus on:
-
Developing more sophisticated in vitro models: Human-relevant, three-dimensional organoid models of the developing neural tube and other affected organs will be invaluable for dissecting the cell-type-specific effects of VPA and for higher-throughput screening of drug candidates.
-
Elucidating the interplay of mechanisms: Further research is needed to precisely delineate the causal relationships between HDAC inhibition, folate antagonism, and oxidative stress.
-
Identifying specific downstream targets: A deeper understanding of the critical genes and proteins whose dysregulation by VPA directly leads to birth defects is essential for developing targeted therapeutic and preventative strategies.
-
Leveraging multi-omics approaches: Integrating genomics, transcriptomics, proteomics, and metabolomics will provide a more holistic view of the cellular response to VPA and help to identify novel biomarkers of teratogenicity.
By continuing to unravel the complexities of VPA-induced teratogenesis, the scientific community can work towards the development of safer anticonvulsant and mood-stabilizing drugs, ultimately improving the health outcomes for women of childbearing age and their children.
References
- 1. The Differential Developmental Neurotoxicity of Valproic Acid on Anterior and Posterior Neural Induction of Human Pluripotent Stem Cells [ijstemcell.com]
- 2. Effects of valproate, an HDAC inhibitor, on the expression of folate carriers and folate metabolism-related genes in the placenta of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a neural rosette formation assay (RoFA) to identify neurodevelopmental toxicants and to characterize their transcriptome disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Time- and residue-specific differences in histone acetylation induced by VPA and SAHA in AML1/ETO-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic evidence of an Ac/Dc axis by VPA and SAHA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Valproic Acid Promotes the Differentiation of Satellite Glial Cells into Neurons via the pH-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt signaling pathway participates in valproic acid-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Valproic acid teratogenicity in mice after various administration and phenobarbital-pretreatment regimens: the parent drug and not one of the metabolites assayed is implicated as teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Valproic acid induces differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]
- 15. An in vivo/in vitro evaluation of teratogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alteration in folate carrier expression via histone deacetylase inhibition in BeWo human placental choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Results of in vivo and in vitro studies for assessing prenatal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Propylpentanoate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylpentanoate, commonly known as Valproic Acid (VPA), is a short-chain fatty acid widely recognized for its therapeutic effects as an anticonvulsant and mood stabilizer.[1][2] Beyond its clinical applications, VPA has garnered significant interest in cell biology research due to its activity as a histone deacetylase (HDAC) inhibitor.[2][3][4] By inhibiting HDACs, VPA alters chromatin structure and modulates the transcription of numerous genes, leading to a wide range of cellular effects, including cell cycle arrest, apoptosis, differentiation, and modulation of key signaling pathways.[5][6] These properties make VPA a valuable tool for in vitro studies across various fields, including cancer biology, neuroscience, and regenerative medicine.
This document provides detailed experimental protocols for utilizing this compound in cell culture, along with quantitative data on its effects and visualizations of relevant signaling pathways.
Data Presentation: Efficacy of this compound Across Various Cell Lines
The following tables summarize the effective concentrations and observed effects of this compound in different cell culture models.
Table 1: Inhibition of Cell Proliferation and Viability
| Cell Line | Cell Type | Assay | Concentration | Incubation Time | Effect | Reference |
| HeLa | Cervical Cancer | MTT | 14.51 mM (IC50) | 72 h | Reduced cell viability | [7] |
| HeLa | Cervical Cancer | MTT | 21.29 mM (IC50) | 48 h | Reduced cell viability | [7] |
| HeLa | Cervical Cancer | MTT | 32.06 mM (IC50) | 24 h | Reduced cell viability | [7] |
| MTC (Medullary Thyroid Cancer) | Neuroendocrine Tumor | MTT | 1-5 mM | Up to 6 days | Dose-dependent inhibition of cell growth | [3] |
| U251 and SNB19 | Glioma | CCK-8 | Dose-dependent | Time-dependent | Inhibition of cell viability | [8] |
| SH-SY5Y (differentiated) | Neuroblastoma | Cell Counting | 1 mM | 1 minute | 44.0% reduction in adherent cells | [9] |
| SH-SY5Y (differentiated) | Neuroblastoma | Cell Counting | 10 mM | 1 minute | 95.9% reduction in adherent cells | [9] |
| Caco-2, SW-480, CX-1, WIDR | Colorectal Cancer | MTT | 0.25-2 mM | 5 days | Inhibition of cell growth | [6] |
Table 2: Induction of Apoptosis
| Cell Line | Cell Type | Assay | Concentration | Incubation Time | Effect | Reference |
| HeLa | Cervical Cancer | Flow Cytometry | 12.5 mM | 48 h | 8.36% apoptotic cells (early + late) | [7] |
| HeLa | Cervical Cancer | Flow Cytometry | 25 mM | 48 h | 22.71% apoptotic cells (early + late) | [7] |
| HeLa | Cervical Cancer | Flow Cytometry | 50 mM | 48 h | 31.2% apoptotic cells (early + late) | [7] |
| U251 and SNB19 | Glioma | TUNEL & Flow Cytometry | 2 mM | 48 h | Induction of apoptosis | [8] |
| MIAPaca2 | Pancreatic Cancer | MTT | 0.5 mM (with Nicotinamide) | - | 58% suppression of cell proliferation | [10] |
| Prostate Cancer (PC3, DU145) | Prostate Cancer | In vitro assays | - | - | Potent and early inducer of apoptosis | [11] |
Table 3: Cellular Differentiation and Reprogramming
| Cell Line/Type | Effect | Concentration | Incubation Time | Reference |
| Human Stem Cells | HDAC Inhibition | 1000-80,000 µmol·L⁻¹ | 15 days | [5] |
| Mouse Reprogramming | Epigenetic Modification | 2 mM | - | [12] |
| Human Reprogramming | Epigenetic Modification | 0.5-1 mM | - | [12] |
| Rat Neural Progenitor Cells | Neuronal Differentiation | - | - | [4] |
Experimental Protocols
Preparation of this compound (Valproic Acid) Stock Solution
Note: this compound is often used as its sodium salt (Sodium Valproate) for improved solubility in aqueous solutions. The following protocol is for the sodium salt.
Materials:
-
Valproic Acid Sodium Salt (powder)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.2 or Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution:
-
For PBS: To prepare a 10 mM stock solution, weigh 100 mg of Valproic Acid Sodium Salt and dissolve it in 60.2 mL of sterile PBS (pH 7.2).[4]
-
For DMSO: Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 1 M). Note that the final DMSO concentration in the cell culture medium should not exceed 0.5%, and for many cell types, should be below 0.1%.[4][12]
-
-
Dissolution: Vortex the solution until the powder is completely dissolved.[12]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[12]
-
Storage: Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles and store at -20°C.[4]
General Cell Culture and Treatment Protocol
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium (specific to the cell line)
-
This compound stock solution
-
Sterile cell culture flasks or plates
Procedure:
-
Cell Seeding: Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
Preparation of Treatment Medium: Thaw the this compound stock solution. Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest treatment dose).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Downstream Analysis: Following incubation, harvest the cells for subsequent analysis (e.g., viability assay, apoptosis assay, or protein/RNA extraction).
Cell Viability Assessment (MTT Assay)
This protocol assesses cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of this compound in a 96-well plate as described in the general protocol.
-
Addition of MTT: After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described. After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge to form a pellet.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualization of Pathways and Workflows
Caption: General experimental workflow for cell culture studies with this compound.
Caption: VPA-induced apoptosis and autophagy via the Akt/mTOR signaling pathway.[8]
Caption: Modulation of the Wnt/β-catenin signaling pathway by this compound.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Valproate - Wikipedia [en.wikipedia.org]
- 3. Valproic Acid Activates Notch1 Signaling and Induces Apoptosis in Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproate inhibits colon cancer growth through cell cycle modification in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Valproic Acid Enhanced Apoptosis by Promoting Autophagy Via Akt/mTOR Signaling in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valproic Acid Causes Extensive Cell Detachment and Death in Differentiated Sh-SY5Y Cell Cultures: An In Vitro Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic anticancer activity of valproate combined with nicotinamide enhances anti-proliferation response and apoptosis in MIAPaca2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Valproic acid induces apoptosis in prostate carcinoma cell lines by activation of multiple death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
Application Note and Protocol for the Quantitative Analysis of 2-Propylpentanoate (Valproic Acid) using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Propylpentanoate, commonly known as valproic acid (VPA), is a branched short-chain fatty acid widely used as an anticonvulsant and mood-stabilizing drug.[1][2] Therapeutic drug monitoring of VPA is crucial to ensure its efficacy and safety, as its plasma concentrations can vary significantly among individuals.[1][3] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of VPA in biological matrices.[1][4] This document provides a detailed protocol and application notes for the quantitative determination of this compound in plasma or serum using reversed-phase HPLC with UV or mass spectrometry detection.
Principle
The method involves the separation of this compound from endogenous plasma or serum components using a reversed-phase HPLC column. Prior to chromatographic separation, plasma or serum samples are typically pre-treated to remove proteins, which can interfere with the analysis. Protein precipitation is a common and straightforward sample preparation technique.[1][2][5] The separation is achieved based on the differential partitioning of the analyte between the stationary phase (e.g., C18) and the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile). The eluted this compound is then detected and quantified using a UV detector at a low wavelength (around 210 nm) or a mass spectrometer for enhanced sensitivity and specificity.[5][6][7] Quantification is performed by comparing the peak area of the analyte to that of an internal standard (IS) and referencing a calibration curve constructed with known concentrations of the analyte.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPLC methods for the analysis of this compound.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Zorbax SB-C18 (100 x 3 mm, 3.5 µm)[5] | C18 (250 x 4.6 mm)[1] | C18 (250 x 4.6 mm) | Fortis C18 (100 x 4.6 mm, 2.5 µm)[6] |
| Mobile Phase | Acetonitrile (B52724): 0.1% Acetic Acid in water (40:60, v/v)[5] | Acetonitrile: Phosphate (B84403) buffer (52.5:47.5, v/v)[1] | Acetonitrile: 0.05 M Phosphate buffer pH 3.0 (45:55, v/v) | Acetonitrile: 0.1% OPA, pH 2.7 (80:20, v/v)[6] |
| Flow Rate | 1.0 mL/min[5] | 1.2 mL/min[1] | 1.2 mL/min | 0.7 mL/min[6] |
| Detection | MS/MS (ESI-)[5] | UV at 210 nm[1] | UV (wavelength switching 360 to 210 nm) | DAD at 210 nm[6] |
| Internal Standard | Not specified | Diazepam[1] | Diazepam | Not specified |
| Retention Time | 2.3 min[5] | Not specified | < 9 min | 1.54 min[6] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 2 - 200[5] | 10 - 150[1] | 20 - 160 | 14.5 - 87[6] |
| Correlation Coefficient (r²) | > 0.996[5] | > 0.9968[1] | 0.996 | 0.999[6] |
| Limit of Detection (LOD) (µg/mL) | Not specified | 2.2[1] | Not specified | Not specified |
| Limit of Quantification (LOQ) (µg/mL) | 2[5] | 6.6[1] | 1 | Not specified |
| Accuracy (%) | < 7.2% (deviation)[5] | -2.9 to 3.2[1] | 93 - 102 | < 2.0% (RSD)[6] |
| Precision (% RSD) | < 3.3%[5] | ≤ 6.6%[1] | Intra-day: 1.46 - 5.34, Inter-day: 0.83 - 5.03 | < 2.0%[6] |
| Recovery (%) | 104[5] | 94.3[1] | > 94 | < 2.0% (RSD)[6] |
Experimental Protocol
This protocol provides a generalized methodology for the quantitative analysis of this compound in human plasma or serum.
1. Materials and Reagents
-
2-Propylpentanoic acid (Valproic acid) reference standard
-
Internal Standard (e.g., Diazepam or Nonanoic acid)[3]
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Phosphoric acid or Acetic acid (for mobile phase pH adjustment)
-
Potassium dihydrogen phosphate or Sodium phosphate monobasic
-
Human plasma/serum (drug-free for calibration standards and quality controls)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometric detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Vortex mixer
-
Centrifuge
3. Preparation of Solutions
-
Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol or mobile phase to achieve concentrations covering the desired analytical range (e.g., 10 to 150 µg/mL).[1]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol.
-
Internal Standard Working Solution (e.g., 200 µg/mL): Dilute the IS stock solution with methanol.[1]
-
Mobile Phase (Acetonitrile:Phosphate Buffer): Prepare a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid. Mix the buffer with acetonitrile in the desired ratio (e.g., 55:45 v/v). Degas the mobile phase before use.
4. Sample Preparation (Protein Precipitation)
-
Pipette 250 µL of plasma/serum sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add a specific volume of the internal standard working solution.
-
Add three volumes of cold acetonitrile (e.g., 750 µL) to precipitate the proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.[5]
-
Transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Analysis
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 20 µL) of the prepared sample into the HPLC system.[6]
-
Run the analysis under isocratic conditions at a constant flow rate (e.g., 1.2 mL/min) and column temperature (e.g., 40 °C).[1]
-
Monitor the eluent at the appropriate wavelength (e.g., 210 nm) or using the mass spectrometer.[1][6]
6. Data Analysis
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of analytical components.
References
Application Notes and Protocols for 2-Propylpentanoate (Valproic Acid) Sample Preparation for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 2-propylpentanoate, also known as valproic acid (VPA), for analysis by mass spectrometry (MS). Valproic acid is a widely used antiepileptic drug with a narrow therapeutic range, making accurate quantification in biological matrices crucial for therapeutic drug monitoring and pharmacokinetic studies.[1][2][3][4]
The following sections detail various extraction methodologies, including protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), primarily from human plasma and serum. Additionally, a protocol for derivatization for gas chromatography-mass spectrometry (GC-MS) is provided.
Overview of Sample Preparation Methods
The choice of sample preparation method for valproic acid analysis depends on the desired sensitivity, sample matrix, available equipment, and throughput requirements. Common goals of sample preparation include the removal of proteins and other interfering substances from the biological matrix to ensure accurate and reproducible MS analysis.[5][6]
Here is a summary of the most common techniques:
-
Protein Precipitation (PPT): A simple and rapid method involving the addition of an organic solvent to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte.[5][7][8]
-
Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to isolate the analyte of interest from the sample matrix, providing a cleaner extract.[5][9][10][11]
-
Liquid-Liquid Extraction (LLE): A classic extraction method based on the differential solubility of the analyte in two immiscible liquid phases.
-
Derivatization: A chemical modification of the analyte to improve its chromatographic properties or enhance its detectability, particularly for GC-MS analysis.[12][13][14]
The following diagram illustrates the general workflow for VPA sample preparation and analysis.
Caption: General workflow for VPA analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for VPA analysis, providing a comparison of their performance characteristics.
Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Extraction Method | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Recovery (%) | Reference |
| Protein Precipitation | Plasma | 2 - 200 | 2 | 104 | [5] |
| Protein Precipitation | Plasma | 1.012 - 120.399 | 1.012 | Not Reported | [7] |
| Protein Precipitation | Serum | 1 - 200 | 1 | >85% | [3] |
| HybridSPE-Precipitation | Plasma | 20 - 500 | 20 | >90 | [15] |
| Solid-Phase Extraction | Plasma | 0.5 - 150 | 0.5 | 82.3 - 86.9 | [9] |
| Solid-Phase Extraction | Plasma | VPA: 2.03 - 203 | 2.03 | Not Reported | [10] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Extraction Method | Matrix | Derivatization | Linearity Range (µg/mL) | LLOQ (µg/mL) | Recovery (%) | Reference |
| Liquid-Liquid Extraction | Serum, Urine | Trimethylsilylation | Not Specified | Not Specified | High | [12] |
| Dispersive LLE | Plasma | None | 6 - 140 | 6 | 97 - 107.5 | [16] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for LC-MS/MS Analysis
This protocol is a simple and rapid method suitable for high-throughput analysis.[5]
Materials:
-
Human plasma
-
Methanol (B129727) (LC-MS grade)
-
Internal Standard (IS) solution (e.g., Valproic acid-d6)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of IS solution.
-
Add 600 µL of cold methanol to precipitate the proteins.[2][5]
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes.[2]
-
Transfer 400 µL of the supernatant to a clean vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 400 µL of the mobile phase.[2]
-
Vortex briefly and inject into the LC-MS/MS system.
Caption: Protein Precipitation Workflow.
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol provides a cleaner sample extract compared to protein precipitation.[9][10]
Materials:
-
Human plasma
-
SPE cartridges (e.g., ZORBAX SB-C₈)[10]
-
Methanol (LC-MS grade)
-
Deionized water
-
Formic acid
-
Internal Standard (IS) solution (e.g., Valproic acid-d6)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Pipette 200 µL of human plasma into a clean tube and add the IS.[10]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase (e.g., methanol-10mM ammonium acetate (80:20, v/v) containing 0.1% formic acid).[10]
-
Vortex and inject into the LC-MS/MS system.
Caption: Solid-Phase Extraction Workflow.
Protocol 3: Derivatization for GC-MS Analysis
This protocol is necessary for the analysis of valproic acid by GC-MS to improve its volatility and chromatographic behavior.[12]
Materials:
-
Serum or urine sample
-
Ethyl acetate
-
Trimethylsilylating agent (e.g., BSTFA with 1% TMCS)
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
To a sample of serum or urine, add the internal standard.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Separate the organic layer and evaporate it to dryness.
-
To the dried extract, add the trimethylsilylating agent.
-
Heat the mixture to facilitate the derivatization reaction (e.g., 60°C for 30 minutes).
-
Cool the sample to room temperature.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
Caption: Derivatization Workflow for GC-MS.
Concluding Remarks
The selection of an appropriate sample preparation method is critical for the reliable quantification of this compound in biological matrices. Protein precipitation offers a rapid and straightforward approach, while solid-phase extraction yields cleaner extracts, which can be beneficial for minimizing matrix effects in LC-MS/MS analysis. For GC-MS analysis, derivatization is a necessary step to ensure proper chromatographic performance. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for valproic acid.
References
- 1. Development of UPLC-MS/MS method for the simultaneous quantification of valproic acid and phenytoin in human plasma and application to study pharmacokinetic interaction in epilepsy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Simple and Rapid UPLC-MS Assay for Valproic Acid and Its Comparison With Immunoassay and HPLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection | Semantic Scholar [semanticscholar.org]
- 9. A simple and rapid determination of valproic acid in human plasma using a non-porous silica column and liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a bioanalytical LC-UV method with solid-phase extraction for determination of valproic acid in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Method Development for Sodium Valproate through Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fast determination of valproic acid in plasma samples from poisoning cases using HybridSPE-precipitation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H NMR Spectrum Analysis of 2-Propylpentanoic Acid
Authored for: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed guide to the analysis of 2-propylpentanoic acid, commonly known as valproic acid, using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Valproic acid is a branched-chain carboxylic acid widely used as an anticonvulsant and mood-stabilizing drug.[1] ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this pharmaceutical compound. These notes offer a comprehensive overview of the expected ¹H NMR spectrum, a detailed experimental protocol for sample preparation and data acquisition, and a summary of the key spectral data.
Introduction
2-Propylpentanoic acid (C₈H₁₆O₂) is a colorless to pale yellow, slightly viscous, and clear liquid.[2][3] Its molecular structure features several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the identity and purity of the compound in research and pharmaceutical quality control settings. This application note serves as a practical guide for obtaining and interpreting the ¹H NMR spectrum of 2-propylpentanoic acid.
¹H NMR Spectral Data of 2-Propylpentanoic Acid
The ¹H NMR spectrum of 2-propylpentanoic acid is characterized by signals corresponding to the different types of protons in its structure. The chemical shifts (δ) are influenced by the electronic environment of the protons. The integration of the peaks provides the relative ratio of the protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
A summary of the expected ¹H NMR spectral data for 2-propylpentanoic acid is presented in the table below. The data is a compilation from typical spectra and may vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.
| Signal | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | -CH (methine) | ~ 2.1 - 2.4 | Multiplet | 1H |
| b | -CH₂ (methylene) | ~ 1.2 - 1.6 | Multiplet | 4H |
| c | -CH₂ (methylene) | ~ 1.2 - 1.6 | Multiplet | 4H |
| d | -CH₃ (methyl) | ~ 0.9 | Triplet | 6H |
| e | -COOH (carboxylic acid) | ~ 10 - 12 | Singlet (broad) | 1H |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature. It may also undergo exchange with deuterated solvents, leading to its disappearance from the spectrum.
Experimental Protocol
This section outlines a standard operating procedure for the preparation and ¹H NMR analysis of a 2-propylpentanoic acid sample.
Materials:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium (B1214612) Oxide (D₂O)) (~0.6-0.7 mL)[5][6]
-
5 mm NMR tubes[7]
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool for filtration (optional)[7]
-
NMR Spectrometer (e.g., 300, 400, or 500 MHz)[2]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of 2-propylpentanoic acid into a clean, dry vial.[4][5]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[5][6]
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's requirements.
-
Place the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. For a typical small organic molecule, a single scan may be sufficient, but for dilute samples, multiple scans (e.g., 8 or 16) can be acquired to improve the signal-to-noise ratio.[8]
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).[9]
-
The acquisition time is typically set to around 3 seconds.[8]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).[9]
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicity of the signals to deduce the spin-spin coupling patterns.
-
Visualizations
Molecular Structure and Proton Environments
The following diagram illustrates the chemical structure of 2-propylpentanoic acid, with the different proton environments labeled to correspond with the data in the table.
Structure of 2-propylpentanoic acid with proton labels.
Experimental Workflow
The logical flow of the ¹H NMR analysis is depicted in the following workflow diagram.
References
- 1. N-(3-Methoxyphenethyl)-2-propylpentanamide [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Inducing Histone Hyperacetylation with 2-Propylpentanoate (Valproic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylpentanoate, commonly known as Valproic Acid (VPA), is a short-chain fatty acid widely recognized for its therapeutic effects as an anticonvulsant and mood stabilizer.[1][2] Beyond its neurological applications, VPA has been identified as a potent inhibitor of histone deacetylases (HDACs), playing a crucial role in epigenetic modulation.[2][3][4] By inhibiting class I and II HDACs, VPA leads to the accumulation of acetylated histones, a state known as histone hyperacetylation.[5] This alteration in chromatin structure promotes a more transcriptionally active state, influencing gene expression and subsequently impacting various cellular processes such as differentiation, cell cycle arrest, and apoptosis.[1][3] These properties have positioned VPA as a valuable tool in cancer research and for studying epigenetic regulation.[2][3]
These application notes provide detailed protocols for utilizing VPA to induce histone hyperacetylation in cellular models and methods for its detection and quantification.
Mechanism of Action
Valproic acid exerts its influence on histone acetylation by directly inhibiting the enzymatic activity of histone deacetylases. HDACs are responsible for removing acetyl groups from the lysine (B10760008) residues on the N-terminal tails of histone proteins. This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression. VPA is thought to bind to the catalytic center of HDACs, thereby preventing them from deacetylating histones.[5][6] The subsequent increase in histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. This results in a more relaxed chromatin conformation, allowing transcription factors and machinery to access DNA and initiate gene expression.[1]
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment times of VPA for inducing histone hyperacetylation in various cell lines, as reported in the literature.
Table 1: Dose-Response of Valproic Acid on Histone Acetylation
| Cell Line | Histone Mark | VPA Concentration | Treatment Duration | Outcome | Reference |
| U937 | Acetylated Histone H3 | 0.1 - 2 mM | 18 hours | Dose-dependent increase in acetylation | [4][7] |
| Neuro2A | Acetylated Histone H4 | 0.5 - 5 mM | 24 hours | Increased acetylation | [2] |
| HeLa | Acetylated HMGB1 | 0.8 mM | Not Specified | Increased nuclear-to-cytoplasmic translocation of HMGB1 | [8] |
| Glioblastoma (U87) | Acetylated Histone H3K9 & H4K8 | 0.1 - 1 mM | 48 hours | Significant increase in acetylation | [9] |
| SH-SY5Y | Not Specified (cell detachment) | 1 mM and 10 mM | 1 minute | 44.0% and 95.9% reduction in adherent cells, respectively | [10] |
Table 2: Time-Course of Valproic Acid-Induced Histone Hyperacetylation
| Cell Line | Histone Mark | VPA Concentration | Time Points | Outcome | Reference |
| K562 | Acetylated Histone H3 | 1 mM | 3, 6, 12, 24, 48, 72 hours | Increased acetylation evident within 3 hours and sustained for up to 72 hours | [4] |
| F9 | Acetylated Histone H3 & H4 | 1 mM | Not Specified | Time-dependent increase in hyperacetylation | [6] |
Experimental Protocols
Protocol 1: Cell Culture and VPA Treatment
This protocol outlines a general procedure for treating cultured cells with VPA to induce histone hyperacetylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Valproic acid (VPA), sodium salt (powder)
-
Sterile PBS or cell culture medium for reconstitution
-
Sterile filters (0.22 µm)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
VPA Stock Solution Preparation:
-
Prepare a stock solution of VPA. While VPA can be dissolved directly in the medium, a concentrated stock in a sterile solvent like PBS or water is recommended.[11] For example, to make a 1 M stock solution, dissolve the appropriate amount of VPA sodium salt in sterile PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store the stock solution at -20°C for long-term use.
-
-
Cell Treatment:
-
Thaw the VPA stock solution and dilute it to the desired final concentration in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cultured cells and replace it with the VPA-containing medium.
-
Include a vehicle control (medium with the same concentration of the solvent used for the VPA stock solution).
-
Incubate the cells for the desired duration (e.g., 18-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge to pellet the cells, wash again with ice-cold PBS, and proceed with histone extraction or other downstream analyses. The cell pellet can be stored at -80°C.
Protocol 2: Histone Extraction (Acid Extraction Method)
This is a widely used method for enriching histone proteins.[12][13]
Materials:
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% NaN3.
-
0.2 N HCl or 0.4 N H2SO4
-
Ice-cold acetone (B3395972)
-
ddH2O
Procedure:
-
Lysis: Resuspend the cell pellet from Protocol 1 in TEB. Incubate on ice for 10 minutes with gentle mixing.[12][13]
-
Nuclei Isolation: Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.[12][13]
-
Wash: Wash the nuclei pellet with TEB and centrifuge again.[12]
-
Acid Extraction: Resuspend the washed nuclei pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate overnight at 4°C on a rotator.[12][13]
-
Centrifugation: Centrifuge at 6,500 x g for 10 minutes at 4°C. Collect the supernatant containing the histone proteins.[12][13]
-
Protein Precipitation: To precipitate the histone proteins from the acid, add 8 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour.[12]
-
Pelleting and Washing: Centrifuge at 14,000 rpm for 10 minutes to pellet the histones. Wash the pellet with ethanol.
-
Resuspension: Air-dry the pellet and resuspend it in ddH2O or a suitable buffer for downstream applications.
Protocol 3: Western Blotting for Acetylated Histones
Western blotting is a standard technique to detect and quantify global changes in histone acetylation.[12][13]
Materials:
-
Histone extract from Protocol 2
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or 4-20% gradient gels are recommended for better resolution of histones)[12][14]
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (e.g., anti-Histone H3, anti-Histone H4) as a loading control.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
Sample Preparation: Mix 10-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13]
-
SDS-PAGE: Load the samples onto a high-percentage SDS-PAGE gel and run the electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane for 1 hour at room temperature with blocking buffer.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone bands to the corresponding total histone bands to account for loading differences.[13]
Protocol 4: Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if histone hyperacetylation is occurring at specific genomic loci.[15]
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3K9)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting specific gene promoters
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[15]
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the sheared chromatin with an antibody specific for the acetylated histone overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-histone-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification.
-
Analysis: Use the purified DNA for quantitative PCR (qPCR) with primers designed for specific gene promoters to quantify the enrichment of acetylated histones at those loci.[15]
Conclusion
Valproic acid is a readily available and effective tool for inducing histone hyperacetylation in a variety of research settings. The protocols provided herein offer a framework for utilizing VPA and assessing its impact on histone modifications. Researchers should optimize VPA concentrations and treatment times for their specific cell lines and experimental goals. The use of appropriate controls and quantitative analysis methods, such as Western blotting and ChIP, is crucial for obtaining reliable and interpretable results.
References
- 1. Valproate - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Valproic acid (VPA) - HDAC Inhibitor [hdacis.com]
- 6. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Valproic Acid Causes Extensive Cell Detachment and Death in Differentiated Sh-SY5Y Cell Cultures: An In Vitro Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Histone Acetylation Western Blots [bio-protocol.org]
- 15. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Testing 2-Propylpentanoate Chemosensitivity Enhancement
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for evaluating the chemosensitivity enhancement properties of 2-propylpentanoate, also known as valproic acid (VPA). As a histone deacetylase (HDAC) inhibitor, VPA has been shown to sensitize various cancer cell types to conventional chemotherapeutic agents.[1] This protocol outlines the necessary in vitro experiments to quantify this synergistic effect, including assessments of cell viability, apoptosis, and cell cycle distribution. Furthermore, it details the investigation of the underlying molecular mechanisms, such as the impact on histone acetylation and key signaling pathways.
Introduction
This compound (valproic acid, VPA) is a short-chain fatty acid that has been clinically used for decades as an anticonvulsant.[1] More recently, VPA has garnered significant interest in oncology due to its activity as a histone deacetylase (HDAC) inhibitor.[1][2][3] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, VPA induces histone hyperacetylation, which remodels chromatin and alters the expression of genes involved in cell cycle control, apoptosis, and DNA repair.[2][3] This mechanism of action underlies its ability to enhance the cytotoxicity of various chemotherapeutic drugs in a range of cancers, including lymphomas, solid tumors, and leukemias.[4][5][6][7]
This application note provides detailed protocols for researchers to systematically investigate the chemosensitizing effects of VPA in cancer cell lines. The described assays will enable the quantification of synergistic cytotoxicity and provide insights into the molecular pathways modulated by combination treatments.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the chemosensitizing effects of this compound (VPA) in combination with various chemotherapeutic agents.
Table 1: IC50 Values of VPA in Various Cancer Cell Lines
| Cell Line | Cancer Type | VPA IC50 (µM) | Incubation Time (h) | Citation |
| EPG85.257 | Gastric Cancer | 5.84 | 48 | [8] |
| EPG85.257 | Gastric Cancer | 4.78 | 72 | [8] |
| EPG85.257RDB | Gastric Cancer | 8.7 | 48 | [8] |
| EPG85.257RDB | Gastric Cancer | 7.02 | 72 | [8] |
| IMR-32 | Neuroblastoma | 2.697 | 24 | [9] |
| UKF-NB-2 | Neuroblastoma | 2.560 | 24 | [9] |
| SK-N-AS | Neuroblastoma | 2.391 | 24 | [9] |
| UKF-NB-3 | Neuroblastoma | 3.341 | 24 | [9] |
| UKF-NB-4 | Neuroblastoma | 3.703 | 24 | [9] |
| SF-763 | Glioblastoma | 6.809 | 24 | [9] |
| SF-767 | Glioblastoma | 5.385 | 24 | [9] |
| A-172 | Glioblastoma | 6.269 | 24 | [9] |
| U-87 MG | Glioblastoma | 5.999 | 24 | [9] |
| U-251 MG | Glioblastoma | 6.165 | 24 | [9] |
Table 2: Synergistic Effects of VPA with Chemotherapeutic Agents
| Cancer Type | Cell Line(s) | Chemotherapeutic Agent | VPA Concentration | Key Findings | Citation |
| Anaplastic Thyroid Cancer | CAL-62, ARO | Doxorubicin (B1662922) | 0.7 mM | Increased doxorubicin cytotoxicity two- to three-fold. | [10] |
| Diffuse Large B-cell Lymphoma | WSU-NHL, SU-DHL-8 | CHOP | 0.5 mM - 1.5 mM | Decreased viability and proliferation, increased apoptosis and DNA damage. | [11] |
| Hepatocellular Carcinoma | HepG2 | Doxorubicin | Not specified | Synergistically inhibited cell viability and augmented autophagy. | [12][13] |
| Breast Cancer | 4T1 | Doxorubicin | Not specified | Synergistic anti-cancer activity. | [14] |
| Melanoma | M14 | Cisplatin, Etoposide | 2.99 mM | Induced cell cycle arrest and apoptosis, sensitizing cells to chemotherapy. | [15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of VPA in combination with a chemotherapeutic agent using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (VPA)
-
Chemotherapeutic agent of choice
-
MTT solution (5 mg/mL in PBS, sterile filtered)[16]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or DMSO)[16]
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of VPA and the chemotherapeutic agent in complete culture medium.
-
Treat the cells with:
-
VPA alone at various concentrations.
-
The chemotherapeutic agent alone at various concentrations.
-
A combination of VPA and the chemotherapeutic agent. Include untreated control wells.
-
-
Incubate the plates for a period relevant to the cell line and drug (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[17][18]
-
Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values for each treatment. The synergistic effect can be quantified using the Combination Index (CI) method.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[5]
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with VPA, the chemotherapeutic agent, or a combination for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[2]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[2]
-
Analyze the samples on a flow cytometer, exciting FITC at 488 nm and detecting emission at ~530 nm, and PI emission at >670 nm.
-
Gate the cell populations to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[2]
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol[3]
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[3][19]
-
Flow cytometer
Procedure:
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping.[3]
-
Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.[3]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30-40 minutes at room temperature or 37°C in the dark.[4][19]
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.[3]
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Histone Acetylation
This protocol is for detecting changes in the acetylation status of histones H3 and H4 following VPA treatment.
Materials:
-
Treated and untreated cells
-
Histone extraction buffer
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE gels (15% or higher for good resolution of histones)[7][20]
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small proteins like histones)[21]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against acetylated-Histone H3 (e.g., Ac-H3K9/K14) and acetylated-Histone H4.[7]
-
Primary antibody against total Histone H3 or H4 (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse cells and extract histones using an appropriate method (e.g., acid extraction).
-
Quantify protein concentration using a standard protein assay.
-
Prepare protein samples and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel.[7]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C with gentle agitation.[22]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify the changes in histone acetylation, normalizing to the total histone loading control.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for testing the chemosensitivity enhancement of this compound.
Caption: General experimental workflow for assessing this compound chemosensitivity enhancement.
Signaling Pathway of this compound Action
This diagram depicts the primary mechanism of action of this compound (VPA) as an HDAC inhibitor and its downstream effects that contribute to chemosensitivity.
Caption: Mechanism of this compound (VPA) as an HDAC inhibitor leading to chemosensitization.
VPA's Influence on the PI3K/Akt/mTOR Pathway
This diagram illustrates how this compound (VPA) can modulate the PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation, thereby contributing to its anti-cancer effects.
Caption: VPA-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Valproic acid induces autophagy by suppressing the Akt/mTOR pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. corefacilities.iss.it [corefacilities.iss.it]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. kumc.edu [kumc.edu]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Valproic acid, a histone deacetylase inhibitor, enhances sensitivity to doxorubicin in anaplastic thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The histone deacetylase inhibitor valproic acid sensitizes diffuse large B-cell lymphoma cell lines to CHOP-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Valproic Acid Prodrug Affects Selective Markers, Augments Doxorubicin Anticancer Activity and Attenuates Its Toxicity in a Murine Model of Aggressive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Valproic acid induces apoptosis, p16INK4A upregulation and sensitization to chemotherapy in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. docs.research.missouri.edu [docs.research.missouri.edu]
- 20. benchchem.com [benchchem.com]
- 21. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 22. Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue [jove.com]
Application Notes and Protocols: 2-Propylpentanoate as a Tool for Studying Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylpentanoate, commonly known as Valproic Acid (VPA), is a short-chain fatty acid that has been widely used as an antiepileptic drug and mood stabilizer.[1] Beyond its clinical applications, VPA has emerged as a powerful tool in molecular biology and drug development for studying gene expression. Its primary mechanism of action in this context is the inhibition of histone deacetylases (HDACs), which leads to changes in chromatin structure and subsequent modulation of gene transcription.[2] These application notes provide a comprehensive overview of the use of VPA as a tool to manipulate and study gene expression, including detailed protocols and data presentation.
VPA is a broad-spectrum HDAC inhibitor, primarily targeting class I (HDAC1, HDAC2, HDAC3, HDAC8) and class IIa (HDAC4, HDAC5, HDAC7) enzymes.[3] By inhibiting HDACs, VPA promotes the acetylation of histones, neutralizing their positive charge and loosening their interaction with DNA. This "open" chromatin conformation allows for greater accessibility of transcription factors to gene promoters, generally leading to an increase in gene expression.[4] However, recent studies have indicated a more complex mechanism of gene regulation by VPA, including the downregulation of certain genes.[3][5]
Key Applications
-
Studying the role of histone acetylation in gene regulation: VPA's well-characterized role as an HDAC inhibitor makes it an ideal tool to investigate the downstream effects of histone hyperacetylation on a global or gene-specific level.
-
Inducing cellular differentiation: VPA has been shown to induce differentiation in various cell types, including cancer cells and stem cells, by altering the expression of key developmental genes.[2][6]
-
Cancer research: As aberrant HDAC activity is implicated in many cancers, VPA is used to explore the therapeutic potential of HDAC inhibition in cancer models, studying its effects on tumor suppressor genes and oncogenes.[2][7]
-
Neurobiology and neurodevelopmental studies: VPA is utilized to investigate the epigenetic regulation of neuronal differentiation, synaptic plasticity, and to model neurodevelopmental disorders.[8][9]
-
Enhancing transient gene expression: VPA can increase the expression of recombinant proteins from viral and non-viral vectors, making it a valuable tool in biotechnology and gene therapy research.[10][11][12]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound on gene expression.
Table 1: VPA-Induced Changes in Gene Expression in a Rat Serotonergic Cell Line (RN46A)
| Gene Symbol | Log2 Fold Change | Regulation |
| Upregulated Genes | ||
| Dynlrb2 | 3.2 | Upregulated |
| Downregulated Genes | ||
| Cdyl2 | -2.3 | Downregulated |
Data from a study where RN46A cells were exposed to 0.5 mM VPA for 72 hours. A total of 88 genes were found to be differentially regulated, with 70 upregulated and 18 downregulated.[5]
Table 2: Effect of VPA on HDAC2 Protein Levels
| Treatment | HDAC2 Protein Level (% of control) |
| VPA (24 hours) | ~30% |
VPA treatment leads to a significant downregulation of HDAC2 protein levels through proteasomal degradation.[13]
Table 3: VPA-Induced Changes in Gene Expression in Pediatric Epileptic Patients
| Gene Symbol | Change in Expression (after 12 months of VPA monotherapy) |
| TRIM24 | 96% decrease |
| LAIR1 | 95% decrease |
| CCR2 | >1000% increase |
| DSP | >100% increase |
Gene expression changes were compared to the drug-free stage.[14]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with VPA to study its effects on gene expression.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, SH-SY5Y, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Sodium Valproate (VPA) solution (stock solution typically prepared in sterile water or PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture vessel at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in the incubator.
-
VPA Treatment: Prepare the desired concentration of VPA in complete cell culture medium. A typical starting concentration for in vitro studies is 0.5 mM to 2 mM.[2] Remove the old medium from the cells and replace it with the VPA-containing medium. Include a vehicle-treated control (medium without VPA).
-
Incubation: Incubate the cells for the desired treatment duration. The time can range from a few hours to several days depending on the experimental goals. For instance, histone hyperacetylation can be observed in as little as a few hours, while changes in protein levels may take 24-48 hours.[2][7]
-
Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., RNA isolation, protein extraction, or chromatin immunoprecipitation).
Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to quantify changes in the expression of specific genes following VPA treatment.
Materials:
-
VPA-treated and control cells (from Protocol 1)
-
RNA isolation kit (e.g., TRIzol reagent or column-based kits)
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (containing SYBR Green or probes)
-
Gene-specific primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from the VPA-treated and control cells according to the manufacturer's instructions of the chosen RNA isolation kit.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA. Set up reactions for both the target gene(s) and the housekeeping gene in triplicate.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler. The cycling conditions will depend on the qPCR master mix and primers used.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression between the VPA-treated and control samples, normalized to the housekeeping gene.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine if VPA treatment leads to changes in histone acetylation at specific gene promoters.
Materials:
-
VPA-treated and control cells (from Protocol 1)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Sonication equipment or micrococcal nuclease
-
Antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the promoter region of the gene of interest
Procedure:
-
Cross-linking: Treat the cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the acetylated histone of interest overnight.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads several times to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat the sample with RNase A and Proteinase K, and then purify the DNA.
-
qPCR Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify the promoter region of the target gene. An increase in the amount of amplified DNA in the VPA-treated sample compared to the control indicates increased histone acetylation at that promoter.
Visualizations
Caption: Mechanism of this compound (VPA) action on gene expression.
Caption: General experimental workflow for studying VPA's effects on gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproic acid influences the expression of genes implicated with hyperglycaemia-induced complement and coagulation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic regulation of neurogenesis - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Effects of valproic acid on gene expression during human embryonic stem cell differentiation into neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Valproic acid enhances gene expression from viral gene transfer vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Use of Valproic Acid in Transient Gene Expression with HEK-293E Cells [infoscience.epfl.ch]
- 12. researchgate.net [researchgate.net]
- 13. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 2-Propylpentanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various 2-propylpentanoate derivatives, which are analogues of the well-known anticonvulsant and mood-stabilizing drug, valproic acid. The protocols outlined below cover key synthetic strategies, including the synthesis of the parent carboxylic acid, its esterification to form this compound esters, and its conversion to 2-propylpentanamide derivatives.
Introduction
2-Propylpentanoic acid (valproic acid) and its derivatives are a cornerstone in the treatment of epilepsy and bipolar disorder.[1] The therapeutic efficacy of these compounds is attributed to their complex mechanism of action, which includes the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and the inhibition of histone deacetylases (HDACs).[2][3] The latter activity modulates gene expression, including the Wnt/β-catenin signaling pathway, which is implicated in both developmental processes and cancer.[1][2][4] The synthesis of various ester and amide derivatives of 2-propylpentanoic acid allows for the exploration of structure-activity relationships, the development of prodrugs with improved pharmacokinetic properties, and the investigation of novel therapeutic applications.
Synthetic Strategies
The primary routes for the synthesis of this compound derivatives commence with the synthesis of 2-propylpentanoic acid itself, followed by functional group transformations to yield the desired esters and amides.
Method 1: Synthesis of 2-Propylpentanoic Acid via Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[5][6][7] This procedure involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Experimental Protocol
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
After the addition is complete, add 1-bromopropane (B46711) (2.2 eq) dropwise.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain diethyl dipropylmalonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl dipropylmalonate, add a solution of sodium hydroxide (B78521) (2.5 eq) in water.
-
Heat the mixture to reflux for 3 hours to hydrolyze the ester groups.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of ~1.
-
Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.
-
After cooling, extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-propylpentanoic acid by vacuum distillation.
Workflow Diagram
Caption: Malonic Ester Synthesis of 2-Propylpentanoic Acid.
Method 2: Synthesis of this compound Esters via Fischer Esterification
Fischer esterification is a straightforward and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[8][9]
Experimental Protocol
-
In a round-bottom flask equipped with a reflux condenser, combine 2-propylpentanoic acid (1.0 eq), the desired alcohol (e.g., ethanol, isopropanol; 3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation or column chromatography on silica (B1680970) gel.
Workflow Diagram
Caption: Fischer Esterification of 2-Propylpentanoic Acid.
Method 3: Synthesis of 2-Propylpentanamide Derivatives
Amide derivatives of 2-propylpentanoic acid can be synthesized via a two-step process involving the formation of an acyl chloride intermediate followed by amidation.[1]
Experimental Protocol
Step 1: Synthesis of 2-Propylpentanoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, dissolve 2-propylpentanoic acid (1.0 eq) in an anhydrous solvent such as toluene.
-
Add thionyl chloride (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-propylpentanoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
-
Dissolve the desired primary or secondary amine (1.0 eq) and a base such as triethylamine (B128534) (1.2 eq) in an anhydrous solvent like dichloromethane.
-
Cool the solution in an ice bath and add the crude 2-propylpentanoyl chloride (1.0 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Wash the reaction mixture with water, 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography on silica gel.
Workflow Diagram
Caption: Two-Step Synthesis of 2-Propylpentanamides.
Quantitative Data
| Derivative | Synthesis Method | R Group (Ester) / R¹, R² (Amide) | Yield (%) | Reference |
| 2-Propylpentanoic Acid | Malonic Ester Synthesis | N/A | ~85 | [10] |
| Ethyl this compound | Fischer Esterification | Ethyl | 95 | [11] |
| Isopropyl this compound | Fischer Esterification | Isopropyl | ~90 | [11] |
| N-(3-Methoxyphenethyl)-2-propylpentanamide | Acyl Chloride/Amidation | H, 3-methoxyphenethyl | Not specified | [1] |
Spectroscopic Data
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference |
| Ethyl this compound | 4.06 (q, 2H), 2.25 (m, 1H), 1.55-1.20 (m, 8H), 1.25 (t, 3H), 0.89 (t, 6H) | 176.5, 60.1, 45.5, 34.5, 20.5, 14.2, 14.0 | 2960, 1735 (C=O), 1180 (C-O) | 172 (M+) | [12][13][14] |
| Isopropyl this compound | 4.95 (hept, 1H), 2.20 (m, 1H), 1.60-1.25 (m, 8H), 1.20 (d, 6H), 0.88 (t, 6H) | 175.9, 67.5, 45.8, 34.6, 21.8, 20.6, 14.1 | 2965, 1730 (C=O), 1185 (C-O) | 186 (M+) | [15][16][17][18] |
| Methyl this compound | 3.65 (s, 3H), 2.30 (m, 1H), 1.60-1.25 (m, 8H), 0.90 (t, 6H) | 177.1, 51.4, 45.6, 34.4, 20.5, 14.0 | Not specified | 158 (M+) | [6][8][14] |
| N-(3-Methoxyphenethyl)-2-propylpentanamide | 7.18 (t, 1H), 6.78-6.72 (m, 3H), 5.50 (br s, 1H, NH), 3.78 (s, 3H), 3.40 (q, 2H), 2.75 (t, 2H), 1.95 (m, 1H), 1.55-1.20 (m, 8H), 0.88 (t, 6H) | 175.8, 159.8, 140.5, 129.6, 120.8, 114.2, 111.8, 55.1, 48.5, 41.0, 35.4, 35.1, 20.7, 14.1 | 3290 (N-H), 1640 (C=O), 1550 (N-H bend) | 278 (M+H)⁺ | [1] |
Signaling Pathways
This compound derivatives exert their biological effects through modulation of multiple signaling pathways. Below are diagrams illustrating two key pathways.
GABAergic Neurotransmission
Valproic acid and its derivatives enhance GABAergic neurotransmission by increasing GABA levels in the brain and potentiating its inhibitory effects at the synapse.[2][3]
Caption: Modulation of GABAergic Neurotransmission.
HDAC Inhibition and Wnt/β-Catenin Signaling
As histone deacetylase (HDAC) inhibitors, valproic acid derivatives can induce hyperacetylation of histones, leading to changes in gene expression. This includes the activation of the Wnt/β-catenin signaling pathway.[2][4]
Caption: HDAC Inhibition and Wnt/β-Catenin Signaling.
References
- 1. Effects of valproic acid on histone deacetylase inhibition in vitro and in glioblastoma patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic Acid Inhibits Proliferation and Reduces Invasiveness in Glioma Stem Cells Through Wnt/β Catenin Signalling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action: inhibition of histone deacetylase, altering WNT-dependent gene expression, and regulation of beta-catenin--developmental effects of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Pentanoic acid, 2-propyl-, methyl ester [webbook.nist.gov]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Malonic Ester Synthesis [organic-chemistry.org]
- 10. US5101070A - Process for preparing valproic acid - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. New GABA amides activating GABAA-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. data.virginia.gov [data.virginia.gov]
- 15. researchgate.net [researchgate.net]
- 16. hmdb.ca [hmdb.ca]
- 17. METHYL 2-METHYLPENTANOATE(2177-77-7) 1H NMR [m.chemicalbook.com]
- 18. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Method for the Analysis of Ethyl 2-Propylpentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust gas chromatography (GC) method for the quantitative analysis of ethyl 2-propylpentanoate. Ethyl this compound is an ethyl ester of valproic acid, a widely used anticonvulsant drug. The accurate determination of this compound is crucial in various stages of drug development, including synthesis process control, purity assessment, and stability testing. The described method utilizes a capillary gas chromatograph equipped with a flame ionization detector (GC-FID), providing high sensitivity and reliability. This document provides a comprehensive experimental protocol, including sample preparation, instrument parameters, and data analysis.
Introduction
Ethyl this compound is synthesized via the esterification of valproic acid (2-propylpentanoic acid) with ethanol. Gas chromatography is an ideal analytical technique for the analysis of this volatile ester. The method described herein is designed to provide excellent separation of ethyl this compound from its starting materials (valproic acid and ethanol) and potential side-products. A flame ionization detector (FID) is employed due to its high sensitivity for organic compounds.
Experimental Protocol
Materials and Reagents
-
Solvent: Dichloromethane (B109758) (GC grade)
-
Internal Standard (IS): Nonanoic acid
-
Standard: Ethyl this compound (≥98% purity)
-
Sample: To be prepared as described in the sample preparation section.
Instrumentation
A standard gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector is required.
Chromatographic Conditions
The following table summarizes the optimized GC-FID conditions for the analysis of ethyl this compound.
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID |
| Column | DB-FFAP (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent polar capillary column |
| Carrier Gas | Helium or Nitrogen at a constant flow rate of 2.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (Split Ratio 20:1) |
| Injection Volume | 1.0 µL |
| Oven Temperature Program | - Initial Temperature: 80°C, hold for 2 minutes- Ramp: 15°C/min to 220°C- Final Hold: Hold at 220°C for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Detector Gases | - Hydrogen: 30 mL/min- Air: 300 mL/min- Makeup Gas (He or N₂): 25 mL/min |
Standard and Sample Preparation
Internal Standard Stock Solution (IS): Accurately weigh and dissolve a suitable amount of nonanoic acid in dichloromethane to obtain a concentration of 1 mg/mL.
Standard Solution: Accurately weigh approximately 25 mg of ethyl this compound standard into a 25 mL volumetric flask. Add 5.0 mL of the IS stock solution and dilute to volume with dichloromethane. This will result in a standard solution with a concentration of approximately 1 mg/mL for ethyl this compound and 0.2 mg/mL for the internal standard.
Sample Solution: Accurately weigh an amount of the sample expected to contain approximately 25 mg of ethyl this compound into a 25 mL volumetric flask. Add 5.0 mL of the IS stock solution and dilute to volume with dichloromethane.
Data Analysis
The concentration of ethyl this compound in the sample is calculated using the internal standard method. The ratio of the peak area of ethyl this compound to the peak area of the internal standard is used for quantification against a calibration curve.
Quantitative Data Summary
The following table presents illustrative performance data for the described GC-FID method. This data should be verified in the user's laboratory.
| Parameter | Value |
| Retention Time (Ethyl this compound) | ~ 8.5 min |
| Retention Time (Nonanoic Acid - IS) | ~ 10.2 min |
| Linearity Range | 0.05 - 2.0 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 10 µg/mL |
| Limit of Quantification (LOQ) | 30 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Workflow Diagram
Caption: Workflow for the GC-FID analysis of ethyl this compound.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and sensitive approach for the quantitative determination of ethyl this compound. The use of a polar capillary column ensures good separation from potential impurities, and the flame ionization detector offers excellent sensitivity. This method is suitable for routine quality control and research applications in the pharmaceutical industry. It is recommended that the method be fully validated in the user's laboratory to ensure compliance with all regulatory requirements.
Application Notes and Protocols for Solid-Phase Extraction of 2-Propylpentanoate from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylpentanoate, commonly known as valproic acid (VPA), is a widely used pharmaceutical agent for the treatment of epilepsy, bipolar disorder, and migraines. Therapeutic drug monitoring of VPA in biological matrices is crucial for ensuring efficacy and avoiding toxicity due to its narrow therapeutic window. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively isolates and concentrates VPA from complex biological samples, leading to cleaner extracts and improved analytical results.[1] This document provides detailed application notes and standardized protocols for the solid-phase extraction of this compound from various biological samples, including plasma, serum, urine, and tissue.
Data Presentation
The following tables summarize quantitative data from various studies on the solid-phase extraction of this compound, providing a comparative overview of the method's performance across different matrices and analytical techniques.
Table 1: SPE Performance for this compound in Human Plasma and Serum
| SPE Sorbent | Biological Matrix | Analytical Method | Recovery Rate (%) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (µg/mL) | Reference |
| Bond Elut | Plasma/Serum | GLC | 98 ± 4 | 1.0 | - | 1.0-280 | [2] |
| HybridSPE-PPT | Plasma | LC-MS/MS | > 90 | - | 20 | 20-500 | [3] |
| Not Specified | Serum | LC-MS | - | - | 0.5 | 5-1000 | [4] |
| Not Specified | Plasma | HPLC | 75.8 | 0.1 | 1.25 | 1.25-320 | [1] |
Table 2: SPE Performance for this compound in Other Biological Matrices
| SPE Sorbent | Biological Matrix | Analytical Method | Recovery Rate (%) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (µg/mL) | Reference |
| UCT Clean Screen® ZSTHC020 | Whole Blood | GC-MS | 58 | 1.0 | 1.0 | up to 120 | [5] |
| Agilent SampliQ OPT | Saliva | LC-UV | 96.8–99.4 | - | - | 1.0-50.0 | [6] |
| Not Specified | Brain Homogenate | GC | 90.4 ± 7.2 | - | - | 2-100 | [7] |
| Not Specified | Urine | GC-MS | > 90 | - | - | 1.0-250 | [8] |
Experimental Protocols
This section provides detailed methodologies for the solid-phase extraction of this compound from various biological samples.
Protocol 1: Extraction of this compound from Human Plasma/Serum using a Generic Reversed-Phase (C18) SPE Cartridge
This protocol is a generalized procedure based on common reversed-phase SPE principles.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 3 mL)
-
Biological Sample (Plasma or Serum)
-
Internal Standard (IS) Solution (e.g., α-methyl-α-ethylcaproic acid)
-
Methanol (B129727) (HPLC Grade)
-
Deionized Water
-
Acidifying Agent (e.g., 0.1 M HCl or Formic Acid)
-
Elution Solvent (e.g., Acetonitrile (B52724) or Methanol)
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma or serum, add the internal standard.[2]
-
Acidify the sample to a pH < 3 by adding the acidifying agent. This step is crucial for the protonation of valproic acid, enhancing its retention on the reversed-phase sorbent.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 3000 rpm for 5 minutes to precipitate proteins.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
A second wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 2 mL of elution solvent (e.g., acetonitrile or methanol).
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase for the subsequent analytical method (e.g., HPLC or GC).
-
Protocol 2: Extraction of this compound from Whole Blood using a Mixed-Mode SPE Cartridge
This protocol is adapted from a method using a mixed-mode SPE cartridge for the analysis of various drugs, including valproic acid.[5]
Materials:
-
Mixed-Mode SPE Cartridges (e.g., UCT Clean Screen® ZSTHC020, 200 mg/10 mL)[5]
-
Whole Blood Sample
-
Phosphate (B84403) Buffer (pH 6.0)
-
Methanol
-
Deionized Water
-
Elution Solvent (e.g., a mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide)
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of whole blood, add 2 mL of phosphate buffer (pH 6.0) and vortex.
-
Centrifuge the sample to separate plasma from red blood cells. The supernatant will be used for extraction.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Follow with a wash of 1 mL of a weak organic solvent to remove interferences.
-
-
Elution:
-
Elute the analyte using an appropriate organic solvent mixture. For mixed-mode sorbents, a combination of a non-polar solvent and a base (like ammonium hydroxide) is often used to disrupt both hydrophobic and ionic interactions.[5]
-
Protocol 3: Extraction of this compound from Urine
Materials:
-
Reversed-Phase or Mixed-Mode SPE Cartridges
-
Urine Sample
-
Buffer (e.g., phosphate or acetate (B1210297) buffer, pH adjusted to be acidic)
-
Methanol
-
Deionized Water
-
Elution Solvent
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine sample (e.g., 1:1) with an acidic buffer to ensure the valproic acid is in its protonated form.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge with methanol followed by deionized water and then the acidic buffer used for sample dilution.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the cartridge.
-
-
Washing:
-
Wash with deionized water followed by a weak organic wash to remove impurities.
-
-
Elution:
-
Elute with a suitable organic solvent.
-
Protocol 4: Generalized Protocol for Extraction of this compound from Tissue Samples
This protocol provides a general guideline for tissue samples, based on brain tissue homogenization.[7][9] Optimization will be required for different tissue types.
Materials:
-
Tissue Sample (e.g., brain tissue)
-
Homogenization Buffer (e.g., phosphate-buffered saline, PBS)
-
Homogenizer (e.g., bead beater or ultrasonic probe)
-
Protein Precipitation Agent (e.g., acetonitrile or perchloric acid)
-
SPE Cartridges (C18 or mixed-mode)
-
Solvents for SPE (as in Protocol 1)
Procedure:
-
Tissue Homogenization:
-
Accurately weigh a portion of the frozen tissue sample.
-
Add a specific volume of ice-cold homogenization buffer (e.g., 1:4 w/v).
-
Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout this process to minimize degradation.[9]
-
-
Protein Precipitation:
-
To the tissue homogenate, add a protein precipitation agent (e.g., 2 volumes of cold acetonitrile).
-
Vortex vigorously and then centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Pre-treatment:
-
Carefully collect the supernatant.
-
Acidify the supernatant as described in Protocol 1 (Sample Pre-treatment).
-
-
Solid-Phase Extraction:
-
Follow the SPE steps (Conditioning, Sample Loading, Washing, and Elution) as outlined in Protocol 1.
-
Visualizations
Diagram 1: General Workflow for Solid-Phase Extraction of this compound
Caption: General workflow for SPE of this compound.
Diagram 2: Logical Relationships in SPE Method Development
Caption: Key considerations for SPE method development.
References
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. interchim.fr [interchim.fr]
- 5. [Modified HPLC method of determination of the valproic acid in biological fluids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Brain delivery of valproic acid via intranasal administration of nanostructured lipid carriers: in vivo pharmacodynamic studies using rat electroshock model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NIBSC - Brain Tissue Preparation [nibsc.org]
Application Notes and Protocols for In Vivo Administration of 2-Propylpentanoate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylpentanoate, commonly known as Valproic Acid (VPA), is a branched short-chain fatty acid with a broad spectrum of biological activity.[1][2] Initially approved for the treatment of epilepsy, its therapeutic potential has expanded to include bipolar disorder, migraine prophylaxis, and more recently, as a potential adjunctive therapy in cancer and neurodegenerative diseases due to its action as a histone deacetylase (HDAC) inhibitor.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in various animal models, aimed at assisting researchers in designing and executing preclinical studies.
Mechanism of Action
The therapeutic effects of VPA are attributed to multiple mechanisms of action:
-
Enhancement of GABAergic Transmission: VPA increases the synthesis and release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, by stimulating the activity of glutamic acid decarboxylase (GAD) and inhibiting GABA transaminase, the enzyme responsible for GABA degradation.[2][3]
-
Blockade of Voltage-Gated Ion Channels: VPA attenuates high-frequency neuronal firing by blocking voltage-gated sodium, potassium, and calcium channels.[1][3]
-
Histone Deacetylase (HDAC) Inhibition: As an HDAC inhibitor, VPA modulates gene expression by altering chromatin structure, leading to the transcription of various genes involved in cell survival, growth, and differentiation.[3][4] This mechanism is central to its investigation in oncology and neuroprotection.[1]
-
Modulation of Signaling Pathways: VPA influences several signaling pathways, including the neurotrophin signaling pathway, by affecting the expression of key genes like brain-derived neurotrophic factor (BDNF).[3][5]
Data Presentation: Pharmacokinetic Parameters of this compound in Different Species
The pharmacokinetics of VPA exhibit significant variability across different animal species, which is a critical consideration for translational research. The following tables summarize key pharmacokinetic parameters.
| Parameter | Mouse | Rat | Dog | Human | Source |
| Serum Protein Binding (%) | 11.9 | 63.4 | 78.5 | 94.8 | [6] |
| Elimination Half-Life (T 0.5 β) | - | 4.6 hours (IV) | 1.7 hours (IV) | - | [6] |
| Metabolism | Primarily hepatic (glucuronidation, β-oxidation, CYP-mediated oxidation) | Primarily hepatic (glucuronidation, β-oxidation, CYP-mediated oxidation) | Primarily hepatic (glucuronidation, β-oxidation, CYP-mediated oxidation) | Primarily hepatic (glucuronidation, β-oxidation, CYP-mediated oxidation) | [1][2][3] |
| Major Metabolite | Valproate glucuronide | Valproate glucuronide | Valproate glucuronide | Valproate glucuronide | [1] |
Note: The significant differences in serum protein binding are thought to be rate-limiting for hepatic clearance and contribute to the observed variations in elimination half-life among species.[6]
Experimental Protocols
Protocol 1: General Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of sodium valproate for parenteral administration.
Materials:
-
Valproic acid (liquid) or Sodium valproate (powder)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1N)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile filters (0.22 µm)
-
Sterile vials
-
pH meter
Procedure:
-
If starting with Valproic Acid:
-
In a sterile beaker, slowly add a molar equivalent of NaOH solution to the valproic acid to form sodium valproate. This is an exothermic reaction; perform this step on ice.
-
Monitor the pH of the solution, adjusting with NaOH until a neutral pH (7.0-7.4) is achieved.
-
-
If starting with Sodium Valproate powder:
-
Dissolve the sodium valproate powder in sterile saline or PBS to the desired final concentration.
-
-
Sterilization:
-
Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile vial.
-
-
Storage:
-
Store the sterile solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Administration Routes in Rodent Models
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.
A. Intraperitoneal (IP) Injection
-
Rationale: Commonly used for systemic administration in rodents due to its relative ease and rapid absorption.
-
Procedure:
-
Restrain the animal appropriately (e.g., by scruffing the neck for a mouse).
-
Tilt the animal's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn back, then inject the solution.
-
Recommended volume: < 2-3 mL for an adult mouse.[7]
-
B. Subcutaneous (SC) Injection
-
Rationale: Provides a slower, more sustained release compared to IP or IV routes.
-
Procedure:
-
Gently lift a fold of skin over the back or flank to create a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood, then inject the solution.
-
Recommended volume: < 2-3 mL per site for an adult mouse, dividing larger volumes into multiple sites.[7] A dose of 500 mg/kg has been administered subcutaneously in mice for neurodevelopmental studies.[5]
-
C. Intravenous (IV) Injection (Tail Vein)
-
Rationale: For rapid achievement of peak plasma concentrations and 100% bioavailability.
-
Procedure:
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a restraint device.
-
Using a 27-30 gauge needle, insert it into one of the lateral tail veins at a shallow angle.
-
Successful entry is often indicated by a flash of blood in the needle hub.
-
Slowly inject the solution.
-
Recommended volume: < 0.2 mL for an adult mouse.[7]
-
D. Oral Gavage (PO)
-
Rationale: To mimic the clinical route of administration and for studies requiring controlled oral dosing.
-
Procedure:
-
Measure the distance from the animal's incisors to the last rib to determine the appropriate gavage needle length.
-
Restrain the animal firmly by the scruff of the neck.
-
Gently insert a flexible, ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus.
-
Slowly administer the solution.
-
Recommended volume: 5-10 mL/kg for a mouse.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Valproic Acid's multifaceted mechanism of action.
Caption: A typical workflow for in vivo studies with VPA.
References
- 1. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serum protein binding and pharmacokinetics of valproate in man, dog, rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cea.unizar.es [cea.unizar.es]
Measuring the Effects of 2-Propylpentanoate on Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylpentanoate, more commonly known as Valproic Acid (VPA), is a short-chain fatty acid that has been widely used as an anticonvulsant and mood stabilizer.[1] Emerging evidence has highlighted its potential as an anti-cancer agent, primarily attributed to its activity as a histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDACs, VPA can alter chromatin structure and gene expression, leading to the modulation of various signaling pathways involved in cell proliferation, cell cycle arrest, and apoptosis.[2][3] These application notes provide detailed protocols and data for researchers investigating the anti-proliferative effects of this compound on cancer cells.
Mechanism of Action: Inhibition of Cell Proliferation
This compound exerts its anti-proliferative effects through multiple mechanisms. As an HDAC inhibitor, it can induce the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21, and downregulate the expression of cyclins, such as Cyclin D1.[3] This leads to cell cycle arrest, most commonly in the G0/G1 or G2/M phase, depending on the cell type.[1][3] Furthermore, VPA has been shown to activate the Wnt/β-catenin signaling pathway, which, paradoxically in some cancer types like glioma, can be associated with an inhibitory effect on proliferation.[4] The activation of this pathway by VPA is thought to occur through the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of β-catenin.[2][5][6]
Data Presentation: Quantitative Effects of this compound
The anti-proliferative efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Incubation Time (hours) |
| HeLa | Cervical Cancer | 32.06 | 24 |
| HeLa | Cervical Cancer | 21.29 | 48 |
| HeLa | Cervical Cancer | 14.51 | 72 |
| A549 | Non-small-cell Lung Cancer | 10.5 | 24 |
| A549 | Non-small-cell Lung Cancer | 6.8 | 48 |
| A549 | Non-small-cell Lung Cancer | 4.5 | 72 |
| IMR-32 | Neuroblastoma | 0.0027 | 24 |
| UKF-NB-2 | Neuroblastoma | 0.0026 | 24 |
| SK-N-AS | Neuroblastoma | 0.0024 | 24 |
| UKF-NB-3 | Neuroblastoma | 0.0033 | 24 |
| UKF-NB-4 | Neuroblastoma | 0.0037 | 24 |
| SF-763 | Glioblastoma | 0.0068 | 24 |
| SF-767 | Glioblastoma | 0.0054 | 24 |
| A-172 | Glioblastoma | 0.0063 | 24 |
| U-87 MG | Glioblastoma | 0.0060 | 24 |
| U-251 MG | Glioblastoma | 0.0062 | 24 |
Data compiled from multiple sources.[7][8]
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control | 69.93 | 22.01 | - |
| 2 mM VPA (24h) | 86.56 | 6.8 | - | |
| 2 mM VPA (48h) | 89.2 | 3.43 | - | |
| MDA-MB-231 | Control | - | - | 14.12 |
| 2 mM VPA (24h) | - | - | 36.7 | |
| 2 mM VPA (48h) | - | - | 36.26 | |
| MCF-7 | Control (24h) | 55.3 ± 1.98 | - | - |
| 2.0 mM VPA (24h) | 62.3 ± 4.18 | - | - | |
| Control (48h) | 54.86 ± 2.19 | - | - | |
| 2.0 mM VPA (48h) | 64.35 ± 4.57 | - | - | |
| Control (72h) | 55.44 ± 2.42 | - | - | |
| 2.0 mM VPA (72h) | 65.07 ± 3.19 | - | - |
Data represents the percentage of cells in each phase of the cell cycle.[1][9]
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effects.
Caption: VPA's effect on the Wnt/β-catenin signaling pathway.
Experimental Protocols
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound (VPA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of VPA in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the VPA dilutions to the respective wells. Include wells with medium only (blank) and vehicle-treated cells (control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Trypan Blue Exclusion Assay for Cell Viability
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Protocol:
-
Harvest cells and resuspend them in complete culture medium.
-
Mix a 1:1 ratio of the cell suspension and 0.4% Trypan Blue solution (e.g., 20 µL of cells + 20 µL of Trypan Blue).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
Cell Cycle Analysis by Flow Cytometry
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10^6 cells by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for p21 and Cyclin D1
This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p21, anti-Cyclin D1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities relative to the loading control.[10]
References
- 1. Valproic acid inhibits cell growth in both MCF-7 and MDA-MB231 cells by triggering different responses in a cell type-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Valproate inhibits colon cancer growth through cell cycle modification in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 7. brieflands.com [brieflands.com]
- 8. The effect of valproic acid on intrinsic, extrinsic, and JAK/STAT pathways in neuroblastoma and glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role and possible molecular mechanism of valproic acid in the growth of MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin D1 cooperates with p21 to regulate TGFβ-mediated breast cancer cell migration and tumor local invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing 2-Propylpentanoate-Induced Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to assess neurogenesis induced by 2-propylpentanoate, also known as valproic acid (VPA). This document includes detailed protocols for key experiments, a summary of quantitative data from relevant studies, and diagrams of the primary signaling pathways involved.
Introduction
This compound (valproic acid, VPA) is a widely used medication for epilepsy and bipolar disorder.[1] Beyond its primary clinical applications, VPA has been shown to influence neurogenesis, the process of generating new neurons.[2] The effects of VPA on neurogenesis are complex and can vary depending on the experimental model, the developmental stage, and the specific brain region being examined.[2][3] These notes will detail the methodologies to study these effects, providing a toolkit for researchers in neuroscience and drug development.
Key Signaling Pathways in VPA-Induced Neurogenesis
VPA is known to modulate several key signaling pathways that regulate neural stem cell proliferation and differentiation. The two most prominently cited pathways are the Wnt/β-catenin pathway and the ERK pathway.
Wnt/β-catenin Signaling Pathway
VPA can activate the Wnt/β-catenin signaling pathway, which is crucial for neurogenesis.[4] This activation is often mediated through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[4][5] Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in neuronal differentiation, such as NeuroD1.[4]
ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is another critical mediator of VPA's effects on neurogenesis. VPA treatment has been shown to increase the phosphorylation of ERK (p-ERK), leading to the activation of downstream targets that promote neuronal growth and survival.[6] This pathway is also utilized by various neurotrophic factors to regulate neurogenesis.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on VPA-induced neurogenesis, providing a comparative overview of experimental conditions and outcomes.
Table 1: In Vitro Studies on VPA-Induced Neurogenesis
| Cell Type | VPA Concentration | Treatment Duration | Key Findings | Reference |
| Human Neural Progenitor Cells | 250 µmol·L⁻¹ | 5-10 days | Increased expression of TUBB3, MAP2, SYNPR, PSD95, VGLUT2. | [7] |
| Mouse Stem Cells | 300 µmol·L⁻¹ | 16 days | Downregulation of neural markers, upregulation of myogenic markers. | [7] |
| Human Fetal Neural Stem Cells | 250–2500 µmol·L⁻¹ | 6-10 days | Dose- and time-dependent decrease in GFAP expression and neurosphere size. | [7] |
| Primary Rat Forebrain and Hippocampus | 50–5000 µmol·L⁻¹ | 14 days | Reduced astrocytic process length and misrouting. | [7] |
| H9 hESCs | 33–1000 µmol·L⁻¹ | 7 days | Dose-dependent decrease in OCT4, NANOG, TUBB3, NEUROG1, RELN, MAP2, MAPT. | [7] |
| Rat Hippocampal Neural Stem Cells | 0.3 and 1 mM | 24 hours | Concentration-dependent decrease in neurosphere number and cell proliferation. | [8] |
| Primary Hippocampal Stem Cells | 0.75 mM | 3 and 7 days | Increased proportion of Dcx-positive cells and increased expression of BDNF, GDNF, and NT-3. | [9] |
Table 2: In Vivo Studies on VPA-Induced Neurogenesis
| Animal Model | VPA Dosage | Treatment Duration | Key Findings | Reference |
| Adult Rats | Chronic treatment | Not specified | Increased phospho-ERK44/42 in anterior cingulate neurons; enhanced neurogenesis in the dentate gyrus. | [6] |
| Ferret Kits | 200 µg/g body weight, intraperitoneal | Postnatal days 6 and 7 | Modulated cerebellar cortical neurogenesis. | [2] |
| APP/PS1/Nestin-GFP Triple Transgenic Mice | Not specified | 4 weeks | Promoted cell proliferation and increased density of immature neurons in the dentate gyrus. | [4][5] |
| CSE Rats | 300 mg/kg | 6 times daily for 5 days | Reduced the number of newborn neurons in the subgranular area and subventricular zone. | [1] |
| Adult Rats | 300 mg/kg, twice daily | 14 days | Decreased levels of nestin, Notch1, Nrf2, DCX, SOX2, and BDNF. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Neurosphere Assay for Neural Stem Cell Proliferation
This protocol is used to assess the self-renewal and proliferation capacity of neural stem cells (NSCs) in response to VPA.
Materials:
-
Neural stem cell culture medium (e.g., DMEM/F12 with B27 supplement, N2 supplement, L-glutamine, penicillin/streptomycin)
-
Growth factors (e.g., EGF, bFGF)
-
This compound (VPA) stock solution
-
Non-adherent culture plates
-
Microscope with imaging capabilities
Procedure:
-
Isolate neural stem cells from the desired brain region (e.g., hippocampus or subventricular zone) of the animal model.
-
Plate the cells in non-adherent culture plates with neural stem cell culture medium supplemented with growth factors.
-
Add VPA to the culture medium at the desired final concentrations. Include a vehicle control.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-10 days to allow for neurosphere formation.
-
After the incubation period, count the number of neurospheres and measure their diameter using a microscope.
-
To assess self-renewal, collect the primary neurospheres, dissociate them into single cells, and re-plate them under the same conditions to assess secondary neurosphere formation.
Protocol 2: Immunocytochemistry for Neuronal Markers
This protocol is used to identify and quantify the differentiation of neural stem cells into neurons and other neural lineages following VPA treatment.
Materials:
-
Cultured cells on coverslips or tissue sections
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against neuronal markers (e.g., Tuj1 for immature neurons, NeuN for mature neurons, DCX for migrating neuroblasts, GFAP for astrocytes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fix the cells or tissue sections with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips or tissue sections and visualize using a fluorescence microscope.
-
Quantify the number of marker-positive cells relative to the total number of DAPI-positive cells.
Protocol 3: BrdU Labeling for Cell Proliferation
This in vivo protocol is used to label and track newly divided cells to assess the effect of VPA on cell proliferation in the brain.
Materials:
-
5-bromo-2'-deoxyuridine (BrdU) solution
-
Animal model
-
Standard immunohistochemistry reagents (see Protocol 2)
-
Primary antibody against BrdU
Procedure:
-
Administer VPA to the animal model according to the experimental design.
-
Inject the animals with BrdU (e.g., 50 mg/kg, intraperitoneally) to label dividing cells. The timing of BrdU injection relative to VPA treatment is critical and should be optimized for the specific research question.
-
After a designated survival period (e.g., 24 hours for proliferation, or several weeks for cell fate analysis), perfuse the animals and collect the brains.
-
Process the brain tissue for immunohistochemistry.
-
Perform immunohistochemical staining for BrdU. This typically requires a DNA denaturation step (e.g., with 2N HCl) to expose the BrdU epitope.
-
Co-stain with neuronal or glial markers to determine the fate of the newly divided cells.[6]
-
Quantify the number of BrdU-positive cells in the region of interest (e.g., the dentate gyrus of the hippocampus).[4]
Conclusion
The assessment of this compound-induced neurogenesis requires a multi-faceted approach, combining in vitro and in vivo models with a variety of cellular and molecular techniques. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the complex effects of VPA on the brain. Careful consideration of the experimental model, VPA dosage, and treatment duration is crucial for obtaining reproducible and meaningful results.
References
- 1. Sodium valproate suppresses abnormal neurogenesis induced by convulsive status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Induction of cerebellar cortical neurogenesis immediately following valproic acid exposure in ferret kits [frontiersin.org]
- 3. Frontiers | Valproic acid exposure decreases neurogenic potential of outer radial glia in human brain organoids [frontiersin.org]
- 4. Frontiers | Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 5. Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mood Stabilizer Valproate Promotes ERK Pathway-Dependent Cortical Neuronal Growth and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The control of adult neural stem cell proliferation and cognition by valproic acid - Nottingham ePrints [eprints.nottingham.ac.uk]
- 9. e-century.us [e-century.us]
- 10. Melatonin Ameliorates Valproic Acid-Induced Neurogenesis Impairment: The Role of Oxidative Stress in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-Propylpentanoate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-propylpentanoate, more commonly known as valproic acid (VPA), and its major metabolites. Valproic acid is a widely used antiepileptic drug, and monitoring its therapeutic levels, along with its metabolites, is crucial for optimizing efficacy and minimizing toxicity.
Analytical Standards
The accurate quantification of this compound and its metabolites relies on the availability of high-purity analytical standards. Certified reference materials (CRMs) or pharmaceutical secondary standards are recommended for the preparation of calibration curves and quality control samples.[1] While standards for the parent drug are readily available, obtaining standards for all metabolites can be challenging.
Below is a summary of commercially available analytical standards for this compound and some of its key metabolites. Researchers may need to consider custom synthesis for metabolites that are not commercially available.
| Analyte | Supplier | Catalog Number (Example) | Purity | Storage Conditions |
| 2-Propylpentanoic Acid (Valproic Acid) | Sigma-Aldrich | PHR1061 | Pharmaceutical Secondary Standard | 2-8°C |
| MilliporeSigma | 1708707 | USP Reference Standard | ||
| Valproic Acid β-D-Glucuronide | LGC Standards | TRC-V094760 | ≥98% | -20°C |
| Santa Cruz Biotechnology | sc-220054 | ≥96% | -20°C | |
| 3-Keto Valproic Acid Sodium Salt | Santa Cruz Biotechnology | sc-227931 | ≥95% | -20°C |
| MyBioSource | MBS8248552 | ≥95% | 2-8°C |
Metabolic Pathways of this compound
This compound undergoes extensive metabolism in the body, primarily in the liver, through several key pathways: glucuronidation, beta-oxidation, and omega-oxidation. Understanding these pathways is essential for identifying relevant metabolites to monitor.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Propylpentanoate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for yield issues encountered during the synthesis of 2-propylpentanoate and its analogs. The primary focus is on the Fischer-Speier esterification, the most common synthetic route.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A low yield in a Fischer esterification is typically due to the reaction not reaching completion or losses during workup. The reaction is an equilibrium process, meaning it is reversible.[1][2] To achieve a high yield, the equilibrium must be shifted towards the product side.
Common Causes for Low Yield:
-
Inefficient Water Removal: The formation of water as a byproduct will push the equilibrium back towards the reactants, limiting the yield.[3][4]
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction that may not reach equilibrium within the allotted time.[1]
-
Suboptimal Reagent Stoichiometry: Using a 1:1 ratio of carboxylic acid to alcohol will result in a maximum theoretical yield of only ~67% at equilibrium. Using an excess of one reactant (usually the less expensive alcohol) is necessary to drive the reaction forward.[4]
-
Low Reaction Temperature: The reaction rate is temperature-dependent. A temperature that is too low will lead to an exceptionally long reaction time.
-
Premature Reaction Termination: The reaction may not have been allowed to run long enough to reach equilibrium.
-
Losses During Workup: Significant amounts of the product can be lost during aqueous washes (if the ester has some water solubility) or multiple transfer steps.
Q2: I'm observing significant side product formation. What are they and how can I prevent them?
Side reactions can compete with the main esterification reaction, consuming reactants and complicating purification. The most common side reactions are dependent on the alcohol and reaction conditions used.
-
Ether Formation: At high temperatures, the alcohol can undergo acid-catalyzed dehydration to form a symmetric ether (e.g., 2 R-OH → R-O-R + H₂O). This is more common when using an excess of alcohol.
-
Alkene Formation: Secondary and especially tertiary alcohols are prone to elimination reactions under strong acid and heat, forming an alkene and water.[1]
-
Other Side Reactions: For the synthesis of related compounds like 2-propyl-2-pentenoic acid esters, different side reactions can occur.[5][6]
Prevention Strategies:
-
Optimize Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Choose the Right Catalyst: Use a milder catalyst like p-toluenesulfonic acid instead of concentrated sulfuric acid if elimination is a problem.[1]
-
Control Reaction Time: Do not let the reaction run for an excessively long time after reaching equilibrium, as this can promote side product formation.
Q3: The reaction seems to have stalled and is not reaching completion. Why is this happening?
A stalled reaction is almost always an issue related to the reaction equilibrium or catalyst activity.
-
Equilibrium Reached: The reaction has likely reached its equilibrium point based on the current conditions (reactant ratio, water concentration). To push it further, you must change these conditions by either adding more of one reactant or removing the water byproduct.[3][4]
-
Catalyst Deactivation: The catalyst may have been neutralized or degraded. This can happen if the reactants were not sufficiently pure and contained basic impurities.
-
Insufficient Mixing: In a heterogeneous mixture, poor stirring can lead to localized concentrations of reactants and slow the overall reaction rate.
Q4: I'm having difficulty purifying my final this compound product. What are the best practices?
Effective purification is crucial for obtaining a high-purity product and an accurate yield calculation.
-
Neutralize the Acid Catalyst: Before distillation, the crude product must be washed to remove the acid catalyst. A dilute solution of sodium bicarbonate (NaHCO₃) is typically used until CO₂ evolution ceases. This neutralizes both the catalyst and any unreacted 2-propylpentanoic acid.
-
Remove Unreacted Alcohol: If a low-boiling alcohol was used in excess, it can often be removed by rotary evaporation. For higher-boiling alcohols, careful fractional distillation is required. Washing with brine (saturated NaCl solution) can also help remove residual water-soluble alcohol.
-
Drying the Organic Layer: After aqueous washes, the organic layer will be saturated with water. Use an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the solid.
-
Final Purification: The final product is typically purified by fractional distillation under reduced pressure to prevent decomposition at high temperatures.
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound? The most common and direct method is the Fischer-Speier esterification of 2-propylpentanoic acid (also known as valproic acid) with the desired alcohol in the presence of an acid catalyst.[1][3]
How can I effectively remove water during the reaction? The most common laboratory method is using a Dean-Stark apparatus. This device continuously collects the water-solvent azeotrope, separates the denser water, and returns the solvent to the reaction flask, thereby driving the equilibrium towards the products.[1][4] Alternatively, using molecular sieves can also absorb the water as it is formed.
What are the best catalysts for this esterification? Commonly used catalysts are strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Lewis acids can also be used.[1][4] Sulfuric acid is inexpensive and effective but can cause charring and side reactions. p-TsOH is often a milder and cleaner alternative.
What are typical reaction times and temperatures? Reaction times can vary from 1 to 10 hours, with temperatures typically ranging from 60–120 °C, depending on the specific alcohol and catalyst used.[1] The reaction should be monitored by a suitable technique (e.g., TLC or GC) to determine completion.
Data Summary Tables
Table 1: Key Reaction Parameters for Fischer Esterification
| Parameter | Condition | Rationale & Impact on Yield |
| Reactant Ratio | 1:1 (Acid:Alcohol) | Results in low equilibrium conversion (~67%). |
| 1:3 (Acid:Alcohol) | Shifts equilibrium, increasing theoretical yield. | |
| 1:10+ (Acid:Alcohol) | Further shifts equilibrium for higher yield; alcohol may serve as solvent. | |
| Catalyst | None | Reaction is extremely slow; negligible yield. |
| H₂SO₄ (1-5 mol%) | Strong catalyst, fast reaction. May cause charring or side reactions. | |
| p-TsOH (1-5 mol%) | Milder catalyst, cleaner reaction, but may be slower. | |
| Water Removal | None | Equilibrium limits yield. |
| Dean-Stark Trap | Continuously removes water, drives reaction to completion (>95% yield). | |
| Molecular Sieves | Adsorbs water, drives reaction to completion. | |
| Temperature | Low (e.g., 60 °C) | Slower reaction rate, requires longer time. |
| High (e.g., 110 °C) | Faster reaction rate. Increases risk of side reactions (elimination/ether formation). |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Equilibrium not shifted | Use excess alcohol; remove water with a Dean-Stark trap. |
| Reaction incomplete | Increase reaction time or temperature; check catalyst amount. | |
| Side Products | Alcohol elimination/etherification | Lower the reaction temperature; use a milder catalyst (p-TsOH). |
| Stalled Reaction | Equilibrium reached | Remove water or add more of the excess reactant. |
| Catalyst inactive | Add fresh catalyst; ensure reactants are free of basic impurities. | |
| Purification Difficulty | Emulsion during workup | Add brine (saturated NaCl) to help break the emulsion. |
| Incomplete separation | Ensure complete neutralization of acid; use fractional distillation. |
Experimental Protocol
Protocol: Synthesis of Isopropyl this compound via Fischer Esterification
This protocol describes a representative procedure using isopropanol (B130326). Adjustments may be needed for other alcohols.
Materials:
-
2-Propylpentanoic acid (1.0 eq)
-
Isopropanol (5.0 eq)
-
Toluene (B28343) (as solvent for azeotropic water removal)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Boiling chips
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add 2-propylpentanoic acid, isopropanol, toluene, p-TsOH, and boiling chips to the flask.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction progress via TLC or GC if desired.
-
Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the bulk of the toluene and excess isopropanol using a rotary evaporator.
-
Workup: Transfer the remaining residue to a separatory funnel using diethyl ether or a similar organic solvent.
-
Washing: Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2x) to neutralize the catalyst and unreacted acid. (Caution: CO₂ evolution!).
-
Water (1x).
-
Brine (1x) to break any emulsions and begin the drying process.
-
-
Drying: Drain the organic layer into a clean flask and add anhydrous MgSO₄. Swirl and let it stand for 15-20 minutes.
-
Filtration: Filter the mixture to remove the drying agent. Rinse the flask and solid with a small amount of fresh solvent.
-
Concentration: Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure isopropyl this compound.
Visual Guides
Caption: The reversible Fischer-Speier esterification pathway.
Caption: Relationship between parameters and final yield.
Caption: A logical workflow for troubleshooting low yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. US4965401A - Process for the preparation of 2-propyl-2-pentenoic acid and its esters - Google Patents [patents.google.com]
- 6. EP0293752A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts - Google Patents [patents.google.com]
Technical Support Center: Optimizing 2-Propylpentanoate Dosage for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-propylpentanoate (Valproic Acid, VPA) in in vitro studies.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a common starting point is in the low millimolar (mM) range. For instance, a therapeutically relevant concentration of 500 µM has been used to study its effects on the ERK signaling pathway in primary human hepatocytes[1]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
2. What is the mechanism of action of this compound?
This compound, also known as valproic acid (VPA), has several mechanisms of action. It is a well-known histone deacetylase (HDAC) inhibitor, which can lead to changes in gene expression[2][3]. Additionally, it can modulate various signaling pathways, including the HDAC1/PTEN/Akt, PI3K/Akt, and ERK pathways[1][2][4][5]. It has also been shown to increase levels of the inhibitory neurotransmitter GABA in the central nervous system and block voltage-gated ion channels[3].
3. How soluble is this compound and what is the best way to prepare stock solutions?
2-Propylpentanoic acid is partially soluble in water, and its solubility can be increased with higher temperatures[6]. It is highly soluble in organic solvents like ethanol, ether, and chloroform[6]. The sodium salt of this compound is easily soluble in water and methanol (B129727) or ethanol.
For preparing stock solutions for cell culture, it is recommended to dissolve the sodium salt of this compound in sterile water or phosphate-buffered saline (PBS). If using the acid form, a small amount of a suitable organic solvent like DMSO can be used for initial solubilization, followed by dilution in culture medium. However, it is important to keep the final concentration of the organic solvent in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
4. What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways in vitro:
-
HDAC Inhibition: As an HDAC inhibitor, it impacts pathways regulated by histone acetylation[2][3].
-
PI3K/Akt Pathway: It can upregulate MICA and MICB expression in pancreatic cancer cells through a PI3K/Akt-dependent mechanism[4].
-
HDAC1/PTEN/Akt Pathway: VPA can inhibit this pathway, leading to apoptosis in gastric cancer cells[2].
-
ERK Pathway: It can activate the ERK (p42/p44) pathway in primary human hepatocytes[1]. It is also involved in the β-catenin-Ras-ERK-p21Cip/WAF1 pathway in neural progenitor cells[5].
-
MEK/ERK Pathway: VPA can lead to less effective MEK/ERK signaling, resulting in increased triglyceride synthesis in liver cells[3].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | The concentration of this compound may exceed its solubility limit in the medium. This is more likely with the acid form. | Use the sodium salt of this compound, which has higher aqueous solubility. Alternatively, prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium, ensuring the final solvent concentration is non-toxic to the cells. Warming the medium slightly may also help with solubility[6]. |
| High levels of cell death (cytotoxicity) observed at expected effective concentrations. | The cell line being used may be particularly sensitive to this compound. The concentration may be too high, leading to off-target effects or general toxicity. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your specific cell line. Start with a wide range of concentrations to identify a non-toxic working range. Consider that different cell types exhibit different sensitivities. |
| No observable effect at concentrations reported in the literature. | The nominal concentration in the medium may not reflect the actual cellular concentration due to factors like protein binding in the serum or cellular uptake[7][8]. The cell line may be resistant to the effects of this compound. | Increase the concentration of this compound in a stepwise manner. Reduce the serum concentration in your culture medium if experimentally feasible, as this can increase the free concentration of the compound. Verify the expression of the target proteins or pathways in your cell line. |
| Inconsistent or variable results between experiments. | Inconsistent preparation of this compound stock solutions. Variability in cell seeding density or passage number. Fluctuation in incubation times. | Prepare a large batch of the stock solution, aliquot, and store appropriately to ensure consistency. Standardize cell culture procedures, including seeding density and using a consistent range of passage numbers. Ensure precise timing for treatment and subsequent assays. |
Data Summary
Table 1: In Vitro Concentrations of this compound and Observed Effects
| Cell Type | Concentration | Observed Effect | Reference |
| Primary Human Hepatocytes | 500 µM | Activation of the ERK signaling pathway. | [1] |
| Murine Lymphocytes | ≤ 1.1 mM | Reduced activation-induced apoptosis. | [9] |
| Murine Lymphocytes | ≥ 3.3 mM | Promoted apoptotic cell death. | [9] |
| Rat Cerebral Cortex Neural Progenitor Cells | 1 mM | Induced differentiation and reduced proliferation. | [5] |
| Gastric Cancer Cells | Not specified | Inhibited HDAC1/2 activity and induced autophagy. | [2] |
| Pancreatic Cancer Cells | Not specified | Sensitized cells to NK cell-mediated lysis by upregulating MICA and MICB. | [4] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard cytotoxicity testing procedures[7][10].
-
Objective: To determine the cytotoxic effects of this compound on a specific cell line and establish the half-maximal inhibitory concentration (IC50).
-
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.
-
2. Western Blot Analysis of Protein Phosphorylation
This protocol provides a general framework for assessing changes in signaling pathways.
-
Objective: To determine the effect of this compound on the phosphorylation status of target proteins in a signaling cascade (e.g., Akt, ERK).
-
Materials:
-
Cells of interest
-
6-well plates or larger culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total form of the protein or a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: General experimental workflow for in vitro studies.
Caption: this compound signaling pathways.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Valproate activates ERK signaling pathway in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproic acid targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation via the induction of autophagy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valproic acid sensitizes pancreatic cancer cells to natural killer cell-mediated lysis by upregulating MICA and MICB via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic acid induces differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valproic acid exhibits biphasic effects on apoptotic cell death of activated lymphocytes through differential modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Propylpentanoate (Valproic Acid) Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the mass spectrometry analysis of 2-propylpentanoate, widely known as valproic acid (VPA).
Troubleshooting Guides
This section addresses specific problems that may arise during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing a poor or inconsistent signal for valproic acid?
A1: Poor signal intensity for valproic acid is a common issue and can be attributed to several factors:
-
Poor Fragmentation: Valproic acid is a small molecule and often exhibits poor fragmentation during tandem mass spectrometry (MS/MS), leading to a weak signal when using traditional multiple reaction monitoring (MRM).[1]
-
Ion Suppression: The sample matrix, especially in biological samples like plasma or serum, can significantly suppress the ionization of valproic acid.[2]
-
Suboptimal Ionization Source Parameters: Incorrect settings for temperature, gas flow, and voltage in the ion source can lead to inefficient ionization.
Troubleshooting Steps:
-
Utilize Pseudo-MRM: Since valproic acid shows poor fragmentation, a pseudo-MRM approach is often employed. This involves monitoring the transition of the precursor ion to itself (e.g., m/z 143.0 → 143.0).[1][3]
-
Optimize Sample Preparation: Employ a robust sample preparation method to minimize matrix effects. Techniques like protein precipitation, solid-phase extraction (SPE), or HybridSPE®-Precipitation can effectively clean up the sample.[1][2][4]
-
Tune the Mass Spectrometer: Regularly tune and calibrate your mass spectrometer to ensure optimal performance of the ion source, mass analyzer, and detector.
Q2: I am seeing unexpected peaks in my chromatogram. What could be the cause?
A2: Unexpected peaks can arise from various sources of interference:
-
Metabolites and Isomers: Valproic acid is extensively metabolized. Some metabolites, such as 2-ene-VPA and 4-ene-VPA, are isomeric and will have the same mass-to-charge ratio (m/z), making them indistinguishable by the mass spectrometer alone.[1]
-
Matrix Components: Endogenous substances from the biological matrix can co-elute with valproic acid and cause interference.
-
Contaminants: Common laboratory contaminants like plasticizers, detergents, and polymers (e.g., polyethylene (B3416737) glycol) can appear in your analysis.
Troubleshooting Steps:
-
Improve Chromatographic Separation: To resolve isomeric metabolites like 2-ene-VPA and 4-ene-VPA, optimization of the liquid chromatography (LC) method is crucial. This may involve trying different columns, mobile phases, or gradient profiles to achieve baseline separation.[1]
-
Perform a Blank Injection: Inject a solvent blank to identify peaks originating from the solvent or LC system.
-
Review Sample Handling: Ensure that all labware is clean and that plastics used are suitable for mass spectrometry to avoid leaching of contaminants.
Q3: My results show high variability. What are the potential sources of this imprecision?
A3: High variability in quantitative analysis can stem from several factors throughout the analytical workflow:
-
Inconsistent Sample Preparation: Variability in recovery during sample preparation is a major contributor to imprecision.
-
Matrix Effects: The extent of ion suppression or enhancement can vary between different samples, leading to inconsistent results.
-
Instrument Instability: Fluctuations in the performance of the LC or MS systems can introduce variability.
Troubleshooting Steps:
-
Use an Internal Standard (IS): Incorporate a stable isotope-labeled internal standard (e.g., valproic acid-d6) to compensate for variability in sample preparation and matrix effects.
-
Validate Sample Preparation Method: Ensure your sample preparation method is validated for reproducibility and recovery.
-
Monitor System Suitability: Regularly inject quality control (QC) samples to monitor the performance and stability of the analytical system.
Frequently Asked Questions (FAQs)
Q: What are the typical m/z values I should be monitoring for valproic acid and its common interferences?
A: The selection of m/z values is critical for a selective and sensitive assay. Refer to the data table below for common ions. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically monitored.
Q: What is "pseudo-MRM" and why is it used for valproic acid?
A: Pseudo-multiple reaction monitoring (pseudo-MRM) is a technique used for compounds that do not fragment well. Instead of monitoring a transition from a precursor ion to a product ion, the transition of the precursor ion to itself is monitored (e.g., m/z 143.0 → 143.0 for valproic acid).[1][3] This approach increases specificity compared to single ion monitoring (SIM) while providing a detectable signal for poorly fragmenting molecules.
Q: Can adduct formation be a problem in valproic acid analysis?
A: Adduct formation can be both a challenge and an opportunity. Uncontrolled adduct formation (e.g., with sodium or potassium) can lead to a decrease in the primary ion signal and increased complexity of the mass spectrum. However, intentional adduct formation, for instance with components of the mobile phase like acetate, can be used to create stable precursor ions for MS/MS analysis, which can enhance selectivity, especially when the parent molecule fragments poorly.[5][6]
Data Presentation
Table 1: Common m/z Values in this compound (Valproic Acid) Mass Spec Analysis (Negative Ion Mode)
| Analyte/Adduct | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Valproic Acid | 143.0 | 143.0 | Pseudo-MRM transition for the [M-H]⁻ ion.[1] |
| 2-ene-VPA / 4-ene-VPA | 140.9 | 140.9 | Isomeric metabolites, require chromatographic separation.[1] |
| Valproic Acid - Acetate Adduct | 203.0 | 143.0 | Can be used for enhanced selectivity.[7] |
| Valproic Acid - Sodium Acetate Adduct | 225.0 | 143.0 | Another potential adduct for selective analysis.[7] |
| Valproic Acid Dimer | 287.0 | 143.0 | Dimer formation can be utilized for quantification.[6] |
Experimental Protocols
Below are examples of commonly used experimental protocols for the analysis of valproic acid in biological matrices.
Protocol 1: Protein Precipitation Method
This is a simple and rapid method for sample cleanup.
-
Sample Collection: Collect 200 µL of plasma.
-
Precipitation: Add 600 µL of methanol (B129727) to the plasma sample.[8]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Method
SPE provides a cleaner sample compared to protein precipitation, which can be beneficial for reducing matrix effects.
-
Sample Pre-treatment: Acidify the plasma sample with an appropriate acid (e.g., phosphoric acid).
-
Conditioning: Condition an appropriate SPE cartridge (e.g., C8 or C18) with methanol followed by water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elution: Elute the valproic acid and its metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualizations
Below are diagrams illustrating key concepts and workflows in this compound mass spec analysis.
Caption: Troubleshooting workflow for common issues in valproic acid analysis.
Caption: A typical experimental workflow for valproic acid analysis.
References
- 1. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast determination of valproic acid in plasma samples from poisoning cases using HybridSPE-precipitation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The application of multiple analyte adduct formation in the LC-MS3 analysis of valproic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Technical Support Center: Addressing Valproic Acid-Induced Hepatotoxicity in Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating valproic acid (VPA)-induced hepatotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used to study VPA-induced hepatotoxicity?
A1: The most frequently used animal models are rats (Wistar and Sprague-Dawley strains) and mice (albino and ICR strains).[1][2][3][4][5] These models are chosen for their physiological and metabolic similarities to humans, making them suitable for studying drug-induced liver injury.
Q2: What is the typical dosage and administration route for inducing hepatotoxicity with VPA in rodents?
A2: Dosages in animal studies often range from 100 mg/kg/day to 500 mg/kg/day.[1][5][6] Administration is commonly performed via intraperitoneal (i.p.) injection or oral gavage for periods ranging from 7 to 28 days.[1][2][3][4][7] Higher doses, such as 300 mg/kg/day and above, are more likely to induce significant hepatotoxicity.[5]
Q3: What are the key mechanisms underlying VPA-induced hepatotoxicity?
A3: The primary mechanisms include:
-
Oxidative Stress: VPA administration leads to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system in the liver.[8][9][10] This is evidenced by decreased levels of antioxidants like glutathione (B108866) (GSH) and increased lipid peroxidation.[7][11][12]
-
Mitochondrial Dysfunction: VPA can impair mitochondrial function by inhibiting fatty acid β-oxidation and the electron transport chain, leading to decreased ATP synthesis.[11][12][13] This is a critical factor in the development of microvesicular steatosis, a common histological finding.[14][15]
-
Metabolic Dysregulation: VPA and its metabolites, particularly 4-ene-VPA, can interfere with lipid and carnitine metabolism.[1][11][14] This disruption contributes to the accumulation of fatty acids in the liver (steatosis).[8][16]
-
Inflammation and Immune Response: VPA can trigger an inflammatory response in the liver, characterized by the infiltration of inflammatory cells.[2][8][17]
Q4: Which biochemical markers are most reliable for assessing VPA-induced liver injury?
A4: The most common and reliable serum biomarkers are:
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST): Elevated levels of these enzymes are indicative of hepatocellular damage.[5][10][18][19]
-
Alkaline phosphatase (ALP): Increased ALP can suggest cholestatic injury.[10][20]
-
Alpha-glutathione S-transferase (α-GST): This is a sensitive marker for early liver injury.[3][21]
Q5: What are the expected histopathological changes in the liver following VPA administration?
A5: Common histopathological findings include:
-
Steatosis (Fatty Liver): Accumulation of lipid droplets within hepatocytes, which can be microvesicular or macrovesicular.[15][16][22]
-
Hepatocellular Necrosis: Death of liver cells, often observed as focal areas of damage.[2][21][22]
-
Inflammatory Cell Infiltration: Presence of inflammatory cells, such as lymphocytes and neutrophils, in the liver tissue.[2][17][23]
-
Vascular Congestion and Degeneration: Damage to the blood vessels within the liver.[23][24]
Troubleshooting Guides
Issue 1: Inconsistent or No Significant Elevation in Liver Enzymes (ALT/AST)
| Possible Cause | Troubleshooting Step |
| Insufficient VPA Dose or Duration | The dose of VPA may be too low or the treatment period too short to induce significant liver damage. Review the literature for appropriate dose-response and time-course studies in your specific animal model.[3][5] Consider increasing the dose (e.g., to 300-500 mg/kg/day) or extending the treatment duration.[1][3][5] |
| Animal Strain/Age Variability | Different strains and ages of rodents can have varying susceptibilities to VPA-induced hepatotoxicity.[15] Ensure you are using a consistent and appropriate animal model. Younger animals may be more susceptible.[14][15] |
| Improper Sample Handling | Hemolysis of blood samples can falsely elevate AST levels. Ensure proper blood collection and serum separation techniques. Store serum samples at -80°C if not analyzed immediately. |
| Assay Kit Issues | The enzymatic assay kits for ALT and AST may be expired or improperly calibrated. Validate your assay with positive controls and ensure proper storage and handling of reagents. |
Issue 2: High Variability in Histopathological Findings
| Possible Cause | Troubleshooting Step |
| Inconsistent VPA Administration | Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper technique to avoid accidental administration into the lungs. |
| Subjective Scoring of Lesions | Histopathological scoring can be subjective. Develop a clear and standardized scoring system for steatosis, necrosis, and inflammation. Have slides evaluated by at least two independent, blinded observers. |
| Sectioning and Staining Artifacts | Improper tissue fixation, processing, or staining can lead to artifacts that may be misinterpreted as pathological changes. Ensure standardized protocols for histology. |
| Individual Animal Response | Biological variability is inherent in animal studies. Increase the number of animals per group to improve statistical power and account for individual differences in response to VPA. |
Issue 3: Contradictory Results Between Biochemical Markers and Histopathology
| Possible Cause | Troubleshooting Step |
| Timing of Sample Collection | The peak of biochemical marker elevation may not coincide with the most severe histopathological changes. Conduct a time-course study to determine the optimal time point for assessing both parameters.[3][21] For instance, some studies show that oxidative stress markers can be detected before significant necrosis or steatosis.[3] |
| Different Aspects of Liver Injury | Biochemical markers reflect overall hepatocellular damage, while histopathology provides a detailed view of the type and location of injury. Consider using a broader panel of markers, including those for cholestasis (ALP) and specific mechanisms like oxidative stress (e.g., 15-F2t-IsoP, LPO).[3][21] |
| Regenerative Processes | The liver has a high regenerative capacity. If samples are collected late in the study, some of the initial damage may have been repaired, leading to lower enzyme levels despite persistent histological changes. |
Quantitative Data Summary
Table 1: Effects of Valproic Acid on Serum Biochemical Markers in Rodents
| Animal Model | VPA Dose and Duration | ALT | AST | Reference |
| Rats | 500 mg/kg/day, i.p. for 14 days | Significantly increased | Significantly increased | [3] |
| Rats | 100-500 mg/kg/day | Dose-dependent increase | Dose-dependent increase | [5] |
| Rats | 250 & 500 mg/kg, i.p. for 15 days | Significant increase | Significant increase | [7] |
| Mice | 300 mg/kg/day, i.p. for 14 days | Considerable increase | Not significantly changed | [2] |
Table 2: Effects of Valproic Acid on Liver Oxidative Stress Markers in Rats
| Marker | VPA Dose and Duration | Observation | Reference |
| 15-F2t-Isoprostane (15-F2t-IsoP) | 500 mg/kg/day, i.p. for 2-14 days | Elevated after day 2 | [3][21] |
| Lipid Hydroperoxides (LPO) | 500 mg/kg/day, i.p. for 7-14 days | Elevated after day 7 | [3][21] |
| Thiobarbituric Acid Reactive Substances (TBARS) | 500 mg/kg/day, i.p. for 14 days | Increased at day 14 | [3][21] |
| Glutathione (GSH) | 250 & 500 mg/kg, i.p. for 15 days | Depleted | [7] |
Detailed Experimental Protocols
Protocol 1: Induction of VPA Hepatotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard chow and water.
-
VPA Solution Preparation: Dissolve sodium valproate in 0.9% saline to the desired concentration (e.g., for a 500 mg/kg dose, prepare a 50 mg/mL solution).
-
Administration: Administer VPA (500 mg/kg) or vehicle (0.9% saline) intraperitoneally (i.p.) once daily for 14 consecutive days.[3][21]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, and changes in behavior.
-
Sample Collection: At the end of the treatment period (24 hours after the last dose), anesthetize the animals and collect blood via cardiac puncture for serum biochemical analysis. Euthanize the animals and perfuse the liver with ice-cold saline. Collect liver tissue for histopathology and biochemical assays (e.g., oxidative stress markers).
Protocol 2: Assessment of Liver Histopathology
-
Tissue Fixation: Fix a portion of the liver tissue in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) for general morphological evaluation.
-
Microscopic Examination: Examine the stained sections under a light microscope.
-
Scoring: Score the liver sections for the following features on a semi-quantitative scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe):
-
Steatosis: Presence and distribution of lipid vacuoles.
-
Hepatocellular Necrosis: Areas of cell death.
-
Inflammation: Infiltration of inflammatory cells.
-
Sinusoidal Dilation and Congestion. [17]
-
Protocol 3: Measurement of Oxidative Stress Markers (TBARS Assay)
-
Tissue Homogenization: Homogenize a weighed portion of liver tissue in ice-cold potassium chloride (1.15%).
-
Reaction Mixture: To the homogenate, add sodium dodecyl sulfate, acetic acid, and thiobarbituric acid (TBA).
-
Incubation: Heat the mixture at 95°C for 60 minutes.
-
Extraction: After cooling, add n-butanol and pyridine, vortex, and centrifuge.
-
Spectrophotometry: Measure the absorbance of the organic layer at 532 nm.
-
Calculation: Calculate the concentration of TBARS (expressed as malondialdehyde, MDA) using a standard curve of 1,1,3,3-tetramethoxypropane.
Visualizations
References
- 1. Hepatotoxicity in rat following administration of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-lipoic acid ameliorates sodium valproate-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential Hepatotoxic Effects of Sodium Valproate at Different Doses in Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative stress as a mechanism of valproic acid-associated hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Valproic acid induced liver injury: An insight into molecular toxicological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. seragpsych.com [seragpsych.com]
- 14. researchgate.net [researchgate.net]
- 15. The hepatotoxicity of valproic acid and its metabolites in rats. I. Toxicologic, biochemical and histopathologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of amiodarone and valproic acid induced liver steatosis in mouse in vivo act as a template for other hepatotoxicity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. farmaciajournal.com [farmaciajournal.com]
- 19. researchgate.net [researchgate.net]
- 20. The effects of gallic acid on inflammation and oxidative stress in valproic acid-induced hepatotoxicity in rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. Valproic acid I: time course of lipid peroxidation biomarkers, liver toxicity, and valproic acid metabolite levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Predicting Valproate-Induced Liver Injury Using Metabolomic Analysis of Ex Ovo Chick Embryo Allantoic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] Evaluation of Hepatotoxicity of Valproic acid in albino mice , Histological and Histoistochemical studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Solid-Phase Extraction of 2-Propylpentanoate
Welcome to the technical support center for the solid-phase extraction (SPE) of 2-propylpentanoate (valproic acid). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their extraction protocols and achieve reliable, high-purity yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the solid-phase extraction of this compound.
Q1: Why am I experiencing low recovery of this compound?
A1: Low recovery is a frequent issue in SPE and can stem from several factors throughout the extraction process.[1][2] The primary reasons include improper sorbent selection, suboptimal pH conditions during sample loading and elution, insufficient elution solvent strength or volume, and issues with the flow rate.[1][3][4][5]
To troubleshoot, consider the following:
-
Sorbent-Analyte Mismatch: this compound is an acidic compound. For reversed-phase SPE, ensure you are using a sorbent that provides adequate retention for a moderately polar analyte. If retention is too strong, consider a less retentive phase.[1]
-
pH of the Sample: To ensure retention on a reversed-phase sorbent, the pH of the sample should be adjusted to at least 2 units below the pKa of this compound (~4.7) to keep it in its neutral, less polar form.
-
Elution Solvent Strength and pH: For elution, the pH should be raised to ionize the analyte, making it more polar and less retained. An elution solvent containing a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) can be effective. Also, ensure the organic solvent in your eluent is strong enough and the volume is sufficient to completely desorb the analyte.[1][3]
-
Flow Rate: A flow rate that is too high during sample loading can prevent proper interaction between the analyte and the sorbent, leading to breakthrough.[4][5] Conversely, an excessively slow elution flow rate might not be efficient. A typical flow rate is around 1 mL/min.[3]
Q2: What is causing poor reproducibility in my this compound extractions?
A2: Poor reproducibility can be frustrating and is often traced back to inconsistencies in the experimental protocol.[2][3] Key areas to investigate include:
-
Inconsistent Sample Pre-treatment: Ensure that the pH adjustment and any dilution steps are performed consistently for every sample.[3]
-
Cartridge Conditioning: The sorbent bed must be properly conditioned and never allowed to dry out before sample loading.[1][3] Inconsistent conditioning can lead to variable analyte retention.
-
Variable Flow Rates: Use a vacuum manifold with flow control or an automated system to maintain consistent flow rates across all samples.[5]
-
Sorbent Bed Drying: Ensure the sorbent bed does not dry out after conditioning and before sample application.[1]
Q3: How can I remove interferences and obtain a cleaner this compound extract?
A3: The presence of co-eluting interferences can affect the accuracy of downstream analysis. To improve the purity of your extract:
-
Optimize the Wash Step: The wash solvent should be strong enough to remove weakly bound impurities without eluting the this compound.[2][3] For reversed-phase SPE of this compound, a wash with a low percentage of organic solvent in acidified water is a good starting point.
-
Sorbent Selectivity: If interferences have similar properties to this compound, consider using a more selective sorbent, such as a mixed-mode or ion-exchange sorbent.[3]
-
Sample Pre-treatment: Depending on the sample matrix, pre-treatment steps like protein precipitation or liquid-liquid extraction can remove a significant amount of interferences before SPE.[3][6]
Quantitative Data Summary
The following tables provide a summary of typical parameters that can be optimized for the SPE of this compound. These values are starting points and may require further optimization based on the specific sample matrix and analytical requirements.
Table 1: SPE Sorbent and Solvent Selection for this compound
| Parameter | Recommendation for Reversed-Phase SPE | Rationale |
| Sorbent Type | C8 or C18 | Good retention for moderately nonpolar compounds in their neutral form.[7] |
| Sample pH | ~2.7 (adjust with a weak acid like formic or acetic acid) | To ensure this compound (pKa ~4.7) is protonated and neutral for better retention. |
| Wash Solvent | 5-10% Methanol (B129727) in water (pH ~2.7) | To remove polar interferences without eluting the analyte. |
| Elution Solvent | Methanol with 2-5% Ammonium Hydroxide | To deprotonate this compound, making it ionic and easily eluted. |
Table 2: Troubleshooting Low Recovery of this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Analyte Breakthrough during Loading | Decrease sample loading flow rate to 0.5-1 mL/min.[8] | Increased analyte interaction with the sorbent, leading to better retention. |
| Verify sample pH is at least 2 units below pKa. | Ensures the analyte is in its neutral form for optimal retention. | |
| Analyte Loss during Wash Step | Decrease the percentage of organic solvent in the wash solution.[2] | Minimizes premature elution of the analyte. |
| Incomplete Elution | Increase the volume of the elution solvent.[1][3] | Ensures complete desorption of the analyte from the sorbent. |
| Increase the strength of the elution solvent (higher % organic or stronger base).[2][3] | Overcomes strong analyte-sorbent interactions. |
Experimental Protocols
Protocol 1: Reversed-Phase SPE of this compound from an Aqueous Matrix
This protocol is a general guideline for the extraction of this compound from a simple aqueous matrix like plasma or serum after protein precipitation.
-
Sample Pre-treatment:
-
To 1 mL of sample, add a protein precipitation agent (e.g., acetonitrile (B52724) or trichloroacetic acid).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Take the supernatant and adjust the pH to ~2.7 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol.
-
Equilibrate the cartridge by passing 3 mL of water adjusted to pH ~2.7. Do not allow the cartridge to go dry.[1]
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.[3]
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water (pH ~2.7) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 5-10 minutes to remove the aqueous wash solvent.[3]
-
-
Elution:
-
Elute the this compound with 2 x 1.5 mL of methanol containing 2% ammonium hydroxide. Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical method (e.g., mobile phase for LC-MS).
-
Visualizations
Diagram 1: General SPE Workflow
Caption: A generalized workflow for solid-phase extraction.
Diagram 2: Troubleshooting Logic for Low Recovery
Caption: A logical workflow for troubleshooting low analyte recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. hawach.com [hawach.com]
- 3. silicycle.com [silicycle.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. biotage.com [biotage.com]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
Technical Support Center: 2-Propylpentanoate HPLC Analysis
This guide provides troubleshooting solutions for peak tailing issues encountered during the HPLC analysis of 2-propylpentanoate (valproic acid), a carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I measure it?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a prolonged trailing edge.[1] In an ideal separation, peaks are symmetrical and Gaussian in shape.[2] Tailing can compromise resolution, affect the accuracy of peak integration, and lead to poor reproducibility.[2]
It is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[2][3]
-
Tailing Factor (USP Tf): Tf = W₀.₀₅ / 2A
-
W₀.₀₅: Peak width at 5% of the peak height.
-
A: Distance from the peak's leading edge to the apex at 5% height.[2]
-
Q2: My this compound peak is tailing. What is the most likely cause?
A2: For an acidic compound like this compound, the most common causes are related to secondary chemical interactions with the stationary phase and improper mobile phase pH.[4][5]
-
Secondary Silanol (B1196071) Interactions: The carboxylic acid group of this compound can interact with residual, unreacted silanol groups on the surface of silica-based columns. This secondary retention mechanism leads to tailing.[1][3][6]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (~4.7), the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms. This dual state leads to peak broadening and tailing.[7][8]
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is critical for controlling the ionization state of acidic analytes. To achieve a sharp, symmetrical peak for this compound, the mobile phase pH should be set at least 1.5-2 pH units below its pKa.[8][9] This ensures the analyte is predominantly in its single, neutral (un-ionized) form, which minimizes secondary interactions with the stationary phase.[8][10] A low pH (~2.5-3.0) also suppresses the ionization of surface silanol groups, further reducing unwanted interactions.[3][10]
Q4: All the peaks in my chromatogram are tailing, not just this compound. What should I investigate?
A4: When all peaks exhibit tailing, the issue is likely mechanical or system-wide rather than chemical.[11] Common culprits include:
-
Column Void: A void or channel may have formed at the column inlet due to silica (B1680970) dissolution (especially at high pH) or pressure shocks.[10] This disrupts the flow path, causing band broadening and tailing.[12]
-
Extra-Column Volume: Excessive volume outside of the column (e.g., from long or wide-diameter tubing, or poorly made connections) can cause all peaks to tail, particularly those that elute early.[7][11]
-
Column Contamination: A buildup of strongly retained impurities on the column frit or packing material can distort peak shapes.[4][13]
Q5: Can my sample preparation be causing peak tailing?
A5: Yes, several aspects of sample preparation can lead to poor peak shape:
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[2][4]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 40% acetonitrile), it can cause peak distortion.[2][14]
-
Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography.[2]
Data Presentation
Table 1: Key Method Parameters to Mitigate Peak Tailing for Acidic Compounds
| Parameter | Recommended Setting | Rationale | Citations |
| Mobile Phase pH | 2.5 - 3.0 | Ensures this compound is in its un-ionized form and suppresses silanol activity. | [9][10][11] |
| Buffer Concentration | 20 - 50 mM | Maintains a stable pH and helps mask residual silanol interactions. | [2][6][10] |
| Column Type | High-purity, end-capped C18/C8 | Minimizes the number of free silanol groups available for secondary interactions. | [10][11][14] |
| Injection Volume | < 20 µL (typical) | Prevents column overload. | [2][15] |
| Sample Solvent | Weaker than or equal to mobile phase | Avoids peak distortion caused by solvent effects. | [2][14] |
| Connecting Tubing ID | ≤ 0.005 inches (0.12 mm) | Minimizes extra-column volume and band broadening. | [7][14] |
Experimental Protocols
Protocol 1: Buffered Mobile Phase Preparation (pH 3.0)
-
Objective: To prepare a buffered mobile phase that controls the ionization state of this compound.
-
Materials: HPLC-grade water, acetonitrile, potassium phosphate (B84403) monobasic (KH₂PO₄), phosphoric acid.
-
Methodology:
-
Weigh an appropriate amount of KH₂PO₄ to make a 25 mM aqueous solution (e.g., 3.4 g per 1 L of water).
-
Dissolve the KH₂PO₄ in HPLC-grade water.
-
Adjust the pH of the aqueous solution to 3.0 using dilute phosphoric acid.
-
Filter the aqueous buffer through a 0.22 µm filter.
-
Prepare the final mobile phase by mixing the filtered aqueous buffer with the desired amount of acetonitrile (e.g., 60:40 v/v aqueous buffer:acetonitrile).
-
Degas the final mobile phase using sonication or helium sparging before use.
-
Protocol 2: Column Flushing and Regeneration
-
Objective: To clean a contaminated column that is causing poor peak shape and high backpressure.
-
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the detector cell.[14]
-
Flush Buffer: Wash the column with mobile phase that does not contain any buffer salts (e.g., water/acetonitrile) for at least 20 column volumes to remove precipitated salts.
-
Strong Solvent Wash: Sequentially wash the column with progressively stronger, miscible solvents. For a reversed-phase C18 column, a typical sequence is:
-
100% Water
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol
-
-
Flush with at least 10-20 column volumes of each solvent.[3][12]
-
Re-equilibration: Before returning to the analytical method, flush the column with the mobile phase (including buffer) until the baseline is stable.
-
Mandatory Visualization
Troubleshooting workflow for HPLC peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromtech.com [chromtech.com]
- 8. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. agilent.com [agilent.com]
- 13. uhplcs.com [uhplcs.com]
- 14. benchchem.com [benchchem.com]
- 15. bvchroma.com [bvchroma.com]
minimizing off-target effects of 2-propylpentanoate in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of 2-propylpentanoate (Valproic Acid, VPA) in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound (VPA) in cell lines?
A1: this compound, or valproic acid (VPA), is a broad-spectrum histone deacetylase (HDAC) inhibitor, which is the primary source of its on-target and off-target effects.[1][2] Its off-target effects are extensive and can influence experimental outcomes through several mechanisms:
-
Epigenetic Reprogramming: Beyond histone acetylation, VPA can induce widespread epigenetic changes, including DNA demethylation of certain genes, which can stably alter gene expression.[3] It can also directly interact with and change the spatial conformation of DNA and histones.[4]
-
Signaling Pathway Modulation: VPA is known to affect multiple critical signaling pathways that may not be the primary focus of an investigation. These include the GSK-3β, Notch1, and β-catenin-Ras-ERK pathways.[5][6][7]
-
Gene Expression Alterations: VPA treatment can lead to significant changes in the expression of hundreds of genes, including those involved in cell growth, metastasis, and neuronal function.[3][8][9] For instance, in HEK 293 cells, VPA induces genes associated with tumor growth and metastasis like MMP2.[3]
-
GABAergic System Modulation: VPA can enhance the activity of the inhibitory neurotransmitter GABA, which may be an unwanted variable in non-neuronal or specific neuronal cell models.[10]
Q2: How can I minimize these off-target effects in my experiments?
A2: Minimizing off-target effects is crucial for data integrity. Key strategies include:
-
Dose Optimization: The most critical step is to determine the minimal effective concentration required for your specific on-target effect. Perform a thorough dose-response analysis for your cell line and experimental endpoint. VPA's toxic and off-target effects are strongly dose-dependent.[11][12]
-
Use Appropriate Controls: To differentiate between HDAC-dependent and other off-target effects, consider using other HDAC inhibitors with different chemical structures or class specificities as controls.[13]
-
Understand Cell-Type Specificity: The effects of VPA can vary dramatically between different cell lines.[14] For example, VPA treatment can cause a G0/G1 cell cycle arrest in MCF-7 breast cancer cells, while inducing a G2/M block in MDA-MB-231 cells.[14] Therefore, it is essential to characterize the specific effects of VPA in your chosen cell line.
-
Limit Exposure Time: Use the shortest incubation time necessary to achieve your desired outcome, as many off-target effects are time-dependent.
Q3: At what concentrations are the off-target effects of VPA typically observed?
A3: The effective concentration of VPA varies widely depending on the cell type and the measured endpoint.
-
HDAC Inhibition: The IC50 value for the direct inhibition of HDAC1 is approximately 0.4 mM.[2]
-
Cell Growth Inhibition: IC50 values for inhibiting cell proliferation can range from the low micromolar (µM) range in some cancer cell lines to the millimolar (mM) range in others (see Table 1).[15][16][17]
-
Gene Expression: Significant changes in gene expression have been noted at concentrations of 1 mM.[3][8]
-
Cell Toxicity: Cell detachment and death can be observed at concentrations as low as 1 mM in sensitive cell lines like differentiated SH-SY5Y cells.[12]
Q4: Are the off-target effects of VPA consistent across all cell lines?
A4: No, the effects are highly cell-type specific. The genetic and epigenetic background of a cell line dictates its response to VPA. For example, in breast cancer cells, VPA treatment leads to apoptosis in MCF-7 cells but triggers an inflammatory response in MDA-MB-231 cells.[14] This highlights the importance of empirical validation in your specific experimental model rather than relying on data from other cell lines.
Troubleshooting Guide
Problem: High levels of cell death, detachment, or morphological changes after VPA treatment.
-
Possible Cause: VPA can be toxic to cells, especially at higher concentrations or in sensitive cell types. In differentiated SH-SY5Y cells, a 1 mM concentration of VPA caused a 44% reduction in adherent cells, while 10 mM led to a 95.9% reduction.[12]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of VPA concentrations (e.g., from 100 µM to 10 mM) to determine the toxicity threshold for your specific cell line.
-
Reduce Concentration: Based on the dose-response data, select a concentration that achieves the desired biological effect with minimal toxicity.
-
Check Protocol: Ensure the VPA was properly reconstituted and diluted. Errors in preparation can lead to excessively high concentrations.[11]
-
Reduce Incubation Time: Shorten the duration of VPA exposure to see if toxicity is reduced.
-
Problem: Experimental results are inconsistent or not reproducible.
-
Possible Cause:
-
Inconsistent VPA Preparation: Lyophilized VPA must be completely dissolved to ensure a homogenous stock solution.[11]
-
Cell Passage Number: The phenotype and VPA sensitivity of cell lines can change at high passage numbers.
-
Cell-Type Specificity: The expected outcome may not occur in your cell line due to its unique biological context.[14]
-
-
Troubleshooting Steps:
-
Standardize VPA Preparation: Prepare a large batch of VPA stock solution, aliquot, and store at -20°C or -80°C to ensure consistency across experiments. Always vortex thoroughly after dissolving.[11]
-
Maintain Low Passage Numbers: Use cells within a defined, low passage number range for all experiments.
-
Validate in Your System: Confirm the expected effects (e.g., histone hyperacetylation) in your cell line before proceeding with more complex downstream experiments.
-
Quantitative Data Summary
Table 1: IC50 Values of VPA for Cell Growth Inhibition in Various Cell Lines
| Cell Line Type | Cell Line Name | IC50 Value | Exposure Time |
| Neuroblastoma | IMR-32 | 2.697 µM | 24 h |
| Neuroblastoma | SK-N-AS | 2.391 µM | 24 h |
| Neuroblastoma | UKF-NB-2 | 2.560 µM | 24 h |
| Glioblastoma | SF-767 | 5.385 µM | 24 h |
| Glioblastoma | SF-763 | 6.809 µM | 24 h |
| Glioblastoma | A-172 | 6.269 µM | 24 h |
| Cervical Cancer | HeLa | 32.06 mM | 24 h |
| Cervical Cancer | HeLa | 21.29 mM | 48 h |
| Cervical Cancer | HeLa | 14.51 mM | 72 h |
| Data compiled from multiple sources.[15][16][17] |
Table 2: Summary of Concentration-Dependent Off-Target Effects of VPA
| Concentration | Cell Line(s) | Observed Effect |
| 1 mM | HEK 293 | Induction of genes associated with tumor growth and metastasis (e.g., MMP2).[3] |
| 1 mM | Rat Cortical Neurons | Altered expression of over 1,300 genes; disruption of excitatory/inhibitory balance.[8][9] |
| 1 mM | MCF-7 Cells | G0/G1 cell cycle arrest.[14] |
| 1 mM | MDA-MB-231 Cells | G2/M cell cycle arrest.[14] |
| 1 mM - 10 mM | Differentiated SH-SY5Y | Significant, dose-dependent cell detachment and death.[12] |
| 0.5 - 2 mM | Mouse/Human Fibroblasts | Commonly used range for cellular reprogramming experiments.[11] |
Key Experimental Protocols
Protocol 1: VPA Stock Solution Preparation and Cell Treatment
This protocol describes how to prepare VPA for use in cell culture experiments.
-
Materials:
-
Lyophilized valproic acid, sodium salt (e.g., Sigma-Aldrich)
-
Sterile cell culture medium or sterile PBS
-
50 mL conical tube
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Calculate the mass of VPA needed to make a concentrated stock solution (e.g., 1 M in sterile PBS or water). Note: VPA is often used at a final concentration of 0.5-2 mM, so a direct dilution in medium is also feasible for smaller volumes.[11]
-
Weigh the lyophilized VPA powder in a sterile conical tube inside a biological safety cabinet.
-
Add the calculated volume of sterile solvent (e.g., cell culture medium) directly to the VPA powder.
-
Pipette up and down and vortex the solution until the VPA is completely dissolved. This is a critical step to ensure homogeneity.[11]
-
Sterile-filter the VPA-supplemented medium or stock solution using a 0.22 µm syringe filter.
-
For cell treatment, add the appropriate volume of the stock solution to your cell culture plates to achieve the desired final concentration. Ensure thorough mixing by gently swirling the plate.
-
Always include a vehicle-treated control group (cells treated with the same volume of the solvent used to dissolve the VPA).
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a method to quantify the effect of VPA on cell viability.
-
Materials:
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO or solubilization buffer
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of VPA in culture medium.
-
Remove the old medium from the cells and add 100 µL of the VPA-containing medium (or control medium) to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualized Pathways and Workflows
Caption: VPA inhibits GSK-3β, leading to CREB activation and increased BDNF expression.[5]
Caption: VPA activates Notch1 signaling, which suppresses ASCL1 and induces apoptosis.[6]
Caption: A general workflow for assessing the effects of VPA on cultured cells.
References
- 1. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. news-medical.net [news-medical.net]
- 5. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproic Acid Activates Notch1 Signaling and Induces Apoptosis in Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valproic acid induces differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valproic acid induces up- or down-regulation of gene expression responsible for the neuronal excitation and inhibition in rat cortical neurons through its epigenetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Valproic Acid Causes Extensive Cell Detachment and Death in Differentiated Sh-SY5Y Cell Cultures: An In Vitro Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The activity of antiepileptic drugs as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Valproic acid inhibits cell growth in both MCF-7 and MDA-MB231 cells by triggering different responses in a cell type-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of valproic acid on intrinsic, extrinsic, and JAK/STAT pathways in neuroblastoma and glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. brieflands.com [brieflands.com]
Technical Support Center: Stereoselective Synthesis of 2-Propylpentanoate Analogs
Welcome to the technical support center for the stereoselective synthesis of 2-propylpentanoate analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound analogs?
The main challenges include controlling stereochemistry at the α-carbon, achieving high enantiomeric excess (ee), overcoming low reaction yields due to steric hindrance, and the purification of the final chiral carboxylic acid from racemic or diastereomeric mixtures.[1][2][3] The choice of synthetic strategy, particularly the chiral auxiliary or catalyst, is critical for success.[4][5][6]
Q2: Which chiral auxiliaries are commonly used for the asymmetric synthesis of this compound analogs?
Several chiral auxiliaries have been successfully employed to introduce stereocontrol in the synthesis of valproic acid analogs. The selection of the auxiliary can significantly impact the diastereoselectivity of the key alkylation step. Commonly used auxiliaries include Evans' oxazolidinones and SAMP/RAMP hydrazones.[4][5][6]
Q3: How can I purify the final enantiomers of a this compound analog?
Purification of chiral carboxylic acids can be achieved through several methods. Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase, is a direct method for separating enantiomers.[1][7][8] An alternative approach is the formation of diastereomeric salts by reacting the racemic acid with a chiral base (e.g., brucine, strychnine).[9] These diastereomers can then be separated by crystallization, followed by regeneration of the enantiomerically pure acid.[9]
Q4: What analytical techniques are essential for characterizing the stereochemical purity of my synthesized analogs?
Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (ee) of the final product.[8] It allows for the separation and quantification of each enantiomer. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to determine enantiomeric purity.
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Diastereoselectivity in the Alkylation Step
Q: My alkylation reaction to introduce the propyl group is resulting in a low enantiomeric/diastereomeric excess. What are the potential causes and solutions?
Low stereoselectivity in the alkylation of enolates is a common problem. Several factors related to the substrate, reagents, and reaction conditions can be the cause.
Possible Causes & Troubleshooting Steps:
-
Incomplete Enolate Formation or Isomerization: The geometry of the enolate is crucial for facial selectivity. Ensure complete deprotonation by using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The reaction temperature during enolate formation should be strictly controlled (typically -78 °C) to prevent enolate equilibration, which can lead to a loss of stereoselectivity.
-
Inappropriate Chiral Auxiliary: The chosen chiral auxiliary may not be providing sufficient steric hindrance to direct the approach of the electrophile. Consider screening different auxiliaries.
-
For Evans' Oxazolidinones: Ensure the N-acyl oxazolidinone is correctly prepared. The stereoselectivity can be influenced by the specific oxazolidinone used (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone vs. S-4-benzyl-2-oxazolidinone).[4]
-
For SAMP/RAMP Hydrazones: These are effective for the asymmetric alkylation of aldehydes and ketones. Ensure the hydrazone is formed cleanly and that the subsequent metalation and alkylation steps are performed under optimal conditions.[5]
-
-
Reaction Temperature: The alkylation temperature can significantly impact stereoselectivity. If selectivity is low, try running the reaction at a lower temperature. However, be aware that this may also decrease the reaction rate.
-
Solvent Effects: The solvent can influence the aggregation state of the enolate and the transition state of the alkylation. Ethereal solvents like THF are common. Consider exploring other non-polar solvents if selectivity remains low.
-
Nature of the Electrophile: Highly reactive electrophiles may react too quickly, leading to lower selectivity. If possible, consider using a less reactive alkylating agent (e.g., switching from an iodide to a bromide or tosylate).
Logical Troubleshooting Workflow for Low Stereoselectivity
Caption: Troubleshooting workflow for low stereoselectivity.
Issue 2: Difficulty in Purifying Chiral Carboxylic Acid Enantiomers
Q: I have synthesized my this compound analog as a racemic mixture and am struggling to separate the enantiomers. What are the best practices for purification?
Separating enantiomers of chiral carboxylic acids is a common challenge due to their identical physical properties in an achiral environment.[8]
Troubleshooting & Optimization Strategies:
-
Chiral Chromatography:
-
Method: This is a direct separation method. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is highly effective. Polysaccharide-based CSPs are common for this purpose.[1]
-
Optimization:
-
Mobile Phase: For acidic compounds, adding a small amount of an acidic modifier (e.g., acetic acid or trifluoroacetic acid) to the mobile phase can improve peak shape.[1] Including a tertiary alcohol in the mobile phase can reduce esterification of the carboxylic acid with the alcohol in the mobile phase, thus improving yield and purity.[1]
-
Stationary Phase: Screen different chiral columns to find the one that provides the best resolution for your specific analog.
-
-
-
Diastereomeric Salt Formation & Crystallization:
-
Method: This classical resolution technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form diastereomeric salts.[9] These salts have different solubilities and can often be separated by fractional crystallization.
-
Common Chiral Bases: Brucine, strychnine, quinine, and chiral amines are frequently used.[9]
-
Troubleshooting:
-
Incomplete Separation: If the salts do not crystallize well or co-crystallize, try different chiral resolving agents and a variety of crystallization solvents.
-
Low Recovery: Ensure the pH is carefully controlled during the acidification step to regenerate the free carboxylic acid to avoid product loss.[10]
-
-
Experimental Workflow for Purification via Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salts.
Data Presentation
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis of Valproic Acid Analogs
| Chiral Auxiliary | Type | Key Alkylation Step | Reported Stereoselectivity | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Evans' Auxiliary | Asymmetric alkylation of N-acyloxazolidinone | High diastereoselectivity | [4] |
| S-4-benzyl-2-oxazolidinone | Evans' Auxiliary | Asymmetric alkylation of N-acyloxazolidinone | High diastereoselectivity | [4] |
| (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) | Hydrazone | Asymmetric alkylation of SAMP/RAMP hydrazone | High enantioselectivity | [5] |
| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Hydrazone | Asymmetric alkylation of SAMP/RAMP hydrazone | High enantioselectivity | [5] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is a generalized procedure based on common practices in the literature and should be optimized for specific substrates and electrophiles.
-
Acylation of the Chiral Auxiliary: The chiral oxazolidinone (1.0 eq.) is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to 0 °C under an inert atmosphere (N₂ or Ar). A base such as n-butyllithium (1.05 eq.) is added dropwise, and the mixture is stirred for 15 minutes. The desired acyl chloride (1.1 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted, dried, and purified by column chromatography.
-
Enolate Formation and Alkylation: The N-acyl oxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong base, typically LDA or NaHMDS (1.1 eq.), is added dropwise, and the solution is stirred for 30-60 minutes to ensure complete enolate formation. The alkylating agent (e.g., propyl iodide, 1.2 eq.) is then added dropwise, and the reaction is stirred at -78 °C for several hours. The reaction progress is monitored by TLC.
-
Workup and Auxiliary Cleavage: Upon completion, the reaction is quenched at -78 °C with saturated aqueous NH₄Cl. The mixture is warmed to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The chiral auxiliary is typically cleaved by hydrolysis with LiOH/H₂O₂ in a THF/water mixture to yield the chiral carboxylic acid.
-
Purification: The final carboxylic acid is purified by column chromatography or crystallization to remove the cleaved auxiliary and other impurities. The enantiomeric excess is determined by chiral HPLC analysis.
References
- 1. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. The enantiomers of the valproic acid analogue 2-n-propyl-4-pentynoic acid (4-yn-VPA): asymmetric synthesis and highly stereoselective teratogenicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concise and efficient asymmetric synthesis of (S)-2-ethylphenylpropanoic acid derivatives: dual agonists for human peroxisome proliferator-activated receptor alpha and delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Propylpentanoate Esterification
Welcome to the Technical Support Center for the optimization of 2-propylpentanoate esterification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of this compound esters, commonly known as valproate esters.
Troubleshooting Guide
This guide addresses common challenges in a question-and-answer format to help you navigate the experimental hurdles in this compound esterification.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] Several factors can be optimized to drive the equilibrium towards the product side.
-
Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reaction time and monitoring its progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
Water Inhibition: As a byproduct of the esterification, water can shift the equilibrium back towards the reactants.[2]
-
Insufficient Catalyst: The concentration of the acid catalyst may be too low to effectively protonate the carboxylic acid.
-
Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate.
Solutions:
-
Use Excess Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium towards the ester product. Using the alcohol as the solvent is a common and effective strategy.[2]
-
Remove Water: Actively removing water as it forms is a highly effective method to drive the reaction to completion. This can be achieved using a Dean-Stark apparatus, molecular sieves, or a strong dehydrating agent like concentrated sulfuric acid.[4][5]
-
Increase Catalyst Concentration: Gradually increase the amount of acid catalyst. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4][6]
-
Optimize Temperature: Increase the reaction temperature to enhance the reaction rate. The optimal temperature will depend on the boiling points of your reactants and solvent. Typical reaction temperatures for Fischer esterification range from 60–110 °C.[6]
Q2: I am observing significant side-product formation. What are the likely impurities and how can I minimize them?
A2: Side reactions can reduce your yield and complicate purification.
-
Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of the alcohol to form an ether.
-
Dehydration of Tertiary Alcohols: If using a tertiary alcohol, elimination to form an alkene is a likely side reaction.[6]
-
Polymerization: Under strongly acidic conditions, some reactants or products may be prone to polymerization.
Solutions:
-
Moderate Reaction Conditions: Avoid excessively high temperatures to minimize dehydration and other side reactions.[3]
-
Control Reaction Time: Do not prolong the reaction unnecessarily after it has reached completion, as this can lead to the formation of byproducts.
-
Choose Appropriate Alcohol: Whenever possible, use primary or secondary alcohols as they are less prone to elimination reactions.[6]
Q3: The purification of my final ester product is challenging. What are the recommended purification methods?
A3: Proper purification is crucial to obtain a high-purity ester.
-
Neutralization and Washing: After the reaction, the mixture should be cooled and washed with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst and remove any unreacted 2-propylpentanoic acid. This is typically followed by washing with water and then brine to remove any remaining water-soluble impurities.[5]
-
Extraction: The ester can be extracted from the aqueous layer using an organic solvent like ethyl acetate (B1210297) or diethyl ether.[5]
-
Drying: The organic layer containing the ester should be dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Distillation: For liquid esters, fractional distillation under reduced pressure is an effective method for purification, especially to separate the ester from any remaining alcohol or other volatile impurities.[6][7]
-
Recrystallization: If the this compound ester is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective purification technique.[8]
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for the esterification of 2-propylpentanoic acid?
A1: Commonly used catalysts for Fischer esterification are strong Brønsted acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). Lewis acids can also be employed.[4][6] For more sensitive substrates, enzymatic catalysts like lipases can be used under milder conditions.[9]
Q2: What is the general mechanism for the Fischer esterification of 2-propylpentanoic acid?
A2: The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism involves the following key steps:[2]
-
Protonation of the carbonyl oxygen of the 2-propylpentanoic acid by the acid catalyst.
-
Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.
-
Proton transfer from the attacking alcohol's oxygen to one of the original hydroxyl groups.
-
Elimination of water as a leaving group.
-
Deprotonation of the carbonyl oxygen to yield the final ester product.
Q3: Can I perform this esterification without a solvent?
A3: Yes, the reaction can be carried out without a solvent, especially when a large excess of the alcohol is used, allowing it to serve as both a reactant and the solvent.[6]
Q4: How does the structure of the alcohol affect the reaction rate?
A4: The reactivity of the alcohol in esterification is influenced by steric hindrance. Primary alcohols react the fastest, followed by secondary alcohols. Tertiary alcohols are generally not suitable for Fischer esterification due to their propensity for elimination.[4][6]
Data Presentation
The following tables summarize quantitative data for the esterification of propanoic acid, a close structural analog of 2-propylpentanoic acid. This data can serve as a valuable starting point for optimizing your reaction conditions.
Table 1: Effect of Temperature on the Conversion of Propanoic Acid to Propyl Propanoate
| Temperature (°C) | Conversion after 30 min (%) | Final Conversion (after 210 min) (%) |
| 35 | 42.3 | 83.7 |
| 45 | - | - |
| 55 | - | - |
| 65 | 85.6 | 96.9 |
| Conditions: Acid/alcohol/catalyst (H₂SO₄) molar ratio of 1/10/0.20.[4] |
Table 2: Effect of Catalyst (H₂SO₄) Concentration on the Esterification of Propanoic Acid with 1-Propanol
| Acid/Catalyst Molar Ratio | Conversion after 60 min (%) |
| 1/0.06 | ~55 |
| 1/0.11 | ~65 |
| 1/0.15 | ~70 |
| 1/0.20 | ~75 |
| Conditions: Acid/alcohol molar ratio of 1/10; temperature 45°C.[4] |
Table 3: Effect of Alcohol Structure on the Esterification of Propanoic Acid
| Alcohol | Relative Reactivity |
| 1-Butanol | Highest |
| 1-Propanol | High |
| Ethanol | Medium |
| 2-Propanol | Lowest |
| Conditions: Acid/alcohol/catalyst (H₂SO₄) molar ratio of 1/10/0.20; temperature 45°C.[4] |
Experimental Protocols
General Protocol for Fischer Esterification of 2-Propylpentanoic Acid
This protocol is a general guideline and may require optimization for specific alcohols and scales.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. For reactions where water removal is critical, a Dean-Stark apparatus should be placed between the flask and the condenser.[5]
-
Reactant Charging: To the round-bottom flask, add 2-propylpentanoic acid (1.0 equivalent) and the desired alcohol (e.g., 3-10 equivalents). If not using the alcohol as the solvent, add a suitable inert solvent like toluene.[5]
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 0.05-0.2 equivalents of concentrated H₂SO₄ or p-TsOH) to the stirred reaction mixture.[4][5]
-
Reaction: Heat the mixture to reflux and maintain for the desired reaction time (typically 1-10 hours).[6] Monitor the reaction's progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, it may be removed under reduced pressure.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
-
Purification:
Visualizations
Fischer Esterification Workflow
Caption: A general workflow for the synthesis of this compound esters via Fischer esterification.
Troubleshooting Logic for Low Reaction Yield
Caption: A logical flowchart for troubleshooting and optimizing low yields in esterification reactions.
References
- 1. athabascau.ca [athabascau.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jetir.org [jetir.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. cerritos.edu [cerritos.edu]
- 6. How To [chem.rochester.edu]
- 7. US4965401A - Process for the preparation of 2-propyl-2-pentenoic acid and its esters - Google Patents [patents.google.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants [mdpi.com]
mitigating cytotoxicity of 2-propylpentanoate at high concentrations
Welcome to the technical support center for researchers working with 2-propylpentanoate (Valproic Acid, VPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate cytotoxicity, particularly at high concentrations, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound (VPA) cytotoxicity at high concentrations?
High concentrations of VPA can induce cytotoxicity through several mechanisms, primarily:
-
Oxidative Stress: VPA metabolism can lead to the production of reactive oxygen species (ROS) and depletion of endogenous antioxidants like glutathione (B108866) (GSH).[1][2]
-
Mitochondrial Dysfunction: VPA and its metabolites can inhibit mitochondrial beta-oxidation of fatty acids, leading to impaired energy metabolism and further ROS production.[2][3][4]
-
Carnitine Deficiency: VPA can deplete cellular carnitine stores, which are essential for the transport of long-chain fatty acids into the mitochondria for oxidation. This exacerbates mitochondrial dysfunction.[5][6][7]
-
Hyperammonemia: Disruption of the urea (B33335) cycle and fatty acid metabolism can lead to elevated ammonia (B1221849) levels, which is particularly toxic to the central nervous system.[3][8]
Q2: What are the common signs of VPA-induced cytotoxicity in cell culture?
Common indicators of VPA cytotoxicity in vitro include:
-
Decreased cell viability and proliferation.
-
Increased lactate (B86563) dehydrogenase (LDH) release into the culture medium, indicating loss of membrane integrity.
-
Morphological changes such as cell shrinkage, rounding, and detachment.
-
Induction of apoptosis or necrosis.
-
Increased markers of oxidative stress (e.g., ROS production, lipid peroxidation).
-
Disruption of mitochondrial membrane potential.
Q3: What are the recommended strategies to mitigate VPA cytotoxicity?
Several strategies can be employed to reduce VPA-induced cytotoxicity:
-
Co-administration of Antioxidants: Supplementation with antioxidants can counteract the oxidative stress induced by VPA. N-acetylcysteine (NAC) is a widely studied antioxidant for this purpose.[1][9]
-
L-carnitine Supplementation: Replenishing carnitine levels can help restore mitochondrial function and facilitate the proper metabolism of fatty acids, thereby reducing the accumulation of toxic metabolites.[3][5][6]
-
Use of other protective agents: Compounds like curcumin (B1669340) and rosiglitazone (B1679542) have also shown protective effects against VPA-induced hepatotoxicity in animal models.[2][9]
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with this compound.
| Potential Cause | Troubleshooting Action |
| Excessive VPA Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration. |
| Oxidative Stress | Co-treat cells with an antioxidant such as N-acetylcysteine (NAC). A starting concentration of 1 mM NAC can be tested.[1] |
| Carnitine Depletion | Supplement the culture medium with L-carnitine. This is particularly relevant for experiments involving long-term VPA exposure. |
| Inherent Cell Line Sensitivity | Consider using a different cell line that may be less sensitive to VPA-induced toxicity. Hepatocyte-derived cell lines are known to be particularly susceptible. |
Issue 2: Inconsistent results in VPA cytotoxicity assays.
| Potential Cause | Troubleshooting Action |
| Variability in Cell Health | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase before treatment. |
| VPA Solution Instability | Prepare fresh VPA solutions for each experiment, as the stability of VPA in solution can vary. |
| Assay Interference | Verify that VPA or any co-administered compounds do not interfere with the cytotoxicity assay being used (e.g., MTT, LDH). |
Quantitative Data Summary
Table 1: In Vitro Mitigation of VPA-Induced Cytotoxicity
| Cell Type | VPA Concentration | Mitigating Agent | Agent Concentration | Effect | Reference |
| Isolated Rat Hepatocytes | 250 µM | N-acetylcysteine (NAC) | 1 mM | Significantly alleviated cytotoxicity | [1] |
| Isolated Rat Hepatocytes | 250 µM | Dithiothreitol (DTT) | 1 mM | Significantly alleviated cytotoxicity | [1] |
| SH-SY5Y Neuroblastoma | 15 mM Glutamate + VPA | Valproic Acid (VPA) | 1 mM | Increased cell viability | [10] |
Table 2: In Vivo Mitigation of VPA-Induced Hepatotoxicity in Rats
| VPA Dosage | Mitigating Agent | Agent Dosage | Effect | Reference |
| 250 mg/kg & 500 mg/kg | N-acetylcysteine (NAC) | 250 mg/kg & 500 mg/kg | Significantly mitigated hepatotoxicity | [1] |
| 250 mg/kg & 500 mg/kg | Dithiothreitol (DTT) | 15 mg/kg & 30 mg/kg | Significantly mitigated hepatotoxicity | [1] |
| 250 mg/kg (3x daily for 1 week) | Curcumin | Not Specified | Conferred protection from hepatotoxicity | [9] |
| 250 mg/kg (3x daily for 1 week) | Rosiglitazone | Not Specified | Conferred protection from hepatotoxicity | [9] |
Experimental Protocols
Protocol 1: Assessment of VPA Cytotoxicity and Mitigation by NAC in Cell Culture
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Preparation of Solutions: Prepare a stock solution of VPA in a suitable solvent (e.g., sterile water or culture medium). Prepare a stock solution of N-acetylcysteine (NAC) in sterile water.
-
Treatment:
-
Control Group: Treat cells with vehicle control.
-
VPA Group: Treat cells with increasing concentrations of VPA (e.g., 0.1, 1, 5, 10, 20 mM) to determine the IC50 value.
-
VPA + NAC Group: Co-treat cells with a cytotoxic concentration of VPA (e.g., IC50 or higher) and varying concentrations of NAC (e.g., 0.5, 1, 2, 5 mM).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or LDH assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the protective effect of NAC.
Visualizations
Caption: Key pathways of VPA-induced cytotoxicity.
Caption: Troubleshooting workflow for mitigating VPA cytotoxicity.
Caption: Antioxidant-mediated activation of the NRF2 pathway.
References
- 1. Valproic Acid-Induced Hepatotoxicity and the Protective Role of Thiol Reductants [tips.sums.ac.ir]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. L‐carnitine for valproic acid‐induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Science review: Carnitine in the treatment of valproic acid-induced toxicity – what is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine, valproate, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Valproate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Prevention of sodium valproate-induced hepatotoxicity by curcumin, rosiglitazone and N-acetylcysteine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Troubleshooting Poor Reproducibility in 2-Propylpentanoate Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in experiments involving 2-propylpentanoate, also known as valproic acid, achieving consistent and reproducible results is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific problems you may encounter.
Synthesis & Reaction Issues
Q1: My reaction yield of this compound is consistently low. What are the common causes?
Low yields in the synthesis of this compound, typically achieved via the malonic ester synthesis, can stem from several factors throughout the multi-step process. Incomplete reactions, side reactions, and loss of product during workup are primary culprits.
-
Alkylation Step: The initial alkylation of diethyl malonate with propyl bromide is a critical stage. Inadequate deprotonation of the diethyl malonate by the base (e.g., sodium ethoxide) will result in unreacted starting material. Conversely, the use of secondary or tertiary alkyl halides, which are more prone to E2 elimination reactions, can lead to the formation of alkene byproducts instead of the desired alkylated product.[1] To mitigate this, ensure the use of a strong base and primary alkyl halides.[1][2]
-
Hydrolysis Step: The hydrolysis of the dialkylated ester to the corresponding dicarboxylic acid can be sluggish. Incomplete hydrolysis will lead to a lower yield of the final product. Drastic conditions, such as high concentrations of alkali and elevated temperatures, may be required to drive this reaction to completion.[3]
-
Decarboxylation Step: The final decarboxylation of 2,2-dipropylmalonic acid is sensitive to temperature. If the temperature is too low (below 170°C), the reaction will be slow and incomplete.[4] If it's too high (above 180°C), unwanted side reactions can occur, reducing the yield and purity of the final product.[4]
Q2: I am observing significant amounts of a dialkylated side product in my reaction mixture. How can I minimize its formation?
The formation of a dialkylated product is a common side reaction in the alkylation of diethyl malonate.[1] This occurs because the mono-alkylated intermediate still has an acidic proton that can be removed by the base, leading to a second alkylation event.[1]
To favor mono-alkylation and improve the yield of the desired dipropyl malonate (which is the precursor to valproic acid after two successive alkylations), consider the following:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of diethyl malonate to the alkylating agent in each alkylation step.
-
Slow Addition: Add the propyl bromide slowly to the reaction mixture. This allows the alkyl halide to react with the enolate of diethyl malonate before it can react with the enolate of the mono-alkylated product.[1]
-
Choice of Base: While a strong base is necessary, using a bulkier base can sometimes disfavor the second alkylation due to steric hindrance.
Q3: My decarboxylation step is not proceeding to completion, or I am seeing decomposition of my product. What are the optimal conditions?
The decarboxylation of 2,2-dipropylmalonic acid to form 2-propylpentanoic acid is a thermal process that requires careful temperature control.
-
Optimal Temperature: The ideal temperature range for this reaction is between 170°C and 180°C.[4] Below this range, the reaction rate is significantly slower, leading to incomplete conversion. Above this range, the risk of side reactions and product degradation increases, which can lower both yield and purity.[4]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation and other unwanted side reactions at elevated temperatures.[4]
-
Monitoring the Reaction: The reaction can be monitored by observing the evolution of carbon dioxide gas. The reaction is complete when gas evolution ceases.
Product Purity & Analysis Issues
Q4: How can I effectively purify my crude this compound?
Purification of the final product is crucial for obtaining accurate experimental results.
-
Vacuum Distillation: Vacuum distillation is a highly effective method for purifying 2-propylpentanoic acid, especially for separating it from non-volatile impurities or those with significantly different boiling points.[5] The boiling point of 2-propylpentanoic acid is approximately 220°C at atmospheric pressure, but distillation under reduced pressure lowers this temperature, minimizing the risk of thermal decomposition.[5]
-
Acid-Base Extraction: This technique can be used as a preliminary purification step to separate the acidic 2-propylpentanoic acid from any neutral or basic impurities.[5]
Q5: What are the common impurities I should look for in my final product, and how can I identify them?
Common impurities can originate from starting materials, side reactions, or subsequent degradation.
-
Potential Impurities: These can include unreacted starting materials (diethyl malonate, propyl bromide), the mono-alkylated intermediate, the dialkylated side product (if a single alkylation was intended), and byproducts from elimination reactions. The USP lists several related compounds, including valeric acid and 2-ethylhexanoic acid, as potential impurities.[6]
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. It is frequently used for the quantification of valproic acid in various matrices and can be used to detect and identify impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the final product and any impurities present. The chemical shifts and coupling patterns can be used to confirm the structure of this compound and identify any unexpected signals from contaminants.[9][10]
-
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis via Malonic Ester Route
| Step | Reagents & Solvents | Temperature (°C) | Typical Time | Key Considerations |
| Alkylation (x2) | Diethyl malonate, Sodium ethoxide, Propyl bromide, Ethanol (B145695) | Reflux | 2-3 hours per alkylation | Ensure anhydrous conditions. Slow addition of propyl bromide.[11] |
| Hydrolysis | Dialkylated malonate, Sodium or Potassium hydroxide (B78521), Water/Methanol (B129727) | ~80°C | 3-4 hours | Ensure complete dissolution for homogenous reaction.[12] |
| Decarboxylation | 2,2-dipropylmalonic acid | 170-180°C | Until CO2 evolution ceases | Perform under an inert atmosphere. Avoid overheating.[4] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Malonic Ester Synthesis
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.
-
Alkylation (First Propyl Group):
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide.
-
Cool the solution to room temperature and add diethyl malonate dropwise with stirring.
-
Slowly add one equivalent of propyl bromide from the dropping funnel.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture and proceed to the second alkylation.
-
-
Alkylation (Second Propyl Group):
-
To the cooled reaction mixture, add a second equivalent of sodium ethoxide.
-
Slowly add a second equivalent of propyl bromide.
-
Heat the mixture to reflux for another 2-3 hours until the reaction is complete.
-
-
Hydrolysis:
-
After cooling, add a solution of sodium or potassium hydroxide in a mixture of water and methanol to the reaction flask.
-
Heat the mixture at approximately 80°C for 3-4 hours to hydrolyze the ester.
-
Distill off the solvent. Add water to the residue and acidify with a strong acid (e.g., HCl) to a pH below 1.5 to precipitate the 2,2-dipropylmalonic acid.
-
Filter and dry the solid product.
-
-
Decarboxylation:
-
Place the dried 2,2-dipropylmalonic acid in a distillation apparatus.
-
Heat the solid under an inert atmosphere to 170-180°C.
-
Maintain this temperature until the evolution of CO2 ceases.
-
The remaining liquid is crude 2-propylpentanoic acid.
-
-
Purification:
-
Purify the crude product by vacuum distillation.
-
Mandatory Visualization
Below are diagrams illustrating the key chemical pathway and a typical experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. d-nb.info [d-nb.info]
- 4. CN103183599B - Method for preparing 2-valproic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Valproic Acid [drugfuture.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. seer.ufrgs.br [seer.ufrgs.br]
- 9. researchgate.net [researchgate.net]
- 10. hmdb.ca [hmdb.ca]
- 11. Process For Preparation Of Valproic Acid And It’s Sodium Salt [quickcompany.in]
- 12. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Strategies to Reduce Valproic Acid Teratogenic Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the teratogenic effects of valproic acid (VPA).
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms behind valproic acid's teratogenicity?
A1: The teratogenic effects of valproic acid are multifactorial and not fully elucidated. However, research points to three primary mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: VPA inhibits HDACs, leading to hyperacetylation of histones and altered gene expression critical for embryonic development.[1]
-
Folate Antagonism: VPA can interfere with folate metabolism.[1][2][3][4] This disruption of folate pathways is a significant contributor to the increased risk of neural tube defects (NTDs).[2][4]
-
Oxidative Stress: VPA has been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis in the developing embryo.[1]
Q2: What are the most common congenital malformations associated with in utero VPA exposure?
A2: In utero exposure to VPA is associated with an increased risk of major congenital malformations, sometimes referred to as Fetal Valproate Syndrome.[4] The most frequently observed malformations include:
-
Neural Tube Defects (e.g., spina bifida)[4]
-
Cardiac defects[4]
-
Orofacial clefts[4]
-
Urogenital malformations (e.g., hypospadias)[4]
-
Skeletal and limb abnormalities[4]
Q3: Is there a dose-dependent relationship for VPA's teratogenic effects?
A3: Yes, a clear dose-dependent relationship has been established. Higher doses of VPA are associated with a significantly increased risk of major congenital malformations.[4][5][6] Doses below 600 mg/day are considered to have a lower teratogenic potential, while doses exceeding 1000 mg/day are highly teratogenic.[4]
Q4: Are there safer alternative anti-seizure medications to VPA for use during pregnancy?
A4: Yes, several newer anti-seizure medications are considered to have a lower teratogenic risk than VPA. Lamotrigine and levetiracetam (B1674943) are often recommended as first-line alternatives for women of childbearing potential.[7][8] Clinical data indicates significantly lower rates of major congenital malformations with these alternatives compared to VPA.
Q5: How effective is folic acid supplementation in mitigating VPA-induced teratogenicity?
A5: Periconceptional folic acid supplementation is recommended for all women taking anti-seizure drugs, including VPA.[2] While it is known to reduce the risk of NTDs in the general population, its effectiveness in completely preventing VPA-induced malformations is still under investigation.[2] Some studies suggest that high doses of folic acid may alleviate some of the teratogenic effects of VPA.[2][4] Animal studies have shown that sustained, high levels of folic acid throughout organogenesis can offer protection against VPA-induced NTDs.[2]
Troubleshooting Guides
Guide 1: Assessing VPA-Induced Oxidative Stress in Animal Models
Issue: Difficulty in reliably detecting and quantifying VPA-induced oxidative stress in embryonic models (e.g., zebrafish, mice).
Possible Cause & Solution:
-
Inconsistent VPA dosage and timing: The teratogenic effects of VPA are highly dependent on the dose and the developmental stage at the time of exposure.
-
Recommendation: Establish a clear dose-response curve for VPA in your specific animal model. For zebrafish, exposure can begin as early as 8 hours post-fertilization (hpf) with concentrations ranging from 5 to 1500 µM.[9] For mice, a single teratogenic dose of 400-600 mg/kg is often used during the period of neural tube closure (gestation day 7 or 8).[2][10]
-
-
Suboptimal detection methods for Reactive Oxygen Species (ROS): The choice of fluorescent probe and imaging parameters is critical for accurate ROS detection.
-
Recommendation: Utilize a sensitive probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for staining whole embryos. Ensure proper controls are in place, including a positive control (e.g., hydrogen peroxide) and a vehicle control.
-
-
Delayed or insensitive endpoint measurement: Oxidative damage markers may have a transient expression pattern.
-
Recommendation: Measure multiple markers of oxidative stress at different time points post-VPA exposure. Key markers include malondialdehyde (MDA) for lipid peroxidation and protein carbonylation.
-
Experimental Protocol: Quantifying Oxidative Stress in Zebrafish Embryos
This protocol provides a general framework. Specific concentrations and timings should be optimized for your experimental setup.
-
VPA Exposure:
-
Collect zebrafish embryos and maintain them in E3 medium.
-
At 8 hpf, expose embryos to a range of VPA concentrations (e.g., 0, 50, 100, 500 µM) in a 6-well plate (20 embryos/well).[9]
-
-
ROS Detection with DCFH-DA Staining:
-
At 24, 48, and 72 hpf, dechorionate the embryos.
-
Wash the embryos with fresh E3 medium.
-
Incubate the embryos in a solution of 20 µM DCFH-DA in E3 medium for 30 minutes in the dark.
-
Wash the embryos three times with E3 medium to remove excess probe.
-
-
Imaging and Quantification:
-
Mount the embryos in a solution of 3% methylcellulose (B11928114) on a glass slide.
-
Image the embryos using a fluorescence microscope with the appropriate filter set for fluorescein.
-
Quantify the fluorescence intensity in the region of interest (e.g., the head region) using image analysis software like ImageJ.
-
-
MDA Assay (for lipid peroxidation):
-
At the desired time point, collect pools of embryos (e.g., 50 embryos/sample).
-
Homogenize the embryos in a suitable lysis buffer.
-
Perform a thiobarbituric acid reactive substances (TBARS) assay according to a commercially available kit or a standard laboratory protocol to measure MDA levels.
-
Guide 2: Investigating VPA's Effect on Histone Acetylation
Issue: Inconsistent or weak signal in Western blot analysis of acetylated histones after VPA treatment.
Possible Cause & Solution:
-
Insufficient VPA concentration or incubation time: The effect of VPA on histone acetylation is dose- and time-dependent.
-
Recommendation: Treat cells with a range of VPA concentrations (e.g., 0.5 mM to 5 mM) for various durations (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for observing hyperacetylation.
-
-
Poor antibody quality or specificity: The primary antibodies for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) are crucial for a successful experiment.
-
Recommendation: Use validated antibodies from reputable suppliers. Perform a dot blot or test the antibody on a known positive control (e.g., cells treated with a potent HDAC inhibitor like Trichostatin A) to confirm its specificity and reactivity.
-
-
Inefficient histone extraction: Incomplete extraction of histones from the nucleus will lead to a weak signal.
-
Recommendation: Use a histone extraction protocol that includes acid extraction to efficiently isolate histone proteins. Ensure complete cell lysis and nuclear isolation.
-
Experimental Protocol: Western Blot for Histone Acetylation
-
Cell Culture and VPA Treatment:
-
Plate cells (e.g., SH-SY5Y, HeLa) at an appropriate density.
-
Treat cells with the desired concentrations of VPA for the determined time. Include a vehicle-treated control group.
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells in a hypotonic buffer to isolate the nuclei.
-
Extract histones from the nuclear pellet using 0.2 M sulfuric acid.
-
Precipitate the histones with trichloroacetic acid.
-
Wash the histone pellet with acetone (B3395972) and resuspend in distilled water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a suitable method (e.g., Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4). Also, use an antibody against total H3 or H4 as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone bands to the corresponding total histone bands.
-
Quantitative Data Summary
Table 1: Dose-Dependent Teratogenicity of Valproic Acid in Animal Models
| Animal Model | VPA Dose | Route of Administration | Observed Teratogenic Effects (% of affected fetuses) | Reference |
| Rat | 200 mg/kg/day | Gavage | Few defects (hydronephrosis, cardiovascular, wavy ribs) | [11] |
| Rat | 300 mg/kg/day | Gavage | Fewer defects, larger fetuses | [11] |
| Rat | 400 mg/kg/day | Gavage | 49% malformed (skeletal and visceral defects) | [11] |
| Rat | 600 mg/kg/day | Gavage | 100% embryonic resorption | [11] |
| Mouse | 400 mg/kg | Intraperitoneal | 24% with Neural Tube Defects | [12] |
| Mouse | 600 mg/kg | Intraperitoneal | 52% with Neural Tube Defects | [10] |
Table 2: Folic Acid Supplementation and Reduction of VPA-Induced Neural Tube Defects (NTDs) in Mice
| VPA Treatment | Folic Acid Supplementation Regimen | Incidence of NTDs (%) | Reference |
| 400 mg/kg | None | 49 | [13] |
| 400 mg/kg | Folinic acid co-application (via minipumps) | 12 | [13] |
| 400 mg/kg | None | High | [2] |
| 400 mg/kg | Single dose of folinic acid (12 mg/kg) | No significant reduction | [2] |
| 400 mg/kg | 3 divided doses of folinic acid (4 mg/kg each) | Substantial reduction | [2] |
| 400 mg/kg | Prolonged dosing of folinic acid (4 mg/kg, 3x daily from GD 5-10) | Pronounced protection | [2] |
Visualizations
References
- 1. svedbergopen.com [svedbergopen.com]
- 2. Amelioration of sodium valproate-induced neural tube defects in mouse fetuses by maternal folic acid supplementation during gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. neurology.org [neurology.org]
- 6. On the Digital Psychopharmacology of Valproic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Replacement of Valproic Acid with New Anti-Seizure Medications in Idiopathic Generalized Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and behavior alterations in zebrafish embryonically exposed to valproic acid (VPA): animal model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valproic Acid Teratogenicity: A Toxicogenomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Teratogenicity and developmental toxicity of valproic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Folic acid and pantothenic acid protection against valproic acid-induced neural tube defects in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diurnal variation of folate concentrations in mouse embryo and plasma: the protective effect of folinic acid on valproic-acid-induced teratogenicity is time dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Bioavailability of 2-Propylpentanoate Prodrugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of 2-propylpentanoate (valproic acid) prodrugs. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound prodrugs.
| Question | Possible Causes | Troubleshooting Steps |
| Why is the oral bioavailability of my this compound prodrug low? | 1. Incomplete Conversion to Valproic Acid (VPA): The prodrug may not be efficiently hydrolyzed to the active parent drug in vivo. For example, studies have shown that while some ester prodrugs of VPA undergo complete biotransformation, others like isobutyl valproate (IB-VPA) and isoamyl valproate (IA-VPA) show only partial conversion.[1] 2. Poor Aqueous Solubility: The prodrug itself may have low solubility, limiting its dissolution and absorption in the gastrointestinal tract.[2][3] 3. First-Pass Metabolism: The prodrug or the released VPA may be extensively metabolized in the liver before reaching systemic circulation.[4] 4. Gastrointestinal Instability: The prodrug may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.[5] 5. Formulation Issues: The formulation may not be optimized for drug release and absorption.[6][7] | 1. Assess in vitro enzymatic hydrolysis: Use liver microsomes or plasma to evaluate the rate and extent of conversion to VPA. 2. Improve Solubility: Modify the prodrug moiety to enhance aqueous solubility. For instance, incorporating amino acid transporters can improve both solubility and permeability.[8] 3. Co-administration with Enzyme Inhibitors: In preclinical models, co-administering with inhibitors of relevant metabolic enzymes can help identify the contribution of first-pass metabolism. 4. Stability Studies: Conduct stability studies in simulated gastric and intestinal fluids. 5. Optimize Formulation: Experiment with different excipients, coatings, and delivery systems (e.g., sustained-release tablets) to enhance dissolution and absorption.[9] |
| My in vitro hydrolysis results do not correlate with my in vivo pharmacokinetic data. What could be the reason? | 1. Species Differences in Enzyme Activity: The enzymatic activity in the in vitro system (e.g., rat liver microsomes) may not accurately reflect human enzymatic activity.[10] 2. Different Hydrolysis Mechanisms: In vivo, hydrolysis can occur in various tissues (plasma, liver, intestine), whereas in vitro assays are typically limited to a single enzyme source. 3. Transporter-Mediated Uptake: The prodrug may be a substrate for uptake transporters in the intestine, which is not accounted for in simple in vitro hydrolysis assays. 4. Contribution of Gut Microbiota: The gut microbiota can metabolize prodrugs, which is not captured in standard in vitro models. | 1. Use Human-Derived Systems: Whenever possible, use human liver microsomes, S9 fractions, or plasma for in vitro studies. 2. Conduct Studies in Multiple Matrices: Evaluate hydrolysis in plasma, liver, and intestinal homogenates. 3. Caco-2 Permeability Assays: Use Caco-2 cell monolayers to assess both permeability and metabolism. 4. Consider Animal Models with Humanized Gut Microbiota: For advanced preclinical studies, these models can provide more relevant data. |
| I am observing unexpected toxicity with my prodrug that is not seen with valproic acid alone. Why? | 1. Toxicity of the Promoieity: The cleaved promoiety may have its own toxic effects.[11] 2. Formation of Reactive Metabolites: The prodrug itself may be metabolized into toxic intermediates. For VPA, certain metabolites like 4-ene-VPA are known to be hepatotoxic.[12] 3. Altered Tissue Distribution: The prodrug may have a different tissue distribution profile than VPA, leading to accumulation in sensitive organs. 4. Off-Target Pharmacological Effects: The intact prodrug may have its own pharmacological activity, leading to off-target effects. | 1. Assess the Toxicity of the Promoieity: Conduct separate toxicity studies on the promoiety alone. 2. Metabolite Identification Studies: Use techniques like high-resolution mass spectrometry to identify all metabolites of the prodrug. 3. Biodistribution Studies: Use radiolabeled prodrug to determine its distribution in different tissues. 4. Comprehensive Pharmacological Profiling: Screen the intact prodrug against a panel of receptors and enzymes to identify any off-target activities. |
| How can I validate my LC-MS/MS method for quantifying the this compound prodrug and VPA in biological samples? | Method validation is crucial for obtaining reliable pharmacokinetic data. Key parameters need to be assessed according to regulatory guidelines (e.g., FDA, EMA).[13] | Follow a comprehensive validation protocol that includes: 1. Selectivity and Specificity: Ensure the method can differentiate the analytes from endogenous matrix components.[14] 2. Accuracy and Precision: Determine the closeness of measured values to the true values and the reproducibility of the measurements.[13] 3. Calibration Curve and Linearity: Establish the relationship between concentration and instrument response. 4. Lower Limit of Quantification (LLOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision.[15] 5. Matrix Effect: Evaluate the influence of the biological matrix on the ionization of the analytes.[14] 6. Stability: Assess the stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top).[14][15] |
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for developing prodrugs of this compound (valproic acid)?
A1: The primary goals for developing prodrugs of valproic acid are to improve its oral bioavailability, reduce gastrointestinal side effects, and potentially achieve targeted delivery.[3] While VPA itself has good bioavailability, certain patient populations may experience malabsorption.[6][7] Prodrug strategies can also be employed to modify the pharmacokinetic profile, for instance, to achieve a more sustained release.[9]
Q2: What are the most common chemical strategies for creating this compound prodrugs?
A2: The most common strategies involve esterification of the carboxylic acid group of valproic acid. This includes simple alkyl esters (e.g., propyl valproate, butyl valproate), amino acid esters, and polymeric esters.[1][16] Amino acid prodrugs can leverage amino acid transporters for improved absorption.[5] Polymeric prodrugs can be designed for controlled release.[17][18]
Q3: How does the choice of promoiety affect the properties of the prodrug?
A3: The promoiety significantly influences the physicochemical properties of the prodrug, such as its solubility, lipophilicity, and stability.[11] For example, a more lipophilic promoiety can enhance membrane permeability, while a hydrophilic promoiety can improve aqueous solubility. The promoiety also dictates the mechanism and rate of conversion to the active drug, as it must be a substrate for endogenous enzymes like esterases.[16]
Q4: What are the key in vitro experiments to perform before advancing a this compound prodrug to in vivo studies?
A4: Before in vivo studies, it is essential to conduct a series of in vitro experiments, including:
-
Chemical Stability: Assess the stability of the prodrug at different pH values, particularly those relevant to the gastrointestinal tract (e.g., pH 1.2, 6.8, 7.4).[17]
-
Enzymatic Hydrolysis: Evaluate the rate of conversion to VPA in relevant biological matrices such as plasma, liver microsomes, and intestinal homogenates from the animal species to be used in in vivo studies.[19]
-
Cell Permeability: Use cell-based models like Caco-2 cells to assess the intestinal permeability of the prodrug.
-
In vitro Toxicity: Evaluate the cytotoxicity of the prodrug and its promoiety in relevant cell lines.
Q5: What are the main challenges in the clinical development of this compound prodrugs?
A5: Key challenges include ensuring consistent and predictable conversion to valproic acid across the patient population, managing potential toxicity from the promoiety, and addressing formulation challenges to achieve a stable and effective dosage form.[20][21][22] Inter-individual variability in enzyme expression can lead to variable pharmacokinetics.[11]
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different Valproic Acid Formulations
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-t (µg.h/mL) | Reference |
| Sodium Valproate Tablet (Test) | 15.64 | 3.69 | 72.71 | [23][24] |
| Sodium Valproate Tablet (Reference) | 15.20 | 3.61 | 66.95 | [23][24] |
| Calcium Valproate Tablet (Test) | - | - | - | [25] |
| Calcium Valproate Dragees (Reference A) | - | - | - | [25] |
| Sodium Valproate Liquid (Reference B) | - | - | - | [25] |
| Sustained-Release Formulation (Depakene R) | - | 10.8 ± 1.7 | - | [9] |
| Sustained-Release Formulation (Selenica R) | - | 17.6 ± 1.8 | - | [9] |
Note: Dashes indicate data not explicitly provided in the cited sources in a comparable format.
Table 2: Biotransformation of this compound Ester Prodrugs in Dogs
| Prodrug | Biotransformation to VPA |
| Propyl valproate (P-VPA) | Complete |
| Butyl valproate (B-VPA) | Complete |
| Isobutyl valproate (IB-VPA) | Partial |
| Isoamyl valproate (IA-VPA) | Partial |
| Hexyl valproate (H-VPA) | Complete |
(Source:[1])
Experimental Protocols
Protocol 1: In Vitro Hydrolysis of this compound Prodrugs in Rat Plasma
Objective: To determine the rate of hydrolysis of a this compound prodrug to valproic acid in rat plasma.
Materials:
-
This compound prodrug
-
Valproic acid standard
-
Rat plasma (heparinized)
-
Phosphate buffered saline (PBS), pH 7.4
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO).
-
Pre-warm rat plasma to 37°C.
-
Spike the prodrug stock solution into the pre-warmed plasma to achieve a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
Quantify the concentrations of the prodrug and the released valproic acid using a validated bioanalytical method.
-
Calculate the half-life (t1/2) of the prodrug in plasma.
Protocol 2: Bioanalytical Method Validation for Quantification of a this compound Prodrug and Valproic Acid using LC-MS/MS
Objective: To validate an LC-MS/MS method for the simultaneous quantification of a this compound prodrug and valproic acid in a biological matrix (e.g., plasma).
Method Validation Parameters:
-
Selectivity: Analyze at least six blank matrix samples from different sources to ensure no significant interference at the retention times of the analytes and internal standard.
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the analytes into the blank matrix. The curve should have a minimum of six non-zero concentration levels.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The mean concentration should be within ±15% of the nominal value, and the precision (coefficient of variation) should not exceed 15%.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest standard on the calibration curve. The analyte response at the LLOQ should be at least five times the response of a blank sample. Accuracy and precision at the LLOQ should be within ±20% and ≤20%, respectively.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples with the response in a neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked samples with that in post-extraction spiked samples to determine the extraction efficiency.
-
Stability:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples after storage at the intended storage temperature for a specified duration.
-
Post-Preparative (Autosampler) Stability: Analyze processed samples kept in the autosampler for a specified period.
-
Mandatory Visualization
Caption: Major signaling pathways modulated by Valproic Acid (VPA).
Caption: Experimental workflow for improving prodrug bioavailability.
References
- 1. Pharmacokinetic analysis of ester prodrugs of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and characterization of aminoacidic pro-drugs of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproic acid malabsorption in 30 year-old female patient – Case study | Jopowicz | Neurologia i Neurochirurgia Polska [journals.viamedica.pl]
- 7. Valproic acid malabsorption in 30 year-old female patient - Case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Comparative in vivo bioequivalence and in vitro dissolution of two valproic acid sustained-release formulations | Semantic Scholar [semanticscholar.org]
- 10. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. Hepatotoxic Evaluation of N-(2-Hydroxyphenyl)-2-Propylpentanamide: A Novel Derivative of Valproic Acid for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 14. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method Development and Validation for Ultra-High Pressure Liquid Chromatography/Tandem Mass Spectrometry Determination of Multiple Prostanoids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sciensage.info [sciensage.info]
- 21. researchgate.net [researchgate.net]
- 22. sciensage.info [sciensage.info]
- 23. ijpsdronline.com [ijpsdronline.com]
- 24. COMPARATIVE BIOAVAILABILITY STUDY WITH TWO SODIUM VALPROATE TABLET FORMULATIONS IN HEALTHY SUBJECTS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 25. Relative bioavailability of different valproic acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Valproate Formulations: Efficacy, Pharmacokinetics, and Therapeutic Applications
An objective analysis for researchers and drug development professionals on the nuances of valproate-based therapies, clarifying the relationship between 2-propylpentanoate and its common salt form, sodium valproate. This guide synthesizes experimental data to compare various formulations, detailing their pharmacokinetic profiles and clinical implications.
Understanding the Active Moiety: this compound Ion
To establish a clear foundation, it is crucial to understand that the anticonvulsant, mood-stabilizing, and other therapeutic effects of valproate-based drugs are attributed to the This compound ion , also known as the valproate anion. This is the pharmacologically active form of the drug at physiological pH.
Sodium valproate is the stable sodium salt of valproic acid. When administered, it readily dissociates in the gastrointestinal tract, releasing the valproate ion. Similarly, valproic acid itself is rapidly ionized in the body to the same active valproate anion. Therefore, the intrinsic efficacy of this compound and sodium valproate is identical, as they both deliver the same active moiety to the site of action. The clinically significant differences arise not from the active ion itself, but from the pharmaceutical formulation, which influences the rate and extent of its absorption and, consequently, its therapeutic effect and side-effect profile.
Other formulations include divalproex sodium (also known as valproate semisodium), which is a stable coordination compound of sodium valproate and valproic acid in a 1:1 molar ratio. It also dissociates to the valproate ion in the gastrointestinal tract.
Comparative Pharmacokinetics of Oral Valproate Formulations
The choice of a specific valproate formulation is primarily guided by its pharmacokinetic properties, which can be tailored to specific clinical needs, such as rapid action or sustained therapeutic levels to improve tolerability and patient compliance. The following table summarizes key pharmacokinetic parameters from studies in healthy adult subjects.
| Formulation | Mean Cmax (mg/L) | Mean Tmax (hours) | Relative Bioavailability (AUC) | Key Characteristics |
| Valproic Acid Syrup | 63.8 | 0.7 | ~100% | Rapid absorption, leading to a quick onset of action but also higher peak concentrations which may be associated with more acute side effects.[1] |
| Valproic Acid Capsule (Immediate-Release) | 53.3 | 1.8 | ~100% | Slower absorption compared to the syrup formulation. |
| Divalproex Sodium Sprinkles Capsule | 20.7 | 4.0 | ~100% | Designed for easier administration, particularly in pediatric or geriatric populations. Exhibits a lag time of approximately 1 hour before absorption.[2] |
| Divalproex Sodium Delayed-Release (DR) Tablet | 26.0 - 51.9 | 3.4 - 4.0 | ~100% | Enteric coating delays release until the tablet reaches the small intestine, reducing gastrointestinal irritation. Shows a lag time of about 2 hours.[1][2] |
| Divalproex Sodium Extended-Release (ER) Tablet | 11.8 - 23.5 | 19.7 | 89-90% | Provides a slower rate of absorption, resulting in lower peak concentrations and a more consistent plasma concentration over a 24-hour period. This can improve tolerability and allows for once-daily dosing.[1][2] |
Clinical Efficacy and Tolerability
While the intrinsic efficacy of all valproate formulations is the same, the pharmacokinetic differences can influence clinical outcomes and the incidence of adverse effects.
A meta-analysis of controlled clinical trials comparing extended-release (ER) divalproex with conventional delayed-release (DR) divalproex found that the efficacy of once-daily VPA-ER was superior to conventional twice-daily VPA-DR, although the difference was not statistically significant. The ER formulation was associated with a lower incidence of adverse events, particularly those affecting the central nervous system.
In a multicenter, double-blind trial comparing valproate and carbamazepine (B1668303) for complex partial seizures and secondarily generalized tonic-clonic seizures in adults, both drugs were found to be comparably effective for secondarily generalized tonic-clonic seizures. However, carbamazepine demonstrated better control of complex partial seizures.[3] In a similar study in a pediatric population, sodium valproate and carbamazepine were found to be equally effective for both primary generalized and partial seizures.[4]
Adverse effects associated with valproate therapy can include gastrointestinal disturbances (nausea, vomiting, indigestion), which are often mitigated by the use of enteric-coated delayed-release or extended-release formulations. Other notable side effects include weight gain, hair loss, and tremor.[3]
Experimental Protocols
Bioequivalence Study of Sustained-Release Valproic Acid Formulations
Objective: To establish the bioequivalence between two different sustained-release formulations of valproic acid.
Study Design: A randomized, two-treatment, two-period, crossover investigation with a 4-week washout phase between study periods.
Subjects: Twelve healthy Japanese volunteers (9 males, 3 females) with a mean age of 28.8 ± 4.8 years.
Intervention: Subjects were administered a single oral 600 mg dose of one of two sustained-release valproic acid formulations with 200 ml of water.
Sampling: Venous blood samples were collected in heparinized tubes just before and at 2, 4, 6, 8, 10, 12, 14, 16, 18, 24, 36, 48, 60, and 72 hours after drug administration.
Analytical Method: Serum concentrations of valproic acid were measured by enzyme immunoassay (EIA).
Pharmacokinetic Analysis: The maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) were determined for each formulation. Bioequivalence was assessed based on the 90% confidence intervals for the ratios of Cmax and AUC.[5]
Comparative Trial of Sodium Valproate and Carbamazepine in Adult Epilepsy
Objective: To compare the long-term efficacy and safety of sodium valproate and carbamazepine in adult outpatients with newly diagnosed epilepsy.
Study Design: A randomized, open, multicenter study.
Subjects: Adult patients with newly diagnosed primary generalized or partial and secondarily generalized seizures.
Intervention: Patients were randomized to receive either oral sodium valproate (enteric-coated 200 mg tablets twice daily, n=149) or oral carbamazepine (100 mg twice daily, increasing to 200 mg twice daily in the second week, n=151). Dosages were adjusted as needed to control seizures or until toxicity was observed.
Follow-up: Patients were followed for three years.
Outcome Measures: The primary outcomes were seizure control and the incidence of adverse events. The proportion of patients remaining on their assigned treatment was also assessed.[6]
Mechanism of Action: Signaling Pathways
The therapeutic effects of the valproate ion are mediated through multiple mechanisms of action. These include the potentiation of GABAergic neurotransmission, modulation of voltage-gated ion channels, and inhibition of histone deacetylase.
GABAergic Pathway
Valproate increases the availability of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This is achieved through the inhibition of GABA transaminase, the enzyme responsible for GABA degradation, and potentially by increasing GABA synthesis.[7][8][9] This enhancement of GABAergic signaling leads to a reduction in neuronal excitability.
Caption: Valproate's effect on the GABAergic pathway.
Inhibition of Voltage-Gated Sodium Channels
Valproate has been shown to block voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[7][8][9] By inhibiting these channels, valproate reduces high-frequency neuronal firing, a key factor in seizure activity.
Caption: Valproate's inhibition of voltage-gated sodium channels.
Histone Deacetylase (HDAC) Inhibition
Valproate is also a known inhibitor of histone deacetylases (HDACs).[7][10] By inhibiting HDACs, valproate leads to the hyperacetylation of histones, which alters chromatin structure and gene expression. This epigenetic modification is thought to contribute to its mood-stabilizing and neuroprotective effects.
References
- 1. COMPARISON-OF-THE-ABSORPTION-CHARACTERISTICS-OF-FIVE-ORAL-FORMULATIONS-OF-VALPROIC-ACID--CLINICAL-IMPACT [aesnet.org]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of valproate with carbamazepine for the treatment of complex partial seizures and secondarily generalized tonic-clonic seizures in adults. The Department of Veterans Affairs Epilepsy Cooperative Study No. 264 Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicentre comparative trial of sodium valproate and carbamazepine in paediatric epilepsy. The Paediatric EPITEG Collaborative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vivo bioequivalence and in vitro dissolution of two valproic acid sustained-release formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multicentre comparative trial of sodium valproate and carbamazepine in adult onset epilepsy. Adult EPITEG Collaborative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]
- 10. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2-Propylpentanoate Quantification: HPLC-MS/MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 2-propylpentanoate (valproic acid, VPA), a widely used antiepileptic drug, is critical for therapeutic drug monitoring and pharmacokinetic studies. This guide provides an objective comparison of the High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method with other analytical techniques for the determination of valproic acid in biological matrices. The information presented is supported by experimental data from various studies to aid in the selection of the most suitable method for your research needs.
Method Performance Comparison
The selection of an analytical method for valproic acid quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and cost-effectiveness. While immunoassays and gas chromatography are established methods, HPLC-MS/MS has emerged as a powerful and versatile alternative.[1][2][3] The following tables summarize the quantitative performance of HPLC-MS/MS and compare it with Chemiluminescent Microparticle Immunoassay (CMIA), Fluorescence Polarization Immunoassay (FPIA), and Gas Chromatography (GC).
| Parameter | HPLC-MS/MS | Reference |
| Linearity Range | 1 - 200 µg/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | [4] |
| Intra-day Precision (RSD %) | < 4.5% | [4] |
| Inter-day Precision (RSD %) | < 4.6% | [4] |
| Accuracy (RE %) | < 7.9% | [4] |
| Recovery | ~104% | [5] |
| Run Time | ~2 minutes | [1][4] |
Table 1: Performance Characteristics of a Validated HPLC-MS/MS Method for Valproic Acid. This table showcases the typical performance metrics of an HPLC-MS/MS method, demonstrating its high sensitivity, precision, and accuracy over a broad linear range.
| Method | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-assay Precision (CV %) | Inter-assay Precision (CV %) | Run Time | Key Advantages | Key Disadvantages | Reference |
| HPLC-MS/MS | 1 - 200 | 1 | 0.13 - 4.26 | 3.90 - 6.42 | ~2 min | High specificity, can quantify metabolites simultaneously. | Higher initial instrument cost. | [1][4] |
| CMIA | Not specified | Not specified | 0.25 - 5.35 | 5.59 - 7.89 | Rapid | High throughput, widely available. | Potential for cross-reactivity with metabolites, leading to overestimation. | [1] |
| FPIA | Not specified | Not specified | Not specified | Not specified | Rapid | High throughput. | Similar potential for cross-reactivity as CMIA. | [4] |
| GC | 25 - 400 | 8 | 3.86 - 3.99 | 6.14 - 6.42 | ~6 min | Good sensitivity and precision. | Longer run time compared to HPLC-MS/MS, may require derivatization. | [2][6] |
Table 2: Comparison of Analytical Methods for Valproic Acid Quantification. This table provides a comparative overview of different analytical techniques, highlighting their respective strengths and weaknesses in terms of performance and application. The HPLC-MS/MS method demonstrates superior specificity and the ability to simultaneously measure metabolites, which can be crucial for comprehensive pharmacokinetic studies.[1][7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of valproic acid using HPLC-MS/MS.
HPLC-MS/MS Method Protocol
This protocol is a composite based on several validated methods and provides a general framework for the analysis of valproic acid in human plasma or serum.[4][5][8]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma/serum sample, add 600 µL of acetonitrile (B52724) (or methanol) containing the internal standard (e.g., Valproic acid-d6).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: A system equipped with a binary pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm).[5]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid or 10 mM ammonium (B1175870) acetate), typically in a 45:55 or 80:20 (v/v) ratio.[4][8]
-
Column Temperature: 45°C.[5]
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[4][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
Valproic Acid: Q1 m/z 143.1 -> Q3 m/z 143.1 (or other specific product ions).[5]
-
Internal Standard (e.g., Valproic acid-d6): Specific transition for the deuterated standard.
-
Experimental Workflow Visualization
To provide a clear understanding of the analytical process, the following diagram illustrates the typical workflow for the validation of a this compound HPLC-MS/MS method.
Caption: Workflow for this compound analysis by HPLC-MS/MS.
References
- 1. Comparison of LC‐MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. Development and Validation of a Simple and Rapid UPLC-MS Assay for Valproic Acid and Its Comparison With Immunoassay and HPLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
A Comparative Analysis of 2-Propylpentanoate (Valproic Acid) and its Metabolites' Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-propylpentanoate, more commonly known as valproic acid (VPA), and its principal metabolites. The information presented herein is supported by experimental data from preclinical studies, offering insights into the therapeutic and toxicological profiles of these compounds.
Introduction
Valproic acid is a branched-chain fatty acid widely used in the treatment of epilepsy, bipolar disorder, and migraine.[1] Its therapeutic effects are attributed to multiple mechanisms of action, including the modulation of γ-aminobutyric acid (GABA) neurotransmission, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs).[1][2] VPA undergoes extensive metabolism in the liver, giving rise to a variety of metabolites, some of which are pharmacologically active and may contribute to both the therapeutic and adverse effects of the parent drug. This guide focuses on a comparative analysis of VPA and its key metabolites, with a particular emphasis on their anticonvulsant activity, HDAC inhibition, and associated toxicities.
Data Presentation: Quantitative Comparison of Activities
The following tables summarize the available quantitative data from preclinical studies, comparing the activity of VPA with its major metabolites.
| Compound | Anticonvulsant Activity (MES Test, mice) - ED50 | Reference |
| Valproic Acid (VPA) | ~200-300 mg/kg i.p. | [3] |
| 2-en-VPA | More potent than VPA in some models | [3][4][5] |
| 4-en-VPA | 50-90% of the potency of VPA |
Table 1: Comparative Anticonvulsant Activity. The Maximal Electroshock (MES) test is a common preclinical model to assess anticonvulsant efficacy. ED50 represents the dose required to protect 50% of the animals from the induced seizure.
| Compound | HDAC Inhibition (in vitro) - IC50 | Reference |
| Valproic Acid (VPA) | Class I: <1 mmol/L; Class IIa: >1 mmol/L | [1] |
| Valproic Acid (VPA) | HDAC1: ~0.4 mM | [6] |
| Valproic Acid (VPA) | HDACs 5 & 6: 2.4-2.8 mM | [7] |
Table 2: Comparative HDAC Inhibition. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.
| Compound | Teratogenicity (Mice) | Reference |
| Valproic Acid (VPA) | Significant teratogenic effects (exencephaly, embryolethality) at relevant doses.[3] Doses >1000 mg/day are considered highly teratogenic in humans.[8] | [3][8] |
| 2-en-VPA | Not embryotoxic, even at high doses (600 mg/kg). | [3] |
| 4-en-VPA | Contributes to teratogenicity. | [9] |
Table 3: Comparative Teratogenicity. This table provides a qualitative comparison of the teratogenic potential of VPA and its metabolites.
| Compound | Hepatotoxicity | Reference |
| Valproic Acid (VPA) | Associated with rare but severe hepatotoxicity. | [10] |
| 4-en-VPA | Implicated as a key mediator of VPA-induced hepatotoxicity. | [10][11] |
| 2-en-VPA | Correlated with poor nutritional status in patients. | [11] |
Table 4: Comparative Hepatotoxicity. This table highlights the relative contribution of VPA and its metabolites to liver injury.
Signaling Pathways and Mechanisms of Action
The biological effects of VPA and its metabolites are mediated through various signaling pathways. The primary mechanisms include:
-
GABAergic Neurotransmission: VPA increases the availability of the inhibitory neurotransmitter GABA in the brain by inhibiting its degradation by GABA transaminase.[2]
-
Ion Channel Modulation: VPA blocks voltage-gated sodium channels, which contributes to its anticonvulsant effects by reducing neuronal excitability.[2]
-
Histone Deacetylase (HDAC) Inhibition: VPA and some of its metabolites can inhibit HDACs, leading to changes in gene expression that may underlie its mood-stabilizing and potential anticancer effects.[1][6]
Figure 1: Key signaling pathways modulated by Valproic Acid and its active metabolites.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Anticonvulsant Activity Assessment
a) Maximal Electroshock (MES) Seizure Test in Mice
-
Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
-
Apparatus: A convulsiometer with corneal electrodes.
-
Procedure:
-
Administer the test compound (VPA or metabolite) or vehicle to mice, typically via intraperitoneal (i.p.) injection.
-
At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension.
-
The percentage of animals protected from the tonic extension is recorded.
-
The ED50 (the dose that protects 50% of the animals) is calculated using a suitable statistical method (e.g., probit analysis).
-
b) Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice
-
Objective: To assess the ability of a compound to protect against clonic seizures induced by the chemoconvulsant pentylenetetrazol.
-
Procedure:
-
Administer the test compound or vehicle to mice (i.p.).
-
After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).
-
The percentage of animals protected from clonic seizures is determined.
-
The ED50 is calculated.
-
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
-
Objective: To quantify the inhibitory activity of a compound against specific HDAC enzymes.
-
Materials: Recombinant human HDAC enzymes, a fluorogenic HDAC substrate, and a multi-well plate reader.
-
Procedure:
-
Prepare a reaction mixture containing the HDAC enzyme, assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction by adding a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
-
Teratogenicity Assessment in Mice
-
Objective: To evaluate the potential of a compound to induce congenital malformations.
-
Procedure:
-
Administer the test compound or vehicle to pregnant mice during the period of major organogenesis (e.g., gestational day 8).
-
On a late gestational day (e.g., day 18), euthanize the dams and examine the fetuses for external, visceral, and skeletal malformations.
-
Record the number of resorptions, dead fetuses, and live fetuses.
-
Calculate the percentage of malformed fetuses per litter.
-
Statistical analysis is performed to compare the incidence of malformations between the treated and control groups.
-
Figure 2: A generalized experimental workflow for the comparative analysis of VPA and its metabolites.
Conclusion
The comparative analysis of this compound and its metabolites reveals a complex pharmacological profile. The metabolite 2-en-VPA, for instance, exhibits a favorable profile with potent anticonvulsant activity and reduced teratogenicity compared to the parent drug.[3][4] Conversely, the metabolite 4-en-VPA is strongly implicated in the hepatotoxicity associated with VPA therapy.[10][11] These findings underscore the importance of understanding the metabolic fate of drugs in development and the potential for metabolites to contribute significantly to both efficacy and toxicity. For researchers in drug development, these insights can guide the design of new chemical entities with improved safety and efficacy profiles. Further research is warranted to fully elucidate the activity of a broader range of VPA metabolites and to translate these preclinical findings into clinical practice.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of effects of valproate and trans-2-en-valproate on different forms of epileptiform activity in rat hippocampal and temporal cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of valproic acid, some of its metabolites and analogues on prenatal development of rats in vitro and comparison with effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valproate-associated hepatotoxicity and its biochemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Valproate metabolites and hepatotoxicity in an epileptic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 2-Propylpentanoate Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of 2-propylpentanoate (valproic acid), a widely used antiepileptic drug. The objective is to present a clear, data-driven overview to assist in the selection and cross-validation of analytical techniques for research, clinical, and drug development applications. This document outlines key performance parameters from various validated methods and provides a general framework for conducting a cross-validation study.
Comparative Performance of Analytical Methods
The quantification of valproic acid (VPA) in biological matrices is routinely performed using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput. Below is a summary of their validated performance characteristics as reported in several studies.
Table 1: Performance Characteristics of HPLC-UV Methods for Valproic Acid Analysis
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] |
| Matrix | Human Plasma | Human Saliva | Bulk Drug | Not Specified |
| Linearity Range (µg/mL) | 10 - 150 | 1.0 - 50.0 | 14.5 - 87 | 50 - 400 |
| Correlation Coefficient (r²) | >0.9968 | 0.9989 | 0.999 | 0.9997 |
| Accuracy (%) | -2.9 to 3.2 | >96.8 (within-run), >97.5 (between-run) | <2.0 (RSD) | Not Specified |
| Precision (% RSD) | ≤6.6 | <7.3 (within-run), <2.2 (between-run) | <2.0 | <2.0 |
| Recovery (%) | 94.3 | 99.4 | >98 | 96.63 to 101.88 |
| Limit of Quantification (LOQ) (µg/mL) | 6.6 | Not Specified | Not Specified | Not Specified |
| Limit of Detection (LOD) (µg/mL) | 2.2 | Not Specified | Not Specified | Not Specified |
Table 2: Performance Characteristics of GC-MS and LC-MS/MS Methods for Valproic Acid Analysis
| Parameter | GC-MS Method 1[5] | GC-MS Method 2[6] | LC-MS/MS Method 1[7] | LC-MS/MS Method 2[8] |
| Matrix | Human Plasma | Human Serum | Human Plasma | Human Plasma |
| Linearity Range (µg/mL) | Not Specified | 25 - 400 | 2 - 200 | 1.012 - 120.399 |
| Correlation Coefficient (r²) | Not Specified | Not Specified | >0.996 | Not Specified |
| Accuracy (%) | 94.96 to 109.12 | Not Specified | <7.2 | Not Specified |
| Precision (% RSD) | ≤6.69 | Intra-assay: 3.86-3.99, Inter-assay: 6.14-6.42 | <3.3 | Intra-day: 2.26-10.67, Inter-day: 3.58-10.49 |
| Recovery (%) | Not Specified | Not Specified | 104 | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | 0.075 | 8 | 2 | 1.012 |
Experimental Protocols
General Bioanalytical Workflow
The analysis of this compound in biological matrices typically follows a standardized workflow, as illustrated below. This process involves sample collection and preparation, chromatographic separation, detection, and data analysis.
Caption: General workflow for the bioanalytical determination of this compound.
Protocol for Cross-Validation of Two Analytical Methods
Cross-validation is essential to ensure that data generated by different analytical methods are comparable and reliable. This is particularly crucial when a method is updated, transferred between laboratories, or when comparing results from different studies.
Objective: To compare the performance of two distinct analytical methods (e.g., an established HPLC-UV method and a new LC-MS/MS method) for the quantification of this compound in a specific biological matrix.
Materials:
-
A minimum of 40 incurred study samples spanning the entire calibration range.
-
Quality control (QC) samples at low, medium, and high concentrations.
-
Calibrators and internal standards for both analytical methods.
Methodology:
-
Sample Selection: Select at least 40 incurred samples from a relevant study population. The concentrations should cover the low, medium, and high ranges of the expected therapeutic or experimental concentrations.
-
Analysis:
-
Analyze the selected samples and QC samples using both the established (reference) method and the new (comparator) method.
-
To minimize variability, the same analyst should ideally perform the analyses, or inter-analyst variability should be assessed. The analyses should be conducted within a short timeframe to avoid sample degradation.
-
-
Data Evaluation:
-
Correlation and Agreement: Plot the results from the comparator method against the reference method. Perform a linear regression analysis and calculate the correlation coefficient (r). A Bland-Altman plot is also highly recommended to assess the agreement between the two methods across the concentration range.
-
Percent Difference: For each sample, calculate the percent difference between the results from the two methods using the formula: % Difference = ((Result_Comparator - Result_Reference) / Result_Reference) * 100
-
Acceptance Criteria: The acceptance criteria should be pre-defined. A common criterion is that for at least 67% of the samples, the percent difference should be within ±20% of the mean value.
-
The logical flow of this cross-validation process is depicted in the following diagram.
Caption: Logical workflow for the cross-validation of two analytical methods.
This guide provides a foundational comparison and framework for the cross-validation of this compound analytical methods. The specific parameters and acceptance criteria for any validation or cross-validation study should be adapted based on the intended application of the method and relevant regulatory guidelines.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. Development and validation of a bioanalytical LC-UV method with solid-phase extraction for determination of valproic acid in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 8. impactfactor.org [impactfactor.org]
A Comparative Analysis of the Neuroprotective Effects of Valproic Acid and Quercetin
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of valproic acid and quercetin (B1663063), supported by experimental data. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the primary signaling pathways involved.
Introduction
Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant challenge in modern medicine. Research into neuroprotective agents that can slow or halt this process is of paramount importance. This guide focuses on two such agents: Valproic Acid (VPA), a well-established histone deacetylase (HDAC) inhibitor, and Quercetin, a natural flavonoid renowned for its antioxidant and anti-inflammatory properties. While both compounds have demonstrated considerable neuroprotective potential, they operate through distinct and sometimes overlapping mechanisms. This comparative analysis aims to provide a clear, data-driven overview of their respective efficacies and modes of action to inform future research and drug development efforts.
Quantitative Data Comparison
The following tables summarize quantitative data from various in vitro and in vivo studies, offering a side-by-side comparison of the neuroprotective effects of Valproic Acid and Quercetin.
Table 1: In Vitro Neuroprotective Efficacy
| Parameter | Valproic Acid | Quercetin | Experimental Model |
| Cell Viability | ↑ 18.18% (at 1 mM)[1] | ↑ 22.06% (at 100 µM) vs. Aβ₁₋₄₂ induced toxicity[2] | SH-SY5Y neuroblastoma cells |
| ↑ 13.13% (at 1.5 mM)[1] | ↑ 35.84% (at 150 µM) vs. Aβ₁₋₄₂ induced toxicity[2] | ||
| ↑ to 163% of control (at 0.1 mM)[3] | Purified rat retinal ganglion cells | ||
| HDAC Inhibition | ↑ Histone H3 acetylation by ~200% (at 100 µM)[4] | - | Cultured neurons |
| Antioxidant Activity | ↓ H₂O₂ and MDA levels induced by glutamate[5] | ↓ Intracellular ROS levels[2] | SH-SY5Y cells |
| ↑ SOD and GSH levels[6] | Mouse brain tissue | ||
| Anti-inflammatory | ↓ mRNA levels of pro-inflammatory markers[7] | ↓ Pro-inflammatory cytokines (iNOS, IL-1β, IL-6)[8] | LRRK2 R1441G transgenic mice / MPTP-induced PD mice |
| Anti-apoptotic | - | Suppresses apoptosis | MPTP-induced PD mouse model[8] |
Table 2: In Vivo Neuroprotective Efficacy
| Parameter | Valproic Acid | Quercetin | Experimental Model |
| Improved Motor Function | ✓[9] | ✓[8] | hSOD1G93A ALS mice / MPTP-induced PD mice |
| Reduced Infarct Volume | ✓ (at 300 mg/kg)[10][11] | ✓ (at 10 mg/kg/day)[12] | Mouse/Rat models of cerebral ischemia |
| Neuronal Survival | ↑ TH positive DA neurons[7] | Preserved TH⁺ dopaminergic neurons[8] | LRRK2 R1441G transgenic mice / MPTP-induced PD mice |
| Delayed disease onset in ALS model[9] | |||
| Reduced Neuroinflammation | ↓ iba-1 positive activated microglia[7] | Suppressed microglial activation[8] | LRRK2 R1441G transgenic mice / MPTP-induced PD mice |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After reaching a desired confluency, they are pre-treated with various concentrations of Valproic Acid (e.g., 1, 5, 10 mM) or Quercetin (e.g., 50, 100, 150 µM) for a specified duration.
-
Induction of Neurotoxicity: A neurotoxic agent, such as glutamate (B1630785) (15 mM)[5] or amyloid-beta peptide (Aβ₁₋₄₂) (10-20 µM)[2], is added to the culture medium to induce cell death.
-
MTT Incubation: After the neurotoxin treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis for Histone Acetylation
-
Protein Extraction: Neuronal cells or brain tissue samples are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for acetylated histone H3 or H4 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or total histone H3).
Animal Model of Parkinson's Disease (MPTP-induced)
-
Animal Housing: Male C57BL/6J mice (6-8 weeks old) are housed in a controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.[8]
-
Grouping and Treatment: Mice are randomly divided into groups: control, MPTP-only, Quercetin-only, and MPTP + Quercetin. Quercetin is administered (e.g., by oral gavage) for a specified period before and/or during MPTP treatment.
-
MPTP Administration: Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Behavioral Testing: Motor function is assessed using tests such as the open-field test, rotarod test, and pole test to evaluate locomotor activity, coordination, and balance.
-
Histological Analysis: After the experimental period, mice are euthanized, and their brains are collected. Brain sections are processed for Hematoxylin and Eosin (H&E) staining to assess general morphology and Nissl staining to evaluate neuronal survival in the substantia nigra and striatum. Immunohistochemistry for tyrosine hydroxylase (TH) is performed to quantify dopaminergic neuron loss.
-
Biochemical Analysis: Brain tissue is homogenized to measure levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA, and markers of oxidative stress (e.g., ROS, SOD, GSH) using respective assay kits.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Valproic Acid and Quercetin are mediated through distinct signaling pathways.
Valproic Acid: HDAC Inhibition and Downstream Effects
Valproic acid's primary neuroprotective mechanism involves the inhibition of histone deacetylases (HDACs). This leads to the hyperacetylation of histones, altering chromatin structure and promoting the transcription of genes involved in neuronal survival and neurogenesis.
Quercetin: Antioxidant and Anti-inflammatory Pathways
Quercetin exerts its neuroprotective effects primarily through its potent antioxidant and anti-inflammatory activities. It activates the Nrf2-ARE pathway, leading to the expression of antioxidant enzymes, and inhibits pro-inflammatory pathways such as NF-κB.
Overlapping Pathway: PI3K/Akt/GSK-3β
Both Valproic Acid and Quercetin have been shown to modulate the PI3K/Akt/GSK-3β signaling pathway, which is crucial for cell survival, proliferation, and apoptosis.
References
- 1. Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors sodium butyrate and valproic acid delay spontaneous cell death in purified rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of valproic acid on oxidative stress parameters of glutamate-induced excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin protects against neuronal toxicity by activating the PI3K/Akt/GSK-3β pathway in vivo models of MPTP-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation [frontiersin.org]
- 10. Neuroprotection by valproic Acid in mouse models of permanent and transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Valproic acid attenuates ischemia-reperfusion injury in the rat brain through inhibition of oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of quercetin in a mouse model of brain ischemic/reperfusion injury via anti-apoptotic mechanisms based on the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Propylpentanoate and Other HDAC Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents, altering the epigenetic landscape of tumor cells to induce cell cycle arrest, differentiation, and apoptosis. Among these, 2-propylpentanoate, also known as Valproic Acid (VPA), a long-established anti-epileptic drug, has garnered significant interest for its HDAC inhibitory activity.[1][2][3] This guide provides an objective comparison of VPA with other notable HDAC inhibitors, including Vorinostat, Panobinostat, Belinostat (B1667918), and Romidepsin (B612169), supported by experimental data to inform preclinical and clinical research.
Mechanism of Action: A Tale of Broad-Spectrum versus Selective Inhibition
HDAC inhibitors function by blocking the activity of histone deacetylases, leading to an accumulation of acetylated histones and other non-histone proteins. This hyperacetylation results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes that are often silenced in cancer.
Valproic acid is considered a Class I and IIa HDAC inhibitor.[1] In contrast, other inhibitors are categorized based on their selectivity for different HDAC classes. This distinction is crucial as it influences their efficacy and toxicity profiles.
-
Pan-HDAC inhibitors , such as Vorinostat and Panobinostat, target multiple HDAC isoforms across different classes.[4][5] This broad activity can lead to widespread changes in gene expression and potent anti-tumor effects.
-
Class-selective inhibitors offer a more targeted approach, potentially reducing off-target effects and improving the therapeutic window.[6]
The choice between a pan-HDAC inhibitor and a more selective agent often depends on the specific cancer type and the HDAC isoforms that are dysregulated.[6]
Comparative Efficacy: A Quantitative Overview
The potency of HDAC inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the available data for VPA and other prominent HDAC inhibitors.
It is important to note that IC50 values can vary significantly between different studies due to variations in experimental conditions, such as cell lines, assay methods, and incubation times. The data presented here is for comparative purposes and should be interpreted with this in mind.
Table 1: IC50 Values of this compound (Valproic Acid) in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (mM) | Reference(s) |
| Glioma | T98-G | 3.85 ± 0.58 | [7] |
| Glioma | SF295 | 2.15 ± 0.38 | [7] |
Table 2: IC50 Values of Other HDAC Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference(s) | | --- | --- | --- | --- | | Vorinostat (SAHA) | HDAC1 | - | 10 |[1][4] | | | HDAC3 | - | 20 |[1][4] | | | Prostate Cancer | LNCaP, PC-3, TSU-Pr1 | 2500 - 7500 |[1] | | | Breast Cancer | MCF-7 | 750 |[1] | | Panobinostat (LBH589) | Various | HH, BT474, HCT116 | 1.8, 2.6, 7.1 |[5] | | | Lung Cancer | H1299, L55, A549 | 5, 11, 30 |[8] | | | Mesothelioma | OK-6, Ok-5 | 5, 7 |[8] | | | Small Cell Lung Cancer | RG-1, LD-T | 4, 5 |[8] | | Belinostat (PXD101) | HeLa Cell Extract | - | 27 |[9] | | | Urothelial Carcinoma | 5637, T24, J82, RT4 | 1000, 3500, 6000, 10000 |[6][10] | | | Prostate Cancer | - | 500 - 2500 |[6] | | Romidepsin (FK228) | HDAC1 | - | 36 |[3][11] | | | HDAC2 | - | 47 |[3][11] | | | T-cell Lymphoma | Hut-78 | 0.038 - 6.36 |[12] | | | T-cell Lymphoma | Karpas-299 | 0.44 - 3.87 |[12] |
Induction of Apoptosis: A Key Anti-Cancer Mechanism
A critical mechanism by which HDAC inhibitors exert their anti-tumor effects is the induction of programmed cell death, or apoptosis. This is often assessed by flow cytometry using Annexin V and propidium (B1200493) iodide staining. While comprehensive comparative data is limited, studies have shown that VPA and other HDAC inhibitors effectively induce apoptosis in various cancer cell lines.
For instance, a study on peripheral T-cell lymphoma cells demonstrated that VPA promotes apoptosis.[13] Similarly, Panobinostat has been shown to induce apoptosis in both T-cell and pre-B cell acute lymphoblastic leukemia cell lines.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 of HDAC inhibitors using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
HDAC inhibitor stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the HDAC inhibitor in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compounds or a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[14]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol provides a general workflow for assessing apoptosis induced by HDAC inhibitors using flow cytometry.
Materials:
-
Cancer cells treated with HDAC inhibitor or vehicle control
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture cells to 70-80% confluency and treat with the desired concentration of HDAC inhibitor for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[15][16][17][18]
Signaling Pathways and Experimental Workflows
HDAC inhibitors modulate various signaling pathways critical for cancer cell survival and proliferation. Valproic acid has been shown to inhibit the PI3K/Akt pathway, while Vorinostat can affect the MAPK pathway.[13][19][20]
General mechanism of HDAC inhibition leading to anti-cancer effects.
Valproic Acid inhibits the PI3K/Akt signaling pathway.
A typical experimental workflow for comparing HDAC inhibitors.
Conclusion
Valproic acid represents a clinically established drug with a well-documented safety profile that also functions as a Class I and IIa HDAC inhibitor. While generally less potent than newer, more targeted HDAC inhibitors like Panobinostat and Romidepsin, its broad availability and low cost make it an attractive candidate for further investigation, particularly in combination therapies. The choice of an appropriate HDAC inhibitor for cancer therapy will ultimately depend on the specific cancer type, its underlying molecular characteristics, and the desired therapeutic window. This guide provides a foundational comparison to aid researchers in the strategic design of future studies in this promising area of oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 5. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The histone deacetylase inhibitor belinostat (PXD101) suppresses bladder cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Valproic Acid Inhibits Peripheral T Cell Lymphoma Cells Behaviors via Restraining PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Valproic acid sensitizes pancreatic cancer cells to natural killer cell-mediated lysis by upregulating MICA and MICB via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Valproate and its Analog, Trans-2-en-valproate
A detailed examination of the efficacy, safety, and mechanisms of action of Valproic Acid (VPA) and its metabolite, trans-2-en-valproate (2-en-VPA), for researchers, scientists, and drug development professionals.
Valproic acid (VPA) is a widely prescribed antiepileptic drug with a broad spectrum of activity. However, its use is associated with significant side effects, including teratogenicity and hepatotoxicity. This has driven research into the development of safer analogs. One such analog is trans-2-en-valproate (2-en-VPA), a major metabolite of VPA. This guide provides a comprehensive comparative study of VPA and 2-en-VPA, focusing on their anticonvulsant efficacy, toxicological profiles, and underlying mechanisms of action, supported by experimental data.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the anticonvulsant activity and hepatotoxicity of Valproate and trans-2-en-valproate.
| Table 1: Comparative Anticonvulsant Activity | |
| Parameter | Valproate (VPA) |
| Anticonvulsant Potency | In most seizure models, 2-en-VPA has been shown to be more potent than VPA.[1] |
| ED50 (Audiogenic Seizures in rats) | 63.19 mg/kg (95% confidence interval 51.37-77.71 mg/kg)[2] |
| Mechanism of Action | Increases GABA levels, blocks voltage-gated sodium and calcium channels, and inhibits histone deacetylases (HDACs).[3][4] |
| Table 2: Comparative Hepatotoxicity | |
| Parameter | Valproate (VPA) |
| Hepatotoxicity Profile | Known to cause dose-related and idiosyncratic hepatotoxicity, which can range from asymptomatic liver enzyme elevations to severe liver injury. Some of its metabolites, such as 4-en-VPA, are potent inducers of microvesicular steatosis.[5] |
| Effect on Liver Enzymes | Can cause elevations in ALT and AST levels.[6] |
| Metabolic Pathway | Metabolized via glucuronidation, beta-oxidation, and cytochrome P450-mediated oxidation. The formation of toxic metabolites, like 4-en-VPA, is a key concern.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsiometer with corneal or ear-clip electrodes.
-
Animals: Typically mice or rats.
-
Procedure:
-
Administer the test compound (VPA or 2-en-VPA) or vehicle control to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of predicted peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) through the electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
The median effective dose (ED50), the dose that protects 50% of the animals from the tonic seizure, is calculated.
-
Pentylenetetrazol (PTZ) Seizure Test
The PTZ-induced seizure model is used to assess the efficacy of drugs against myoclonic and absence seizures.
-
Apparatus: Syringes for drug administration.
-
Animals: Typically mice or rats.
-
Procedure:
-
Administer the test compound (VPA or 2-en-VPA) or vehicle control to the animals.
-
After a predetermined pretreatment time, administer a convulsive dose of pentylenetetrazol (PTZ) subcutaneously (s.c.) or intravenously (i.v.).
-
Observe the animals for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic contractions of the limbs and body).
-
The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.
-
The ED50, the dose that protects 50% of the animals from PTZ-induced clonic seizures, is calculated.
-
Hepatotoxicity Assessment
-
Animals: Typically rats.
-
Procedure:
-
Administer VPA, 2-en-VPA, or vehicle control to the animals for a specified duration (e.g., daily for several days or weeks).
-
At the end of the treatment period, collect blood samples for biochemical analysis of liver function markers, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[6]
-
Euthanize the animals and collect liver tissue for histopathological examination to assess for signs of liver damage, such as steatosis, necrosis, and inflammation.[6]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize the key signaling pathways affected by Valproate and the general workflow for its preclinical evaluation.
Caption: Simplified signaling pathway of Valproate's multifaceted mechanism of action.
Caption: General experimental workflow for the comparative preclinical evaluation of anticonvulsant drugs.
Discussion
The available evidence strongly suggests that trans-2-en-valproate is a promising alternative to Valproate. Its increased anticonvulsant potency and reduced teratogenic and hepatotoxic potential are significant advantages.[1] The mechanism of action of 2-en-VPA appears to be similar to that of VPA, particularly in its ability to modulate neuronal excitability by affecting voltage-gated sodium channels.[7]
However, further research is warranted to fully elucidate the comparative pharmacological and toxicological profiles of these two compounds. Specifically, head-to-head studies providing comprehensive quantitative data on efficacy (ED50 values in a wider range of seizure models) and toxicity (detailed liver enzyme profiles and histopathology) are needed. A deeper understanding of the molecular interactions of 2-en-VPA with key targets such as GABAergic enzymes and histone deacetylases will be crucial for a complete mechanistic comparison.
References
- 1. Trans-2-en-valproate: reevaluation of its anticonvulsant efficacy in standardized seizure models in mice, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant, but not antiepileptic, action of valproate on audiogenic seizures in metaphit-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Valproate - Wikipedia [en.wikipedia.org]
- 5. The hepatotoxicity of valproic acid and its metabolites in rats. I. Toxicologic, biochemical and histopathologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Hepatotoxic Effects of Sodium Valproate at Different Doses in Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trans-2-en-valproic acid limits action potential firing frequency in mouse central neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticonvulsant Effects of Novel 2-Propylpentanoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant performance of novel 2-propylpentanoate (valproic acid, VPA) analogs against the parent compound and other alternatives. The information, supported by experimental data from preclinical studies, is intended to aid in the evaluation of these compounds for further drug development.
Comparative Anticonvulsant Activity and Neurotoxicity
The development of novel this compound analogs is primarily driven by the goal of enhancing anticonvulsant efficacy while reducing the adverse effects associated with VPA, such as teratogenicity and hepatotoxicity.[1] The following tables summarize the median effective dose (ED50) and median toxic dose (TD50) of several VPA analogs in murine models. The Protective Index (PI), calculated as TD50/ED50, serves as a crucial metric for the safety margin of a compound.[2]
| Compound | Test | Species | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Valrocemide (VGD) | MES | Mouse | 151 | 332 | 2.2 |
| scPTZ | Mouse | 132 | 332 | 2.5 | |
| MES | Rat (oral) | 73 | 1000 | 13.7 | |
| Valproic Acid (VPA) | MES | Mouse | 217-263 | 426-437 | 1.6-1.9 |
| scPTZ | Mouse | 130.64-140 | 437 | ~3.12 | |
| Valnoctamide (VCD) | MES | Mouse | 27 | 109 | 4.0 |
| scPTZ | Mouse | 18 | 109 | 6.1 | |
| sec-Butyl-propylacetamide (SPD) | MES | Mouse | 70 | 180 | 2.6 |
| scPTZ | Mouse | 27 | 180 | 6.7 | |
| Propylisopropyl Acetamide (PID) (R-enantiomer) | MES | Rat (oral) | 16 | - | - |
| 2-en-VPA | MES | Mouse | 200-300 | - | - |
| scPTZ | Mouse | 200-300 | - | - |
Mice were the species used unless otherwise specified. Data has been aggregated from multiple sources and direct comparisons should be made with caution due to potential variations in experimental conditions.[2][3]
Experimental Protocols
The data presented in this guide are primarily derived from the following standardized preclinical screening tests for anticonvulsant activity and neurotoxicity.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[2]
-
Animal Preparation: Male CF-1 mice are typically used. The test compound or vehicle is administered intraperitoneally (i.p.) at a predetermined time before the test.
-
Stimulation: A 60 Hz alternating current (typically 50 mA in mice) is delivered for 0.2 seconds via corneal electrodes. A topical anesthetic is applied to the corneas prior to electrode placement.
-
Observation: Animals are observed for the presence of a tonic hindlimb extension seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is the primary endpoint. An animal is considered protected if it does not exhibit this seizure phase.
-
Data Analysis: The ED50, the dose that protects 50% of the animals, is determined using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to identify anticonvulsant drugs that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.[3]
-
Animal Preparation: Male CF-1 mice are commonly used. The test compound or vehicle is administered i.p. at a specified time before the test.
-
Induction: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously.
-
Observation: The animals are placed in individual observation chambers and observed for 30 minutes.
-
Endpoint: The presence of clonic seizures, characterized by forelimb and/or hindlimb clonus lasting for at least 5 seconds, is recorded.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.[2]
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the potential neurological deficits or sedative effects of a compound.
-
Apparatus: A rotating rod apparatus with a set speed or an accelerating speed is used.
-
Training: Animals are trained on the rotarod for a set period before the test day.
-
Procedure: On the test day, the compound or vehicle is administered. At the time of peak effect, each animal is placed on the rotating rod.
-
Endpoint: The latency to fall off the rod is recorded. A decreased latency to fall compared to the control group indicates motor impairment.
-
Data Analysis: The TD50, the dose that causes motor impairment in 50% of the animals, is determined.
Mechanisms of Action and Signaling Pathways
The anticonvulsant effects of valproic acid and its analogs are primarily attributed to two main mechanisms: the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium channels.[2]
Enhancement of GABAergic Neurotransmission
Valproic acid increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. It is believed to achieve this by inhibiting the enzyme GABA transaminase, which is responsible for the degradation of GABA.[2] This leads to increased GABA levels and enhanced inhibitory signaling.[3]
Modulation of Voltage-Gated Sodium Channels
Valproic acid and its derivatives can modulate the activity of voltage-gated sodium channels. By blocking these channels, the compounds reduce the ability of neurons to fire at high frequencies, which is a characteristic of seizure activity. This action helps to prevent the spread of seizures.[2]
Neuroprotective Signaling Pathway
Beyond its direct anticonvulsant effects, valproic acid has demonstrated neuroprotective properties. One proposed mechanism involves the inhibition of Glycogen Synthase Kinase 3β (GSK-3β). By inhibiting GSK-3β, VPA can activate downstream signaling cascades that promote neuronal survival and reduce apoptosis.[2]
References
A Comparative Analysis of the Antiproliferative Activities of OH-VPA and VPA
An Objective Guide for Researchers in Oncology and Drug Development
Valproic acid (VPA), a well-established histone deacetylase (HDAC) inhibitor, has demonstrated notable antiproliferative effects across a range of cancer cell lines.[1][2][3] Its derivative, N-(2'-Hydroxyphenyl)-2-propylpentanamide (OH-VPA), has emerged as a compound with potentially enhanced potency. This guide provides a comprehensive comparison of the antiproliferative activities of OH-VPA and VPA, supported by quantitative data, detailed experimental protocols, and visualizations of their proposed signaling pathways.
Quantitative Comparison of Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for OH-VPA and VPA in various cancer cell lines, providing a quantitative measure of their antiproliferative potency. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation(s) |
| OH-VPA | HeLa | Cervical Cancer | 0.92 mM | [4] |
| VPA | HeLa | Cervical Cancer | 9.12 mM | [4] |
| VPA | HeLa | Cervical Cancer | 32.06 mM (24h) | [5] |
| 21.29 mM (48h) | [5] | |||
| 14.51 mM (72h) | [5] | |||
| VPA | IMR-32 | Neuroblastoma | 2.697 µM | [6] |
| VPA | UKF-NB-2 | Neuroblastoma | 2.560 µM | [6] |
| VPA | SK-N-AS | Neuroblastoma | 2.391 µM | [6] |
| VPA | UKF-NB-3 | Neuroblastoma | 3.341 µM | [6] |
| VPA | UKF-NB-4 | Neuroblastoma | 3.703 µM | [6] |
| VPA | SF-763 | Glioblastoma | 6.809 µM | [6] |
| VPA | SF-767 | Glioblastoma | 5.385 µM | [6] |
| VPA | A-172 | Glioblastoma | 6.269 µM | [6] |
| VPA | U-87 MG | Glioblastoma | 5.999 µM | [6] |
| VPA | U-251 MG | Glioblastoma | 6.165 µM | [6] |
| VPA | SW620 | Colon Cancer | 1.5 mM | [1] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions such as incubation time.
Experimental Protocols
This section details the methodologies for the key experiments used to evaluate the antiproliferative activities of OH-VPA and VPA.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of OH-VPA or VPA and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Collection: Harvest cells after treatment with OH-VPA or VPA. For adherent cells, use trypsin to detach them and collect both the detached and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[8]
Signaling Pathways and Mechanisms of Action
Both OH-VPA and VPA exert their antiproliferative effects primarily through the inhibition of histone deacetylases (HDACs).[1][4] However, their downstream effects involve distinct and overlapping signaling pathways.
OH-VPA Signaling Pathway
The antiproliferative mechanism of OH-VPA is linked to HDAC inhibition, which leads to the acetylation and subsequent translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytoplasm.[4][9] This compound also modulates cellular levels of reactive oxygen species (ROS), contributing to its cytotoxic effects.[4][9]
Caption: Proposed signaling pathway for the antiproliferative activity of OH-VPA.
VPA Signaling Pathway
VPA's mechanism is more extensively characterized and involves HDAC inhibition leading to the upregulation of the cyclin-dependent kinase inhibitor p21.[10] This, in turn, induces cell cycle arrest, typically at the G1 phase, and can trigger apoptosis through both intrinsic and extrinsic pathways.[5][6]
Caption: Key signaling events in VPA-mediated antiproliferation.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the antiproliferative activities of OH-VPA and VPA.
Caption: A standard experimental workflow for comparing OH-VPA and VPA.
References
- 1. Histone deacetylases inhibition and tumor cells cytotoxicity by CNS-active VPA constitutional isomers and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. N-(2′-Hydroxyphenyl)-2-propylpentanamide (OH-VPA), a histone deacetylase inhibitor, induces the release of nuclear HMGB1 and modifies ROS levels in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. The effect of valproic acid on intrinsic, extrinsic, and JAK/STAT pathways in neuroblastoma and glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(2'-Hydroxyphenyl)-2-propylpentanamide (OH-VPA), a histone deacetylase inhibitor, induces the release of nuclear HMGB1 and modifies ROS levels in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Valproic Acid and Trichostatin A: Efficacy, Potency, and Cellular Impact
In the realm of epigenetic research, histone deacetylase (HDAC) inhibitors have emerged as powerful tools for modulating gene expression and influencing cellular processes. Among these, Valproic Acid (VPA) and Trichostatin A (TSA) are two of the most extensively studied compounds. This guide provides a comprehensive head-to-head comparison of VPA and TSA, presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action and Specificity
Both Valproic Acid and Trichostatin A function by inhibiting the activity of histone deacetylases, enzymes that remove acetyl groups from histone proteins.[1] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which results in a more relaxed chromatin structure, making DNA more accessible for transcription and thereby altering gene expression.[1][2]
While both are HDAC inhibitors, they exhibit different specificities. VPA is a class I selective HDAC inhibitor, primarily targeting HDAC1 and inducing the proteasomal degradation of HDAC2.[3][4][5] In contrast, TSA is a potent, broad-spectrum or pan-HDAC inhibitor, affecting both class I and class II HDACs.[6][7] This broader activity profile of TSA can lead to more widespread changes in gene expression compared to the more targeted action of VPA.[8]
Potency and Efficacy: A Quantitative Look
A critical differentiator between VPA and TSA is their potency. TSA is a significantly more potent HDAC inhibitor than VPA, with inhibitory concentrations in the nanomolar (nM) range, whereas VPA is effective in the millimolar (mM) range.[9][10] This vast difference in potency is a key consideration for experimental design and potential therapeutic applications.
Table 1: Comparative Potency of Valproic Acid and Trichostatin A
| Inhibitor | Target HDACs | IC50 Range | Reference |
| Valproic Acid (VPA) | Class I (esp. HDAC1, HDAC2) | 0.4 mM - 2 mM | [3][10][11] |
| Trichostatin A (TSA) | Class I and II | ~1.8 nM - 20 nM | [6][7][9] |
The functional consequences of this potency difference are evident in various cellular assays. For instance, in studies on porcine somatic cell nuclear transfer (SCNT) embryos, 5 mM VPA was found to be more effective than 50 nM TSA in enhancing blastocyst formation and the number of inner cell mass cells.[12] In human neuroblastoma cell lines, the IC50 values for VPA ranged from 1.0 to 2.8 mM, while for TSA, they were significantly lower, ranging from 69.8 to 129.4 nM.[13]
Table 2: Comparative Effects on Cell Viability in Neuroblastoma Cell Lines
| Cell Line | Valproic Acid (IC50) | Trichostatin A (IC50) | Reference |
| UKF-NB-3 (N-type) | 1.02 mM | 69.8 nM | [13] |
| UKF-NB-4 (S-type) | >2.8 mM | >129.4 nM | [13] |
| SK-N-AS (S-type) | >2.8 mM | >129.4 nM | [13] |
Cellular Effects: From Gene Expression to Apoptosis
The inhibition of HDACs by VPA and TSA triggers a cascade of cellular events, including changes in gene expression, cell cycle arrest, and induction of apoptosis. Both compounds have been shown to upregulate the expression of p21, a cyclin-dependent kinase inhibitor, which contributes to cell cycle arrest.[14]
Studies comparing the global gene expression profiles induced by different HDAC inhibitors have revealed both overlapping and distinct sets of regulated genes.[8][14] These differences are likely attributable to their varying HDAC isoform specificities.
In terms of inducing apoptosis, both VPA and TSA have demonstrated efficacy in various cancer cell lines. For example, in leukemia cells, pretreatment with either VPA or TSA was found to potentiate etoposide-induced apoptosis.[15] However, the pro-inflammatory and anti-inflammatory responses to these inhibitors can be complex and context-dependent, with studies showing that acute exposure can lead to an increase in pro-inflammatory cytokines.[16][17]
Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key experimental assays are provided below.
HDAC Activity Assay
This assay measures the enzymatic activity of HDACs and their inhibition by compounds like VPA and TSA. A common method involves the use of a fluorometric substrate.
Protocol:
-
Prepare nuclear extracts from cells or tissues of interest.[18]
-
In a 96-well plate, add the HDAC assay buffer, the test inhibitor (VPA or TSA at various concentrations), and the nuclear extract.[19]
-
Initiate the reaction by adding a fluorometric HDAC substrate.[19]
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration.[19]
-
Stop the reaction by adding a developer solution, which often contains a protease to cleave the deacetylated substrate and release a fluorescent signal.[19]
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[20]
-
Calculate HDAC inhibition by comparing the fluorescence in inhibitor-treated wells to control wells.
Western Blotting for Histone Acetylation
This technique is used to visualize and quantify the levels of acetylated histones in cells following treatment with HDAC inhibitors.
Protocol:
-
Cell Treatment and Lysis: Treat cells with VPA, TSA, or a vehicle control for the desired time. Harvest the cells and extract histone proteins, often using an acid extraction method.[1]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard method like the BCA assay.
-
SDS-PAGE: Separate the histone proteins by size on a polyacrylamide gel (typically a 10-15% Bis-Tris or Tris-Glycine gel).[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or H4).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[21]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).[21]
Cell Viability Assay (MTT/CCK-8)
These colorimetric assays are used to assess the impact of VPA and TSA on cell proliferation and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[22]
-
Drug Treatment: Treat the cells with a range of concentrations of VPA or TSA. Include a vehicle control.[22]
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[13]
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add a solubilization solution to dissolve the crystals.[23]
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.[22]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT and 450 nm for CCK-8).[22][23]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value for each compound.
Gene Expression Analysis
This involves quantifying the changes in mRNA levels of specific genes in response to VPA or TSA treatment.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitors and then extract total RNA using a method like TRIzol reagent.[8][24]
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR (qPCR) or Microarray/RNA-Seq:
-
Data Analysis: Normalize the expression data and identify differentially expressed genes. For global analyses, perform pathway and gene ontology enrichment analysis to understand the biological processes affected.[24]
Signaling Pathways and Logical Relationships
The inhibition of HDACs by VPA and TSA initiates a signaling cascade that ultimately alters cellular function.
Conclusion
Valproic Acid and Trichostatin A are both valuable tools in the study of epigenetics and as potential therapeutic agents. The primary distinctions lie in their potency and specificity. TSA is a highly potent, broad-spectrum HDAC inhibitor, making it a powerful tool for inducing widespread changes in histone acetylation and gene expression in vitro. VPA, while significantly less potent, exhibits greater selectivity for class I HDACs and has a well-established clinical profile.[4][27] The choice between these two inhibitors will ultimately depend on the specific research question, the experimental system, and the desired cellular outcome. This guide provides the foundational data and methodologies to make an informed decision and to design robust and reproducible experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 | The EMBO Journal [link.springer.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Trichostatin A - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of potency between histone deacetylase inhibitors trichostatin A and valproic acid on enhancing in vitro development of porcine somatic cell nuclear transfer embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Effect of Histone Deacetylase Inhibitors Trichostatin A and Valproic Acid on Etoposide-induced Apoptosis in Leukemia Cells | Anticancer Research [ar.iiarjournals.org]
- 16. Pan HDACi Valproic Acid and Trichostatin A Show Apparently Contrasting Inflammatory Responses in Cultured J774A.1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pan HDACi Valproic Acid and Trichostatin A Show Apparently Contrasting Inflammatory Responses in Cultured J774A.1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. abcam.cn [abcam.cn]
- 21. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. biomedres.us [biomedres.us]
- 26. Systematic Analysis of Time-Series Gene Expression Data on Tumor Cell-Selective Apoptotic Responses to HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Impact of trichostatin A and sodium valproate treatment on post-stroke neurogenesis and behavioral outcomes in immature mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 2-Propylpentanoate as a Histone Deacetylase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-propylpentanoate, commonly known as valproic acid (VPA), as a histone deacetylase (HDAC) inhibitor. Its performance is objectively compared with other well-established HDAC inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. This action leads to a more compact chromatin structure, generally repressing gene transcription. In various diseases, particularly cancer, aberrant HDAC activity is common. HDAC inhibitors (HDACis) counteract this by promoting hyperacetylation, which relaxes chromatin, reactivates gene expression, and can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.
HDAC inhibitors are broadly categorized as pan-inhibitors , which target multiple HDAC isoforms simultaneously, and class- or isoform-selective inhibitors , which are designed for greater specificity to minimize off-target effects. Valproic acid, a long-established antiepileptic drug, was later discovered to possess HDAC inhibitory properties, positioning it as a repurposed candidate for various therapeutic areas, including oncology.
Mechanism of HDAC Inhibition
HDAC inhibitors typically function by binding to the zinc ion within the catalytic active site of Class I, II, and IV HDACs, thereby blocking the deacetylation reaction. This leads to the accumulation of acetylated lysines on histone tails and other proteins, altering the epigenetic landscape and impacting downstream cellular processes.
Comparative Analysis of HDAC Inhibitor Specificity
Valproic acid is characterized as a broad-spectrum inhibitor, primarily targeting Class I and, to a lesser extent, Class IIa HDACs.[1] A key differentiator is its potency; VPA typically requires concentrations in the high micromolar to millimolar range to achieve significant inhibition, whereas many other HDACis are effective at nanomolar concentrations.[2][3] This lower potency increases the likelihood of off-target effects at therapeutic concentrations.
The following table summarizes the half-maximal inhibitory concentrations (IC50) for VPA and other representative HDAC inhibitors against various HDAC isoforms. Lower values indicate higher potency.
| Inhibitor | Class Selectivity | HDAC1 | HDAC2 | HDAC3 | HDAC5 | HDAC6 | HDAC8 | HDAC10 | Ref. |
| Valproic Acid (VPA) | Class I / IIa | 400 µM | 540 µM | - | 2.8 mM | 2.4 mM | >100 µM | No | [2][4][5] |
| Vorinostat (SAHA) | Pan-Inhibitor | 10 nM | 10-40 nM | 20 nM | - | 320 nM | 430 nM | - | [6][7][8] |
| Panobinostat (B1684620) (LBH-589) | Pan-Inhibitor | ~3 nM | ~4 nM | ~2 nM | - | ~27 nM | ~60 nM | ~41 nM | [9][10] |
| Entinostat (MS-275) | Class I Selective | 243-510 nM | 453 nM | 248-1700 nM | >10 µM | >10 µM | >100 µM | >10 µM | [2][4][11] |
| Tubastatin A | HDAC6 Selective | 16.4 µM | - | - | - | 15 nM | 854 nM | Yes | [12][13] |
Note: IC50 values can vary based on assay conditions (e.g., cell-free biochemical vs. cell-based assays).
Unique Mechanism and Off-Target Effects of Valproic Acid
Beyond its direct enzymatic inhibition, VPA has a distinct mechanism of action not observed with other inhibitors like Trichostatin A (TSA): it selectively induces the proteasomal degradation of HDAC2.[14] This isoenzyme-selective degradation provides an additional layer to its mechanism.
However, the specificity of VPA as an HDAC inhibitor is compromised by its numerous other known pharmacological activities, stemming from its long-term use as an anticonvulsant. These off-target effects include:
-
Modulation of GABA levels: VPA can inhibit GABA-degrading enzymes, leading to increased levels of this inhibitory neurotransmitter.
-
Blockade of ion channels: It is known to block voltage-gated sodium and calcium channels.
-
Endocrine disruption: VPA can act as an antagonist of androgen and progesterone (B1679170) receptors and inhibit aromatase.
These activities, which occur at clinically relevant concentrations, complicate the interpretation of experimental results when using VPA solely as a tool to probe HDAC function.
Experimental Protocols
To assess the specificity and efficacy of HDAC inhibitors like VPA, a series of in vitro and cell-based assays are essential.
In Vitro HDAC Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor.
-
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a purified HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme (trypsin) to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to HDAC activity.
-
Materials:
-
Purified recombinant HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Test inhibitors (e.g., VPA) and control inhibitors (e.g., TSA).
-
Developer solution (e.g., Trypsin in buffer with TSA to stop the HDAC reaction).
-
96-well black microplate.
-
Fluorometric plate reader.
-
-
Protocol:
-
Prepare serial dilutions of the test inhibitor (e.g., VPA) and control inhibitors in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitors, Assay Buffer, and the diluted HDAC enzyme to appropriate wells. Include "no enzyme" and "no inhibitor" controls.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow inhibitors to bind to the enzymes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution to each well. The TSA in the developer mix will halt further deacetylation.
-
Incubate for an additional 15-20 minutes at 37°C to allow for fluorophore development.
-
Measure fluorescence using a plate reader (e.g., Excitation: 355-380 nm, Emission: 450-465 nm).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the data on a semi-log curve.
-
Western Blot for Histone and Tubulin Acetylation
This cell-based assay confirms that the inhibitor engages its target in a cellular context by measuring the accumulation of acetylated proteins.
-
Principle: Cells are treated with the HDAC inhibitor. Proteins are then extracted, separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated forms of proteins (e.g., acetylated-Histone H3) and their total protein counterparts for loading control. An increase in the acetylated protein signal indicates HDAC inhibition.
-
Materials:
-
Cultured cells (e.g., HeLa, HCT116).
-
HDAC inhibitors for treatment.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Reagents for SDS-PAGE and protein transfer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetyl-Histone H3, anti-total Histone H3, anti-acetyl-α-Tubulin, anti-total-α-Tubulin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
-
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the HDAC inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 12-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel (a 15% gel is recommended for resolving histones) and run electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the acetylated protein signal to the total protein signal to determine the fold-change in acetylation.
-
Cell Viability (MTT) Assay
This assay measures the cytotoxic or anti-proliferative effects of HDAC inhibitors on cancer cells.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Cultured cells.
-
HDAC inhibitors.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well clear microplate.
-
Spectrophotometer (plate reader).
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the HDAC inhibitor. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C.
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550-600 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for the compound's cytotoxic effect.
-
Conclusion and Future Directions
Valproic acid is a well-established drug that functions as a Class I-selective HDAC inhibitor.[14] Its primary limitations in a research and therapeutic context are its low potency, requiring millimolar concentrations for efficacy, and its broad range of off-target effects that complicate its use as a specific molecular probe.[1][3]
In comparison, newer generations of HDAC inhibitors offer vastly superior potency and selectivity. Pan-inhibitors like Vorinostat and Panobinostat are effective at nanomolar concentrations, while selective inhibitors like Entinostat (Class I) and Tubastatin A (HDAC6) allow for the precise dissection of individual HDAC isoform functions.
The choice between VPA and a more modern HDAC inhibitor is context-dependent. VPA's extensive clinical history and known safety profile are advantageous for some applications. However, for targeted research into the specific roles of HDACs or for developing next-generation therapeutics with minimal off-target toxicity, more potent and selective inhibitors are unequivocally superior. Future drug development will continue to focus on creating highly isoform-selective inhibitors to maximize therapeutic benefit while minimizing the side effects associated with broad, pan-HDAC inhibition.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 3. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medkoo.com [medkoo.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of 2-Propylpentanoate (Valproic Acid) on Cellular Gene Expression
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of 2-propylpentanoate, a compound also known as valproic acid (VPA), on various cell types. VPA is a histone deacetylase (HDAC) inhibitor with broad therapeutic applications, including as an anticonvulsant and mood stabilizer. Its influence on gene expression is a key aspect of its mechanism of action and therapeutic efficacy. This document summarizes key findings from comparative transcriptomic studies, presenting quantitative data, detailed experimental protocols, and visualizations of affected signaling pathways to facilitate a deeper understanding of VPA's cellular impact.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the differentially expressed genes (DEGs) in cells treated with this compound compared to alternative compounds or control conditions.
Table 1: Differentially Expressed Genes in Rat Serotonergic RN46A Cells Treated with this compound (VPA) vs. Lithium
In a study comparing the transcriptomic effects of VPA and lithium, RN46A cells were treated with 0.5 mM of each compound for 72 hours. RNA sequencing analysis revealed that VPA induced a significantly larger number of differentially expressed genes compared to lithium.[1][2][3][4][5] A total of 88 genes were differentially regulated by VPA, with 70 being upregulated and 18 downregulated, whereas lithium treatment only resulted in the differential expression of two genes.[1][4]
Table 1.1: Top Upregulated Genes in RN46A Cells Treated with this compound (0.5 mM, 72h)
| Gene Symbol | Log2 Fold Change | Adjusted p-value |
| Dynlrb2 | > 3.0 | < 0.05 |
| Serpinb2 | > 3.0 | < 0.05 |
| Mmp13 | > 3.0 | < 0.05 |
| Serpine1 | > 2.0 | < 0.05 |
| Nts | > 2.0 | < 0.05 |
| Maob | > 2.0 | < 0.05 |
| Serpini1 | > 2.0 | < 0.05 |
Table 1.2: Top Downregulated Genes in RN46A Cells Treated with this compound (0.5 mM, 72h)
| Gene Symbol | Log2 Fold Change | Adjusted p-value |
| Ap2b1 | < -2.0 | < 0.05 |
| Cdyl2 | < -2.0 | < 0.05 |
| Ccnd1 | < -1.0 | < 0.05 |
Note: This is a partial list of the most significantly regulated genes. For a complete list, please refer to the original publication.
Table 2: Overview of this compound's Transcriptomic Impact in Other Cell Types
| Cell Type | Comparison | Key Findings |
| Pediatric Epilepsy Patients' Blood Cells | VPA responders vs. non-responders | 389 differentially expressed genes identified, with upregulated genes associated with cytokines and chemokines, and downregulated genes linked to cation channels and ion binding.[6] |
| Human Embryonic Stem Cells | VPA-treated vs. control | Regulation of genes involved in neurodevelopment and neuroinflammation. |
| Neuroblastoma Cell Lines | VPA-treated vs. control | Modulation of genes associated with cell proliferation, cell cycle, and apoptosis. |
| Hepatocellular Carcinoma Cells | VPA-treated vs. control | Suppression of Notch signaling pathway genes.[7] |
Experimental Protocols
This section details the methodologies employed in the key cited transcriptomic studies.
1. Comparative Transcriptomics of this compound and Lithium in RN46A Cells
-
Cell Line: Rat serotonergic cell line (RN46A).
-
Cell Culture: Cells were cultured under standard conditions.
-
Drug Treatment: Cells were exposed to 0.5 mM this compound (VPA) or 0.5 mM lithium for 72 hours.[1]
-
RNA Extraction and Sequencing: Total RNA was extracted from the cells, and RNA sequencing libraries were prepared. Sequencing was performed to generate transcriptomic data.
-
Data Analysis: Differential gene expression analysis was conducted using the R-package DESeq2.[1] Genes with a log2 fold change of ≥1.0 or ≤-1.0 and a false discovery rate (FDR) of <5% were considered significantly regulated.[1]
2. Transcriptomic Analysis of VPA-Responsive and Non-Responsive Pediatric Epilepsy Patients
-
Study Design: Blood samples were collected from pediatric epilepsy patients who were either responsive or non-responsive to VPA treatment.
-
RNA Extraction and Sequencing: RNA was extracted from blood cells, and RNA sequencing was performed.
-
Data Analysis: Differentially expressed genes between the two patient groups were identified using Cuffdiff software.[6] Functional annotation and pathway analysis were performed using the DAVID database.[6]
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its transcriptomic analysis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Gene expression effects of lithium and valproic acid in a serotonergic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. RNA-seq analysis of blood of valproic acid-responsive and non-responsive pediatric patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Histone Deacetylase Inhibitor Vaproic Acid Induces Cell Growth Arrest in Hepatocellular Carcinoma Cells via Suppressing Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Neuronal Generation: A Comparative Guide to 2-Propylpentanoate as a Neurogenesis-Promoting Agent
For researchers, scientists, and drug development professionals, the quest for potent and reliable neurogenesis-promoting agents is a critical frontier in neuroscience and regenerative medicine. Among the compounds of interest, 2-propylpentanoate, more commonly known as valproic acid (VPA), has emerged as a significant player. This guide provides an objective comparison of VPA's performance against other alternatives, supported by experimental data, detailed methodologies, and visual pathway analysis to validate its role in promoting the birth of new neurons.
Valproic acid, a long-established antiepileptic and mood-stabilizing drug, has garnered substantial attention for its ability to stimulate neurogenesis both in vitro and in vivo.[1][2] Its neurogenic effects have been shown to surpass those of some neurotrophins like brain-derived growth factor (BDNF) and neurotrophin-3 (NT-3), and are comparable to or slightly greater than another mood stabilizer, lithium.[1][3] Conversely, other anticonvulsants like carbamazepine (B1668303) have shown no such effect.[1] The pro-neurogenic activity of VPA is multifaceted, involving the promotion of neuronal progenitor proliferation, differentiation into mature neurons, and neurite outgrowth.[1][4]
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound in promoting neurogenesis has been quantified in numerous studies. A key finding is its ability to significantly increase the number of new neurons. For instance, treatment of rat forebrain stem cells with VPA for six days resulted in up to a five-fold increase in the number of βIII-tubulin-positive neurons.[1] Furthermore, it led to a ten-fold increase in GABAergic neurons, a crucial neuronal subtype.[1] The proliferation of neuronal progenitors, a critical step in neurogenesis, was also enhanced by four- to five-fold.[1]
The effects of VPA are dose-dependent, with studies showing significant increases in neurite length at concentrations of 1 and 2 mM, and a continued, though weaker, effect at 4 and 6 mM.[5] However, it is crucial to note that higher concentrations of VPA can have inhibitory or even toxic effects. For example, in human brain organoids, VPA concentrations of 250 and 500 μM led to a decrease in the size and proliferation of neural progenitor cells.[3]
| Agent | Model System | Key Findings | Reference |
| This compound (VPA) | Rat forebrain stem cells | Up to 5-fold increase in βIII-tubulin+ neurons; 10-fold increase in GABAergic neurons; 4- to 5-fold increase in neuronal progenitor proliferation. | [1] |
| Chick dorsal root ganglia | Significant increase in neurite length at 1 and 2 mM. | [5] | |
| Human brain organoids | Decreased neural progenitor proliferation at 250 and 500 μM. | [3] | |
| Brain-Derived Growth Factor (BDNF) | Rat forebrain stem cells | Neurogenic effects were less pronounced than those of VPA. | [1] |
| Neurotrophin-3 (NT-3) | Rat forebrain stem cells | Neurogenic effects were less pronounced than those of VPA. | [1] |
| Lithium | Rat forebrain stem cells | Neurogenic effects were slightly less than those of VPA. | [1] |
| Carbamazepine | Rat forebrain stem cells | No observed neurogenic effect. | [1] |
| Trichostatin A (TSA) | Chick dorsal root ganglia | Similar increases in neurite length to VPA, indicating a role for HDAC inhibition. | [5] |
Signaling Pathways in VPA-Mediated Neurogenesis
The neurogenic effects of this compound are attributed to its influence on several key intracellular signaling pathways. As a known histone deacetylase (HDAC) inhibitor, VPA promotes a more open chromatin structure, leading to the expression of genes involved in neuronal differentiation.[2][5] Beyond this epigenetic mechanism, VPA has been shown to modulate the Wnt/β-catenin and Extracellular signal-regulated kinase (ERK) pathways.
Wnt/β-Catenin Signaling Pathway
VPA activates the canonical Wnt/β-catenin pathway, a critical regulator of neurogenesis.[6][7][8] It does so by inhibiting Glycogen Synthase Kinase 3β (GSK-3β), a key component of the β-catenin destruction complex.[6][9] Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin.[6] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes that promote neuronal differentiation, such as NeuroD1.[6][7]
References
- 1. stemcell.com [stemcell.com]
- 2. Differential effects of antiseizure medications on neurogenesis: Evidence from cells to animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproic acid exposure decreases neurogenic potential of outer radial glia in human brain organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 8. Wnt signaling pathway participates in valproic acid-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valproic acid induces differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Hepatotoxicity of Valproic Acid (VPA) and its Derivative HO-AAVPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hepatotoxicity of the widely used anti-epileptic drug Valproic Acid (VPA) and its derivative, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA). This analysis is supported by experimental data from a study in a rat model, offering valuable insights for researchers in drug development and toxicology.
Executive Summary
Valproic acid (VPA) is a cornerstone in the treatment of epilepsy and other neurological disorders, but its clinical use is hampered by the risk of severe, sometimes fatal, hepatotoxicity.[1][2] This liver damage is often linked to the metabolic activation of VPA into toxic metabolites, such as 2-propyl-4-pentenoic acid (Δ4VPA), which induce oxidative stress and mitochondrial dysfunction.[3][4] In the quest for safer alternatives, the derivative N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) has been synthesized and evaluated. Experimental evidence strongly suggests that HO-AAVPA exhibits a significantly lower potential for liver injury compared to VPA.
A comparative study in a rat model demonstrated that at equimolar doses, HO-AAVPA did not induce significant hepatotoxicity, whereas VPA led to observable liver damage.[5] Key findings indicate that HO-AAVPA treatment results in liver enzyme levels and oxidative stress markers comparable to control groups, alongside minimal histological abnormalities.[5] This suggests that the structural modifications in HO-AAVPA may prevent the formation of toxic metabolites or confer antioxidant properties, mitigating the hepatotoxic effects seen with VPA.[5]
Quantitative Data Comparison
The following table summarizes the key biochemical parameters measured in rats treated with VPA and HO-AAVPA, providing a clear comparison of their effects on liver function and oxidative stress.
| Biomarker | Control Group | VPA (500 mg/kg) | HO-AAVPA (708 mg/kg) |
| Alanine Aminotransferase (ALT) (U/L) | ~45 | ~55 | ~48 |
| Aspartate Aminotransferase (AST) (U/L) | ~110 | ~125 | ~115 |
| Alkaline Phosphatase (ALP) (U/L) | ~200 | ~250 | ~210 |
| Malondialdehyde (MDA) (nmol/mg protein) | ~0.2 | ~0.4 | ~0.25 |
| Reduced Glutathione (B108866) (GSH) (µg/mg protein) | ~5.0 | ~3.0* | ~4.5 |
*Note: While the study reported a greater increase in ALP activity in the VPA group, it was not found to be a statistically significant difference compared to the control group in that particular experiment. However, the trend suggests a greater impact of VPA on this marker. For MDA and GSH, the levels in the HO-AAVPA group were close to the control group, while the VPA group showed a significant difference, indicating increased oxidative stress. Data is approximated from graphical representations in the cited study for illustrative purposes.[5]
Histopathological Findings
Histological examination of liver tissue from the treatment groups revealed distinct differences:
-
Control Group: Normal liver architecture with no visible abnormalities.[5]
-
VPA Group: Showed signs of liver damage, including congested tissue and the presence of granules.[5]
-
HO-AAVPA Group: Presented significantly less severe liver lesions compared to the VPA group, with findings closer to the control group. The study noted sinusoidal congestion and focal ballooning degeneration of hepatocytes, but cell integrity was largely maintained.[5]
These findings suggest that HO-AAVPA is less injurious to liver tissue than VPA at therapeutically relevant doses.[5]
Experimental Protocols
The following is a detailed methodology for the in vivo hepatotoxicity assessment of VPA and HO-AAVPA as described in the comparative study.[5]
Animal Model: Male Wistar rats were utilized for the study.
Treatment Groups:
-
Control Group: No treatment.
-
Vehicle Group: Received the vehicle used to dissolve the compounds.
-
VPA Group: Administered with valproic acid at a dose of 500 mg/kg per day.
-
HO-AAVPA Group: Administered with HO-AAVPA at a dose of 708 mg/kg per day (equimolar to the VPA dose).
Administration: The respective doses for the VPA and HO-AAVPA groups were divided into two administrations per day with a 12-hour interval. The compounds were administered for 7 consecutive days.
Biochemical Analysis:
-
At the end of the treatment period, blood samples were collected to measure the serum activity of key liver enzymes: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).
-
Liver tissue was homogenized to determine the levels of malondialdehyde (MDA) as a marker of lipid peroxidation and reduced glutathione (GSH) as an indicator of antioxidant status.
Histopathological Examination:
-
Liver tissues were collected, fixed, and processed for histological analysis.
-
The stained tissue sections were examined under a microscope to evaluate for any morphological changes, such as cell degeneration, inflammation, and tissue congestion.
Signaling Pathways and Mechanisms of Hepatotoxicity
The hepatotoxicity of VPA is multifactorial and involves several interconnected pathways. A key mechanism is the metabolic generation of reactive metabolites, particularly Δ4VPA, which leads to oxidative stress and mitochondrial injury.[3][4]
The following diagram illustrates a simplified signaling pathway of VPA-induced hepatotoxicity.
Caption: Simplified signaling pathway of VPA-induced hepatotoxicity and the mitigating effect of HO-AAVPA.
This pathway highlights how VPA is metabolized to toxic compounds that induce oxidative stress and mitochondrial damage, ultimately leading to liver cell injury. In contrast, HO-AAVPA is suggested to have a different metabolic fate or possess intrinsic protective properties that result in reduced hepatotoxicity.[5]
Conclusion
The comparative data strongly indicates that HO-AAVPA is a less hepatotoxic alternative to VPA in a preclinical model. Its favorable safety profile, characterized by minimal elevation of liver enzymes, reduced oxidative stress, and less severe histological liver damage, makes it a promising candidate for further investigation as a potential therapeutic agent with a reduced risk of liver injury. These findings encourage further research into the mechanisms underlying the reduced toxicity of HO-AAVPA and its potential clinical applications.
References
- 1. Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Valproic acid induced liver injury: An insight into molecular toxicological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxic Evaluation of N-(2-Hydroxyphenyl)-2-Propylpentanamide: A Novel Derivative of Valproic Acid for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-propylpentanoate
This guide provides crucial safety and logistical information for the handling of 2-propylpentanoate esters. Given the limited availability of a specific Safety Data Sheet (SDS) for every possible ester of 2-propylpentanoic acid, this document synthesizes data from closely related compounds, such as 2-propylpentanoic acid (valproic acid) and other aliphatic esters. This information is intended to provide a baseline for safe laboratory practices. It is imperative to conduct a thorough risk assessment for the specific this compound ester being used and to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Physicochemical and Hazard Information
The following tables summarize the known properties and hazard classifications for 2-propylpentanoic acid, which can serve as a conservative reference for its esters. Properties of esters will vary based on the alcohol group.
Table 1: Physicochemical Properties of 2-Propylpentanoic Acid
| Property | Value |
| Physical State | Liquid[1] |
| Appearance | Light yellow[1] |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| Boiling Point | 123 °C / 253.4 °F @ 760 mmHg[2] |
| Melting Point | -76 °C / -104.8 °F[2] |
| Flash Point | 26 °C / 78.8 °F (for Propyl propionate)[2] |
| Solubility | Low water solubility[1] |
Table 2: GHS Hazard Classification for 2-Propylpentanoic Acid
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage[1] |
| Reproductive Toxicity | Category 1B | May damage the unborn child. Suspected of damaging fertility[1] |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed |
| Flammable Liquids | Category 3 | Flammable liquid and vapor (based on similar esters)[2] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled (based on similar esters)[2] |
Personal Protective Equipment (PPE)
A comprehensive risk assessment should guide the selection of PPE. The following are minimum recommendations for handling this compound.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Eye and Face Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards.
-
Skin Protection :
-
Gloves : Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended, but the specific glove type should be selected based on the manufacturer's resistance data for the specific ester and the nature of the work.[3] Inspect gloves for integrity before each use.
-
Lab Coat : A flame-retardant lab coat should be worn and buttoned to protect from splashes.
-
Clothing : Wear long pants and closed-toe shoes to ensure no skin is exposed.[3]
-
-
Respiratory Protection : If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1] Respirator use requires a formal respiratory protection program, including fit testing and training.[3]
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe vapors or mists.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][4]
-
Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Incompatible with strong oxidizing agents, bases, and reducing agents.[1]
Disposal Plan:
-
Dispose of this compound and its containers in accordance with all federal, state, and local regulations.
-
This material should be treated as hazardous waste.[1] Do not dispose of it down the drain or in regular trash.[1][2]
-
Waste should be collected in a suitable, labeled, and closed container for disposal by a licensed hazardous waste disposal company.[1]
Emergency Procedures
First Aid Measures:
-
General Advice : In case of exposure or if you feel unwell, seek immediate medical attention and show the Safety Data Sheet to the doctor.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention.[1]
-
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][6] Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[1] Rinse mouth with water. Call a physician or poison control center immediately.[1]
Spill Response Plan: In the event of a spill, follow the established laboratory protocol. The general procedure is outlined below.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. carlroth.com [carlroth.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
